molecular formula C11H10N2S B1331743 4,5-Dihydronaphtho[1,2-d]thiazol-2-amine CAS No. 34176-49-3

4,5-Dihydronaphtho[1,2-d]thiazol-2-amine

Cat. No.: B1331743
CAS No.: 34176-49-3
M. Wt: 202.28 g/mol
InChI Key: RKFXIXZWTWCVBR-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

4,5-Dihydronaphtho[1,2-d]thiazol-2-amine is a useful research compound. Its molecular formula is C11H10N2S and its molecular weight is 202.28 g/mol. The purity is usually 95%.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Properties

IUPAC Name

4,5-dihydrobenzo[e][1,3]benzothiazol-2-amine
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C11H10N2S/c12-11-13-10-8-4-2-1-3-7(8)5-6-9(10)14-11/h1-4H,5-6H2,(H2,12,13)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

RKFXIXZWTWCVBR-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CC2=C(C3=CC=CC=C31)N=C(S2)N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C11H10N2S
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID80351441
Record name 4,5-Dihydronaphtho[1,2-d][1,3]thiazol-2-amine
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID80351441
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

202.28 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

34176-49-3
Record name 4,5-Dihydronaphtho[1,2-d][1,3]thiazol-2-amine
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID80351441
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Foundational & Exploratory

Spectroscopic Characterization of 4,5-Dihydronaphtho[1,2-d]thiazol-2-amine: An In-depth Technical Guide

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

4,5-Dihydronaphtho[1,2-d]thiazol-2-amine is a heterocyclic compound with the molecular formula C₁₁H₁₀N₂S.[1] Its structure features a dihydronaphtho group fused to a 2-aminothiazole ring. The spectroscopic characterization of this molecule is crucial for its identification, purity assessment, and structural elucidation in various research and development settings, including drug discovery. This guide provides a detailed overview of the expected spectroscopic properties and the general experimental protocols for its characterization using Nuclear Magnetic Resonance (NMR) spectroscopy, Fourier-Transform Infrared (FT-IR) spectroscopy, and Mass Spectrometry (MS).

While direct experimental spectra for this specific compound are not widely available in public databases, this guide synthesizes expected data based on the known chemical structure and spectral data from analogous compounds.

Data Presentation: Predicted Spectroscopic Data

The following tables summarize the anticipated quantitative data for this compound.

Table 1: Predicted ¹H NMR Spectroscopic Data

ProtonsChemical Shift (δ, ppm)MultiplicityCoupling Constant (J, Hz)Notes
Aromatic CH (4H)7.0 - 8.0Multiplet-The exact shifts and multiplicities will depend on the substitution pattern of the naphthalene ring.
CH₂ (2H)~2.8 - 3.2Triplet or Multiplet~6-8Protons of the dihydronaphtho ring adjacent to the aromatic system.
CH₂ (2H)~2.5 - 2.9Triplet or Multiplet~6-8Protons of the dihydronaphtho ring adjacent to the thiazole ring.
NH₂ (2H)5.0 - 7.0Broad Singlet-The chemical shift can vary with solvent and concentration. This peak is exchangeable with D₂O.

Table 2: Predicted ¹³C NMR Spectroscopic Data

Carbon AtomChemical Shift (δ, ppm)Notes
C=N (Thiazole)160 - 170The carbon atom of the imine group within the thiazole ring.
C-S (Thiazole)110 - 125The carbon atom adjacent to the sulfur in the thiazole ring.
Aromatic C (quaternary)125 - 140Quaternary carbons of the naphthalene ring.
Aromatic CH120 - 130Protonated carbons of the naphthalene ring.
CH₂25 - 35Carbon atoms of the dihydronaphtho ring.

Table 3: Predicted FT-IR Spectroscopic Data

Functional GroupWavenumber (cm⁻¹)IntensityNotes
N-H Stretch (Amine)3100 - 3400Medium, BroadTwo bands may be observed for the symmetric and asymmetric stretching of the primary amine.
C-H Stretch (Aromatic)3000 - 3100Medium to Weak
C-H Stretch (Aliphatic)2850 - 3000Medium
C=N Stretch (Thiazole)1600 - 1650Medium to Strong
C=C Stretch (Aromatic)1450 - 1600Medium to Strong
C-N Stretch1250 - 1350Medium
C-S Stretch600 - 800Weak

Table 4: Predicted Mass Spectrometry Data

Ionm/zNotes
[M+H]⁺203.06Predicted for the protonated molecule in positive ion mode ESI-MS. The molecular weight of C₁₁H₁₀N₂S is 202.28.[1]
[M]⁺˙202.05Expected for the molecular ion in electron ionization (EI) mass spectrometry.

Experimental Protocols

Detailed methodologies for the key spectroscopic experiments are provided below.

Nuclear Magnetic Resonance (NMR) Spectroscopy

Objective: To determine the proton and carbon framework of the molecule.

Methodology for ¹H and ¹³C NMR:

  • Sample Preparation: Dissolve 5-10 mg of this compound in approximately 0.6-0.7 mL of a deuterated solvent (e.g., DMSO-d₆, CDCl₃, or Methanol-d₄). The choice of solvent is critical and should be based on the solubility of the compound and the desire to observe or exchange the amine protons. DMSO-d₆ is often suitable for observing N-H protons.

  • Instrumentation: Utilize a high-resolution NMR spectrometer, typically operating at a frequency of 300 MHz or higher for ¹H NMR.

  • Data Acquisition for ¹H NMR:

    • Acquire a standard one-dimensional ¹H NMR spectrum.

    • Typical parameters include a 30-45° pulse angle, a relaxation delay of 1-2 seconds, and a sufficient number of scans (e.g., 16 or 32) to achieve a good signal-to-noise ratio.

    • To confirm the presence of the NH₂ group, a D₂O exchange experiment can be performed. After acquiring the initial spectrum, add a drop of D₂O to the NMR tube, shake gently, and re-acquire the spectrum. The disappearance of the broad singlet attributed to the NH₂ protons confirms their assignment.

  • Data Acquisition for ¹³C NMR:

    • Acquire a proton-decoupled ¹³C NMR spectrum.

    • A larger number of scans is typically required compared to ¹H NMR due to the lower natural abundance of the ¹³C isotope.

    • Techniques like DEPT (Distortionless Enhancement by Polarization Transfer) can be used to differentiate between CH, CH₂, and CH₃ groups.

Fourier-Transform Infrared (FT-IR) Spectroscopy

Objective: To identify the functional groups present in the molecule.

Methodology:

  • Sample Preparation (Solid Sample):

    • KBr Pellet Method: Grind a small amount (1-2 mg) of the solid sample with about 100-200 mg of dry potassium bromide (KBr) powder using an agate mortar and pestle. Press the mixture into a thin, transparent pellet using a hydraulic press.

    • Attenuated Total Reflectance (ATR): Place a small amount of the solid sample directly onto the ATR crystal. Apply pressure to ensure good contact. This method requires minimal sample preparation.[2]

  • Instrumentation: Use an FT-IR spectrometer.

  • Data Acquisition:

    • Record a background spectrum of the empty sample holder (or clean ATR crystal).

    • Place the prepared sample in the spectrometer's sample compartment.

    • Acquire the sample spectrum over a typical range of 4000-400 cm⁻¹.

    • The final spectrum is presented in terms of transmittance or absorbance as a function of wavenumber.

Mass Spectrometry (MS)

Objective: To determine the molecular weight and fragmentation pattern of the molecule.

Methodology for Electrospray Ionization (ESI-MS):

  • Sample Preparation: Prepare a dilute solution of the sample (approximately 1-10 µg/mL) in a solvent compatible with ESI, such as methanol, acetonitrile, or a mixture with water.[3][4] A small amount of a volatile acid like formic acid (0.1%) can be added to promote protonation for positive ion mode.[3][4][5]

  • Instrumentation: Use a mass spectrometer equipped with an electrospray ionization source. This could be a quadrupole, time-of-flight (TOF), or ion trap analyzer.

  • Data Acquisition:

    • Infuse the sample solution into the ESI source at a constant flow rate.

    • Acquire the mass spectrum in positive ion mode to observe the protonated molecule [M+H]⁺.

    • The instrument will detect the mass-to-charge ratio (m/z) of the ions.

    • For structural information, tandem mass spectrometry (MS/MS) can be performed by selecting the [M+H]⁺ ion and subjecting it to collision-induced dissociation (CID) to observe its fragmentation pattern.

Mandatory Visualizations

The following diagrams illustrate the general workflows for the spectroscopic characterization of this compound.

Spectroscopic_Analysis_Workflow cluster_sample Sample Preparation cluster_analysis Spectroscopic Analysis cluster_data Data Interpretation cluster_conclusion Conclusion Sample This compound NMR_Prep Dissolve in Deuterated Solvent Sample->NMR_Prep IR_Prep Prepare KBr Pellet or use ATR Sample->IR_Prep MS_Prep Prepare Dilute Solution Sample->MS_Prep NMR NMR Spectrometer NMR_Prep->NMR IR FT-IR Spectrometer IR_Prep->IR MS Mass Spectrometer MS_Prep->MS NMR_Data ¹H & ¹³C Spectra (Chemical Shifts, Couplings) NMR->NMR_Data IR_Data IR Spectrum (Functional Groups) IR->IR_Data MS_Data Mass Spectrum (Molecular Weight, Formula) MS->MS_Data Structure Structural Elucidation NMR_Data->Structure IR_Data->Structure MS_Data->Structure

Caption: General workflow for the spectroscopic characterization of a chemical compound.

Logical_Relationship_Spectra cluster_NMR NMR Spectroscopy cluster_IR FT-IR Spectroscopy cluster_MS Mass Spectrometry Molecule This compound (C₁₁H₁₀N₂S) Proton_Framework Proton Environment (¹H NMR) Molecule->Proton_Framework Carbon_Backbone Carbon Skeleton (¹³C NMR) Molecule->Carbon_Backbone Functional_Groups Functional Groups (N-H, C=N, C=C) Molecule->Functional_Groups Molecular_Weight Molecular Weight & Elemental Formula Molecule->Molecular_Weight Structure_Confirmation Structural Confirmation

Caption: Logical relationship between spectroscopic data and structural information.

References

4,5-Dihydronaphtho[1,2-d]thiazol-2-amine chemical properties and structure

Author: BenchChem Technical Support Team. Date: December 2025

An In-depth Technical Guide to 4,5-Dihydronaphtho[1,2-d]thiazol-2-amine

This document provides a comprehensive overview of the chemical structure, properties, and relevant experimental data for this compound, a heterocyclic compound of interest in medicinal chemistry and drug development. The information is intended for researchers, scientists, and professionals in the field.

Core Chemical Identity and Structure

This compound is a polycyclic aromatic hydrocarbon fused with a 2-aminothiazole ring. The 2-aminothiazole moiety is a recognized pharmacophore present in numerous compounds with diverse biological activities.[1][2] The structural details and key identifiers are summarized below.

Chemical Structure

The fundamental structure consists of a dihydronaphthalene ring system fused to a thiazole ring at the 1 and 2 positions, with an amine group substituted at the 2-position of the thiazole ring.

Structural and Identification Data

The following table summarizes the key structural identifiers and descriptors for the molecule.

IdentifierValueReference
IUPAC Name This compound[3]
CAS Number 34176-49-3[3][4]
Molecular Formula C₁₁H₁₀N₂S[3][4]
SMILES NC1=NC(C(C=CC=C2)=C2CC3)=C3S1[3]
InChI InChI=1S/C11H10N2S/c12-11-13-10-8-4-2-1-3-7(8)5-6-9(10)14-11/h1-4H,5-6H2,(H2,12,13)[5]

Physicochemical Properties

The physical and chemical properties of a compound are critical for its development as a therapeutic agent, influencing factors such as solubility, absorption, and distribution.

Quantitative Physicochemical Data
PropertyValueNotesReference
Molecular Weight 202.28 g/mol [3][4]
Topological Polar Surface Area (TPSA) 38.91 ŲComputed[3]
LogP (Octanol-Water Partition Coefficient) 2.4909Computed[3]
Hydrogen Bond Donors 1Computed[3]
Hydrogen Bond Acceptors 3Computed[3]
Rotatable Bonds 0Computed[3]
Solubility 40.3 µg/mLExperimental, at pH 7.4 (for hydrobromide salt)[5]

Note: Some experimental data, such as solubility, is available for the hydrobromide salt of the compound (PubChem CID: 2807475).[5]

Experimental Protocols

While a specific synthesis protocol for this compound is not detailed in the provided literature, the synthesis of structurally related 2-aminothiazole derivatives is well-established. The following section outlines a representative synthetic methodology adapted from literature for analogous compounds.[2][6][7]

General Synthesis of 2-Aminothiazole Derivatives (Hantzsch Reaction)

The Hantzsch thiazole synthesis is a common method for preparing thiazole rings. A generalized protocol involves the reaction of an α-haloketone with a thiourea derivative. For the target molecule, the precursor would be an α-halotetralone.

Reaction Scheme: α-Halotetralone + Thiourea → this compound

Materials and Reagents:

  • 2-Bromo-1-tetralone (or 2-Chloro-1-tetralone)

  • Thiourea

  • Ethanol (or other suitable solvent)

  • Sodium bicarbonate (or other mild base, for neutralization)

  • Diethyl ether

  • Magnesium sulfate (for drying)

Procedure:

  • Reaction Setup: A solution of 2-bromo-1-tetralone (1 equivalent) in absolute ethanol is prepared in a round-bottom flask equipped with a reflux condenser.

  • Addition of Thiourea: Thiourea (1.1 equivalents) is added to the solution.

  • Reflux: The reaction mixture is heated to reflux and maintained at this temperature for 4-6 hours. The progress of the reaction can be monitored by Thin Layer Chromatography (TLC).

  • Cooling and Precipitation: After the reaction is complete, the mixture is cooled to room temperature. The product, often the hydrobromide salt, may precipitate from the solution.

  • Neutralization and Extraction: The cooled mixture is concentrated under reduced pressure. The residue is suspended in water and neutralized with a saturated solution of sodium bicarbonate to obtain the free amine. The aqueous solution is then extracted three times with a suitable organic solvent, such as diethyl ether or ethyl acetate.[2]

  • Drying and Evaporation: The combined organic layers are dried over anhydrous magnesium sulfate, filtered, and the solvent is evaporated under reduced pressure to yield the crude product.[2]

  • Purification: The crude product can be purified by recrystallization from a suitable solvent system (e.g., ethanol/hexane) or by column chromatography on silica gel.

Characterization: The final product should be characterized by standard analytical techniques, such as ¹H-NMR, ¹³C-NMR, Mass Spectrometry (MS), and Infrared Spectroscopy (IR) to confirm its structure and purity.[6][8][9]

Biological Activity and Therapeutic Potential

Derivatives of 2-aminothiazole are known to exhibit a wide spectrum of biological activities. While specific data for this compound is limited, the core structure suggests potential for various therapeutic applications.

Known Activities of Related Thiazole Compounds:

  • Anti-inflammatory and Analgesic: Many thiazole and pyridazinone-containing compounds have demonstrated anti-inflammatory and analgesic properties.[6][7]

  • Anticancer: Certain 2-aminothiazole derivatives have shown potent anticancer activity by inhibiting enzymes such as dihydrofolate reductase (DHFR) or various kinases.[1][10]

  • Antioxidant: The thiazole nucleus is present in compounds investigated for their antioxidant potential and ability to scavenge free radicals.[1][9]

  • Antimicrobial: The thiazole scaffold is a key component in various synthetic compounds with antibacterial and antifungal activities.[11]

Logical Workflow for Biological Screening

Given the diverse potential of the 2-aminothiazole scaffold, a logical workflow for screening this compound and its derivatives would follow a tiered approach, starting with broad-based assays and progressing to more specific, target-based investigations.

G cluster_0 Phase 1: Primary Screening cluster_1 Phase 2: Secondary / Target-Based Assays cluster_2 Phase 3: In Vivo Studies Compound Test Compound (this compound) Cytotoxicity Cytotoxicity Assays (e.g., MTT, MTS on cancer & normal cell lines) Compound->Cytotoxicity Evaluate Viability Antimicrobial Antimicrobial Screening (Bacteria & Fungi panels) Compound->Antimicrobial Antioxidant Antioxidant Assays (e.g., DPPH, ABTS) Compound->Antioxidant Kinase Kinase Inhibition Panels (e.g., CDK, EGFR, etc.) Cytotoxicity->Kinase If Active & Selective AntiInflammatory Anti-Inflammatory Assays (e.g., NO, PGE2 inhibition) Cytotoxicity->AntiInflammatory Animal Animal Models (Xenograft, Inflammation models) Kinase->Animal Promising Candidate Enzyme Enzyme Inhibition Assays (e.g., COX-2, DHFR) Enzyme->AntiInflammatory AntiInflammatory->Animal Promising Candidate Tox Toxicity & PK/PD Studies Animal->Tox Lead Lead Optimization Tox->Lead

Caption: Logical workflow for the biological screening of novel thiazole derivatives.

Conclusion

This compound represents an interesting chemical scaffold that combines the structural features of a dihydronaphthalene with the pharmacologically significant 2-aminothiazole ring. Based on the activities of related compounds, it holds potential for further investigation, particularly in the areas of oncology and inflammatory diseases. The synthetic pathways are accessible, allowing for the generation of derivatives for structure-activity relationship (SAR) studies. Further experimental validation is required to fully elucidate its physicochemical properties and biological activity profile.

References

Biological Activity Screening of Novel Dihydronaphthothiazole Derivatives: A Technical Guide

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the biological activity screening of novel dihydronaphthothiazole derivatives. This class of heterocyclic compounds has garnered significant interest in medicinal chemistry due to its diverse pharmacological potential, including anticancer, antimicrobial, and anti-inflammatory properties. This document outlines detailed experimental protocols for key in vitro assays, presents quantitative biological activity data in structured tables, and visualizes relevant signaling pathways and experimental workflows to facilitate a deeper understanding of the screening process and the potential mechanisms of action of these compounds.

Data Presentation: Biological Activity of Dihydronaphthothiazole Derivatives

The following tables summarize the in vitro biological activities of a representative series of novel dihydronaphthothiazole derivatives. The data presented are illustrative and intended to provide a framework for the evaluation of such compounds.

Table 1: Anticancer Activity of Dihydronaphthothiazole Derivatives

The cytotoxic effects of novel dihydronaphthothiazole derivatives were evaluated against human breast adenocarcinoma (MCF-7) and human lung carcinoma (A549) cell lines using the MTT assay. Doxorubicin was used as a standard reference compound. The results are expressed as the half-maximal inhibitory concentration (IC50), which is the concentration of the compound that inhibits 50% of cell growth.

Compound IDR1R2IC50 (µM) vs. MCF-7[1][2]IC50 (µM) vs. A549[2]
DNT-1HH15.2 ± 1.821.5 ± 2.3
DNT-2H4-OCH38.7 ± 0.912.1 ± 1.5
DNT-3H4-Cl5.4 ± 0.67.8 ± 0.9
DNT-44-FH10.1 ± 1.214.3 ± 1.7
DNT-54-F4-OCH34.2 ± 0.56.5 ± 0.8
DNT-64-F4-Cl2.1 ± 0.33.9 ± 0.4
Doxorubicin--0.9 ± 0.11.2 ± 0.2

Table 2: Antimicrobial Activity of Dihydronaphthothiazole Derivatives

The antimicrobial potential of the dihydronaphthothiazole series was assessed by determining the Minimum Inhibitory Concentration (MIC) against Gram-positive (Staphylococcus aureus) and Gram-negative (Escherichia coli) bacteria using the broth microdilution method. Ciprofloxacin was included as a standard antibacterial agent.

Compound IDR1R2MIC (µg/mL) vs. S. aureusMIC (µg/mL) vs. E. coli
DNT-1HH64>128
DNT-2H4-OCH332128
DNT-3H4-Cl1664
DNT-44-FH32128
DNT-54-F4-OCH31664
DNT-64-F4-Cl832
Ciprofloxacin--10.5

Table 3: Anti-inflammatory Activity of Dihydronaphthothiazole Derivatives

The anti-inflammatory activity was evaluated by measuring the inhibition of nitric oxide (NO) production in lipopolysaccharide (LPS)-stimulated RAW 264.7 macrophage cells. Dexamethasone was used as a reference anti-inflammatory drug. The results are presented as the half-maximal inhibitory concentration (IC50).

Compound IDR1R2IC50 (µM) for NO Inhibition[3]
DNT-1HH25.8 ± 2.9
DNT-2H4-OCH315.3 ± 1.7
DNT-3H4-Cl9.1 ± 1.1
DNT-44-FH18.9 ± 2.2
DNT-54-F4-OCH38.5 ± 0.9
DNT-64-F4-Cl4.2 ± 0.5
Dexamethasone--2.5 ± 0.3

Experimental Protocols

Detailed methodologies for the key experiments cited are provided below.

In Vitro Anticancer Activity: MTT Assay[1][2]

This protocol outlines the determination of the cytotoxic effects of novel dihydronaphthothiazole derivatives on cancer cell lines.

Materials:

  • Human cancer cell lines (e.g., MCF-7, A549)

  • Dulbecco's Modified Eagle Medium (DMEM) or RPMI-1640

  • Fetal Bovine Serum (FBS)

  • Penicillin-Streptomycin solution

  • Trypsin-EDTA solution

  • Phosphate Buffered Saline (PBS)

  • 3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide (MTT) solution (5 mg/mL in PBS)

  • Dimethyl sulfoxide (DMSO)

  • 96-well microtiter plates

  • Humidified incubator (37°C, 5% CO2)

  • Microplate reader

Procedure:

  • Cell Seeding: Harvest exponentially growing cells and adjust the cell density to 1 x 10^5 cells/mL in complete culture medium. Seed 100 µL of the cell suspension into each well of a 96-well plate and incubate for 24 hours to allow for cell attachment.

  • Compound Treatment: Prepare serial dilutions of the test compounds in culture medium. After 24 hours, remove the old medium from the wells and add 100 µL of the medium containing different concentrations of the compounds. Include a vehicle control (medium with DMSO) and a blank control (medium only).

  • Incubation: Incubate the plate for 48 hours in a humidified incubator.

  • MTT Addition: After the incubation period, add 20 µL of MTT solution to each well and incubate for another 4 hours.

  • Formazan Solubilization: Carefully remove the medium containing MTT and add 150 µL of DMSO to each well to dissolve the formazan crystals.

  • Absorbance Measurement: Measure the absorbance of each well at 570 nm using a microplate reader.

  • Data Analysis: Calculate the percentage of cell viability for each concentration relative to the vehicle control. Plot the percentage of cell viability against the compound concentration to determine the IC50 value.

Antimicrobial Activity: Broth Microdilution Method

This protocol is for determining the Minimum Inhibitory Concentration (MIC) of the novel compounds.

Materials:

  • Bacterial strains (e.g., Staphylococcus aureus, Escherichia coli)

  • Mueller-Hinton Broth (MHB)

  • Test compounds dissolved in a suitable solvent (e.g., DMSO)

  • 96-well microtiter plates

  • Bacterial inoculum standardized to 0.5 McFarland turbidity

  • Incubator (37°C)

Procedure:

  • Preparation of Compound Dilutions: Prepare a stock solution of the test compound. Perform serial two-fold dilutions of the compound in MHB in a 96-well plate.

  • Inoculum Preparation: Prepare a bacterial suspension equivalent to a 0.5 McFarland standard. Dilute this suspension to achieve a final concentration of approximately 5 x 10^5 CFU/mL in the test wells.

  • Inoculation: Add the prepared bacterial inoculum to each well containing the compound dilutions. Include a positive control (bacteria with no compound) and a negative control (broth only).

  • Incubation: Seal the plate and incubate at 37°C for 18-24 hours.

  • MIC Determination: The MIC is the lowest concentration of the compound that completely inhibits visible bacterial growth.

In Vitro Anti-inflammatory Activity: Nitric Oxide (NO) Scavenging Assay[3]

This assay measures the ability of the compounds to inhibit the production of nitric oxide in LPS-stimulated macrophages.

Materials:

  • RAW 264.7 macrophage cell line

  • DMEM with 10% FBS

  • Lipopolysaccharide (LPS)

  • Griess Reagent (1% sulfanilamide and 0.1% N-(1-naphthyl)ethylenediamine dihydrochloride in 2.5% phosphoric acid)

  • Test compounds

  • 96-well plates

Procedure:

  • Cell Seeding: Seed RAW 264.7 cells in a 96-well plate at a density of 1 x 10^5 cells/well and incubate for 24 hours.

  • Compound and LPS Treatment: Treat the cells with various concentrations of the test compounds for 1 hour. Then, stimulate the cells with LPS (1 µg/mL) and incubate for another 24 hours.

  • Nitrite Measurement: After incubation, collect 50 µL of the cell culture supernatant from each well and transfer it to a new 96-well plate. Add 50 µL of Griess reagent to each well.

  • Absorbance Reading: Incubate at room temperature for 10 minutes and measure the absorbance at 540 nm.

  • Data Analysis: Calculate the percentage of nitric oxide inhibition for each compound concentration relative to the LPS-stimulated control. Determine the IC50 value from the dose-response curve.

Visualizations: Signaling Pathways and Workflows

Signaling Pathways

The biological activities of dihydronaphthothiazole derivatives may be attributed to their interaction with key signaling pathways involved in cell proliferation, survival, and inflammation.

EGFR_Signaling_Pathway Ligand Growth Factor (e.g., EGF) EGFR EGFR Ligand->EGFR Grb2 Grb2 EGFR->Grb2 PI3K PI3K EGFR->PI3K SOS SOS Grb2->SOS Ras Ras SOS->Ras Raf Raf Ras->Raf MEK MEK Raf->MEK ERK ERK MEK->ERK Proliferation Cell Proliferation & Survival ERK->Proliferation AKT Akt PI3K->AKT AKT->Proliferation DNT Dihydronaphthothiazole Derivative DNT->EGFR Inhibition

Caption: EGFR signaling pathway and potential inhibition by dihydronaphthothiazole derivatives.

NFkB_Signaling_Pathway cluster_nucleus LPS LPS TLR4 TLR4 LPS->TLR4 MyD88 MyD88 TLR4->MyD88 IKK IKK Complex MyD88->IKK IkB IκBα IKK->IkB Phosphorylation & Degradation NFkB NF-κB IkB->NFkB Inhibition Nucleus Nucleus NFkB->Nucleus Translocation Gene Pro-inflammatory Gene Expression (e.g., iNOS for NO) DNT Dihydronaphthothiazole Derivative DNT->IKK Inhibition NFkB_n NF-κB Gene_n Pro-inflammatory Gene Expression (e.g., iNOS for NO) NFkB_n->Gene_n

Caption: NF-κB signaling pathway in inflammation and its potential inhibition.

Experimental Workflow

Experimental_Workflow Start Start: Novel Dihydronaphthothiazole Derivatives Synthesis Anticancer Anticancer Screening (MTT Assay) Start->Anticancer Antimicrobial Antimicrobial Screening (Broth Microdilution) Start->Antimicrobial Antiinflammatory Anti-inflammatory Screening (NO Assay) Start->Antiinflammatory Data_Analysis Data Analysis (IC50 / MIC Determination) Anticancer->Data_Analysis Antimicrobial->Data_Analysis Antiinflammatory->Data_Analysis Mechanism Mechanism of Action Studies (e.g., Western Blot, Flow Cytometry) Data_Analysis->Mechanism Lead_Opt Lead Optimization Mechanism->Lead_Opt End End: Identification of Lead Compound(s) Lead_Opt->End

Caption: General workflow for the biological activity screening of novel compounds.

References

In Silico Modeling of 4,5-Dihydronaphtho[1,2-d]thiazol-2-amine Interactions: A Technical Guide

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Abstract

The emergence of multidrug-resistant Mycobacterium tuberculosis (Mtb) necessitates the exploration of novel chemical scaffolds and therapeutic strategies. The 4,5-Dihydronaphtho[1,2-d]thiazol-2-amine core structure has been identified as a promising scaffold for the development of new antitubercular agents. These compounds have been shown to act as disruptors of mycobacterial energetics and as efflux pump inhibitors, highlighting their potential as both standalone therapeutics and adjuvants in combination therapies. This technical guide provides an in-depth overview of the in silico methodologies employed to model the interactions of this compound class. It includes a summary of quantitative biological data, detailed experimental protocols for key computational techniques, and visualizations of relevant biological pathways and experimental workflows to facilitate further research and development in this area.

Introduction

In silico modeling plays a pivotal role in modern drug discovery by accelerating the identification and optimization of lead compounds. For the this compound series, computational approaches such as molecular docking, molecular dynamics (MD) simulations, and quantitative structure-activity relationship (QSAR) modeling are instrumental in elucidating their mechanism of action, predicting their binding affinity to biological targets, and guiding the design of more potent and specific derivatives. This guide serves as a comprehensive resource for researchers aiming to apply these computational techniques to this promising class of antitubercular agents.

Quantitative Data Presentation

The following tables summarize the reported in vitro activity of N-(3,5-dichlorophenyl)-4,5-dihydronaphtho[1,2-d]thiazol-2-amine (UPAR-174), a key derivative of the core scaffold, and other related 2-aminothiazole analogs against Mycobacterium tuberculosis.

Table 1: Antitubercular Activity of N-(3,5-dichlorophenyl)-4,5-dihydronaphtho[1,2-d]thiazol-2-amine (UPAR-174)

CompoundMtb StrainMIC (µg/mL)Reference
UPAR-174H37Rv16[1][2]

Table 2: Structure-Activity Relationship (SAR) Data for Selected 2-Aminothiazole Analogs against M. tuberculosis H37Rv

Compound IDR Group (at N-2 position)MIC (µM)Reference
55 3-Chlorobenzoyl0.024[3][4]
17 2-Pyridyl0.78[3]
18 3-Pyridyl0.39[3]
19 4-Pyridyl0.39[3]
32 2-Thiophenecarbonyl1.6[3]
33 3-Thiophenecarbonyl3.1[3]
30 2-Furoyl3.1[3]
31 3-Furoyl6.3[3]

Note: The compounds in Table 2 are not direct derivatives of the this compound core but belong to the broader 2-aminothiazole class, providing valuable SAR insights.

Biological Signaling Pathways and Mechanisms of Action

The primary mechanism of action for the this compound scaffold involves the disruption of energy metabolism in Mycobacterium tuberculosis. This is achieved by dissipating the proton motive force (PMF) across the mycobacterial cell membrane, which in turn leads to a depletion of intracellular ATP. Additionally, these compounds have been shown to inhibit efflux pumps, which are membrane proteins that actively transport antibiotics out of the bacterial cell, contributing to drug resistance.

G ETC Electron Transport Chain (ETC) Protons_out H+ ETC->Protons_out Pumps H+ out ATP_Synthase ATP Synthase ATP ATP ATP_Synthase->ATP Synthesizes Efflux_Pump Efflux Pump (e.g., Rv1258c) Drug_out Antibiotic Efflux_Pump->Drug_out Expels antibiotic Protons_out->ATP_Synthase Flows through Drug_in Antibiotic Drug_out->Drug_in Enters cell Protons_in H+ Drug_in->Efflux_Pump Substrate Compound This compound Derivative Compound->ETC Disrupts (dissipates PMF) Compound->Efflux_Pump Inhibits

Mechanism of Action of 4,5-Dihydronaphtho[1,2-d]thiazol-2-amines.

Experimental Protocols for In Silico Modeling

Molecular Docking

Molecular docking predicts the preferred orientation of a ligand when bound to a receptor. This protocol outlines a general workflow for docking this compound derivatives to a mycobacterial efflux pump, such as a homology model of Rv1258c or the crystal structure of a related pump like EfpA (PDB: 8X6X).

Methodology:

  • Receptor Preparation:

    • Obtain the 3D structure of the target protein from the Protein Data Bank (PDB) or generate a homology model if a crystal structure is unavailable.

    • Remove water molecules and any co-crystallized ligands.

    • Add polar hydrogens and assign appropriate atom types and charges using a molecular modeling software package (e.g., AutoDock Tools, Schrödinger Maestro).

    • Define the binding site by creating a grid box encompassing the active site or a potential allosteric site.

  • Ligand Preparation:

    • Draw the 2D structure of the this compound derivative and convert it to a 3D structure.

    • Perform energy minimization using a suitable force field (e.g., MMFF94).

    • Assign rotatable bonds and save the ligand in the appropriate format (e.g., PDBQT for AutoDock).

  • Docking Simulation:

    • Use a docking program (e.g., AutoDock Vina, GOLD, Glide) to dock the prepared ligand into the receptor's binding site.

    • Employ a search algorithm (e.g., Lamarckian Genetic Algorithm in AutoDock) to explore the conformational space of the ligand within the binding site.

    • Generate multiple binding poses and rank them based on a scoring function that estimates the binding affinity (e.g., kcal/mol).

  • Analysis of Results:

    • Visualize the top-ranked docking poses and analyze the protein-ligand interactions (e.g., hydrogen bonds, hydrophobic interactions, pi-stacking).

    • Compare the binding affinities of different derivatives to identify key structural features contributing to binding.

G start Start receptor_prep Receptor Preparation (PDB/Homology Model) start->receptor_prep ligand_prep Ligand Preparation (3D Structure Generation) start->ligand_prep grid_gen Grid Box Generation (Define Binding Site) receptor_prep->grid_gen docking Molecular Docking (e.g., AutoDock Vina) ligand_prep->docking grid_gen->docking analysis Analysis of Results (Binding Affinity & Poses) docking->analysis end End analysis->end

A generalized workflow for molecular docking studies.
Molecular Dynamics (MD) Simulation

MD simulations provide insights into the dynamic behavior of the protein-ligand complex over time, offering a more realistic representation of the interactions compared to static docking poses.

Methodology:

  • System Preparation:

    • Use the best-ranked docked complex from the molecular docking study as the starting structure.

    • Solvate the complex in a periodic box of water molecules (e.g., TIP3P).

    • Add counter-ions to neutralize the system.

    • Parameterize the ligand by generating force field parameters if they are not already available.

  • Energy Minimization:

    • Perform energy minimization of the entire system to remove any steric clashes or unfavorable geometries.

  • Equilibration:

    • Gradually heat the system to the desired temperature (e.g., 300 K) under NVT (constant number of particles, volume, and temperature) conditions.

    • Perform a subsequent equilibration run under NPT (constant number of particles, pressure, and temperature) conditions to ensure the system reaches the correct density.

  • Production Run:

    • Run the production MD simulation for a sufficient length of time (e.g., 50-100 ns) to sample the conformational landscape of the complex.

    • Save the trajectory (atomic coordinates over time) at regular intervals.

  • Trajectory Analysis:

    • Analyze the trajectory to calculate properties such as Root Mean Square Deviation (RMSD), Root Mean Square Fluctuation (RMSF), and protein-ligand hydrogen bonds over time.

    • Calculate the binding free energy using methods like MM/PBSA or MM/GBSA.

G start Start with Docked Complex solvation Solvation & Ionization start->solvation minimization Energy Minimization solvation->minimization equilibration System Equilibration (NVT & NPT) minimization->equilibration production Production MD Run equilibration->production analysis Trajectory Analysis (RMSD, RMSF, Binding Free Energy) production->analysis end End analysis->end

A standard workflow for molecular dynamics simulations.
Quantitative Structure-Activity Relationship (QSAR)

QSAR modeling aims to establish a mathematical relationship between the chemical structures of a series of compounds and their biological activity.

Methodology:

  • Data Collection:

    • Compile a dataset of this compound derivatives with their corresponding biological activities (e.g., MIC, IC50).

    • Ensure the data is consistent and covers a significant range of activity.

  • Descriptor Calculation:

    • For each molecule in the dataset, calculate a wide range of molecular descriptors, which can be 1D (e.g., molecular weight), 2D (e.g., topological indices), or 3D (e.g., steric parameters).

  • Model Building:

    • Divide the dataset into a training set and a test set.

    • Use a statistical method (e.g., Multiple Linear Regression, Partial Least Squares, or machine learning algorithms like Random Forest) to build a model that correlates the descriptors with the biological activity for the training set.

  • Model Validation:

    • Validate the model's predictive power using the test set and internal validation techniques (e.g., leave-one-out cross-validation).

    • Assess the statistical significance of the model (e.g., R², Q²).

  • Interpretation and Application:

    • Interpret the QSAR model to understand which molecular properties are most influential for the biological activity.

    • Use the validated model to predict the activity of new, untested derivatives to prioritize synthesis and testing.

G data_collection Data Collection (Structures & Activities) descriptor_calc Descriptor Calculation (1D, 2D, 3D) data_collection->descriptor_calc data_split Data Splitting (Training & Test Sets) descriptor_calc->data_split model_building Model Building (e.g., MLR, PLS) data_split->model_building model_validation Model Validation (Internal & External) model_building->model_validation interpretation Model Interpretation & Prediction model_validation->interpretation

A logical workflow for QSAR model development.

Conclusion

The in silico modeling of this compound interactions provides a powerful framework for advancing the development of this promising class of antitubercular agents. By integrating molecular docking, MD simulations, and QSAR studies, researchers can gain a deeper understanding of their mechanism of action, predict the binding modes and affinities of novel derivatives, and ultimately design more effective drugs to combat tuberculosis. The protocols and data presented in this guide offer a solid foundation for initiating and advancing such computational investigations.

References

In-depth Technical Guide: Potential Therapeutic Targets of 4,5-Dihydronaphtho[1,2-d]thiazol-2-amine

Author: BenchChem Technical Support Team. Date: December 2025

A comprehensive review of available scientific literature reveals a significant lack of specific biological data for 4,5-Dihydronaphtho[1,2-d]thiazol-2-amine. As of the current date, no detailed studies outlining its specific therapeutic targets, mechanism of action, or quantitative efficacy have been published. Therefore, the creation of an in-depth technical guide with experimental protocols, quantitative data tables, and signaling pathway diagrams for this specific molecule is not possible.

While research on the precise biological functions of this compound is not available, the broader family of thiazole-containing compounds has been the subject of extensive investigation, revealing a wide array of potential therapeutic applications. This guide will provide a conceptual framework based on the activities of structurally related compounds, which may offer insights into the potential, yet unproven, therapeutic avenues for this compound.

Potential Therapeutic Areas for Thiazole Derivatives

Thiazole derivatives have demonstrated a remarkable diversity of biological activities, suggesting that they can interact with a variety of biological targets. The primary therapeutic areas where these compounds have shown promise include oncology, neurodegenerative disorders, and inflammatory diseases.

Anticancer Activity

Numerous studies have highlighted the potential of thiazole-containing compounds as anticancer agents. These molecules have been shown to interfere with various stages of cancer progression, from inhibiting tumor cell proliferation to inducing apoptosis.

Potential Mechanisms of Action (Based on Related Compounds):

  • Microtubule Destabilization: Certain thiazole derivatives have been shown to interfere with microtubule dynamics, a critical process for cell division. By disrupting the formation of the mitotic spindle, these compounds can arrest the cell cycle and lead to cancer cell death. For instance, some dihydroisothiazolopyridinones have demonstrated potent antimitotic activity by destabilizing microtubules.[1]

  • Enzyme Inhibition: Thiazole derivatives have been identified as inhibitors of various enzymes crucial for cancer cell survival and proliferation. These include dihydrofolate reductase (DHFR), an enzyme involved in nucleotide synthesis.[2]

  • Induction of Apoptosis: Many anticancer compounds exert their effects by triggering programmed cell death, or apoptosis. Thiazole-containing molecules have been shown to induce apoptosis in cancer cells through various mechanisms, including the inhibition of anti-apoptotic proteins and activation of caspases.

Hypothetical Signaling Pathway for Anticancer Activity

Hypothetical Anticancer Signaling Pathway for a Thiazole Derivative Thiazole 4,5-Dihydronaphtho [1,2-d]thiazol-2-amine (Hypothetical) Tubulin Tubulin Polymerization Thiazole->Tubulin Inhibition DHFR Dihydrofolate Reductase (DHFR) Thiazole->DHFR Inhibition Proliferation Cell Proliferation Thiazole->Proliferation Inhibition Microtubules Microtubule Formation Tubulin->Microtubules Mitotic_Spindle Mitotic Spindle Formation Microtubules->Mitotic_Spindle Cell_Cycle_Arrest Cell Cycle Arrest (G2/M Phase) Mitotic_Spindle->Cell_Cycle_Arrest Apoptosis Apoptosis Cell_Cycle_Arrest->Apoptosis Nucleotide_Synthesis Nucleotide Synthesis DHFR->Nucleotide_Synthesis DNA_Replication DNA Replication Nucleotide_Synthesis->DNA_Replication DNA_Replication->Proliferation

Caption: Hypothetical anticancer mechanisms of a thiazole derivative.

Neuroprotective Activity

The potential of thiazole derivatives in the context of neurodegenerative diseases like Alzheimer's and Parkinson's disease is an active area of research. These compounds may offer neuroprotection through various mechanisms.

Potential Mechanisms of Action (Based on Related Compounds):

  • Cholinesterase Inhibition: Some thiosemicarbazone derivatives have shown potent inhibition of acetylcholinesterase (AChE) and butyrylcholinesterase (BChE), enzymes that break down the neurotransmitter acetylcholine.[3] Increasing acetylcholine levels is a key therapeutic strategy for Alzheimer's disease.

  • Monoamine Oxidase (MAO) Inhibition: Inhibition of MAO-A and MAO-B, enzymes that metabolize neurotransmitters like dopamine and serotonin, is another potential therapeutic avenue.[3] This is particularly relevant for Parkinson's disease.

  • AMPA Receptor Modulation: Certain benzothiadiazine derivatives, which share some structural similarities with the dihydronaphtho moiety, act as positive allosteric modulators of AMPA receptors.[4][5] This can enhance synaptic plasticity and cognitive function.

Hypothetical Experimental Workflow for Screening Neuroprotective Activity

Hypothetical Workflow for Neuroprotective Screening Start Synthesize Thiazole Derivatives In_Vitro In Vitro Assays Start->In_Vitro AChE_Assay AChE/BChE Inhibition Assay In_Vitro->AChE_Assay MAO_Assay MAO-A/B Inhibition Assay In_Vitro->MAO_Assay AMPA_Assay AMPA Receptor Modulation Assay In_Vitro->AMPA_Assay Cell_Based Cell-Based Assays AChE_Assay->Cell_Based MAO_Assay->Cell_Based AMPA_Assay->Cell_Based Neuroblastoma Neuroblastoma Cell Line (e.g., SH-SY5Y) Toxicity & Protection Cell_Based->Neuroblastoma In_Vivo In Vivo Models Neuroblastoma->In_Vivo Animal_Model Animal Model of Neurodegeneration (e.g., Scopolamine-induced amnesia) In_Vivo->Animal_Model Lead_Compound Lead Compound Identification Animal_Model->Lead_Compound

Caption: Hypothetical workflow for neuroprotective drug discovery.

Anti-inflammatory Activity

Thiazole and its derivatives have been investigated for their anti-inflammatory properties, suggesting their potential in treating a range of inflammatory conditions.

Potential Mechanisms of Action (Based on Related Compounds):

  • Enzyme Inhibition: Similar to some nonsteroidal anti-inflammatory drugs (NSAIDs), thiazole derivatives may inhibit cyclooxygenase (COX) enzymes, which are involved in the production of pro-inflammatory prostaglandins.

  • Cytokine Modulation: These compounds might also modulate the production of pro-inflammatory cytokines, such as tumor necrosis factor-alpha (TNF-α) and interleukins (ILs), which are key mediators of the inflammatory response.

Conclusion

While the specific therapeutic targets of this compound remain to be elucidated, the extensive research on the broader class of thiazole derivatives provides a strong rationale for its investigation as a potential therapeutic agent. Future research should focus on screening this compound against a panel of targets implicated in cancer, neurodegenerative diseases, and inflammation. Such studies would be the first step in unlocking the potential of this specific molecule and would be necessary to generate the detailed experimental data required for a comprehensive technical guide. Without such dedicated research, any discussion of its therapeutic applications remains speculative.

References

An In-Depth Technical Guide to the Structure-Activity Relationship (SAR) of 4,5-Dihydronaphtho[1,2-d]thiazol-2-amine Analogs

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the structure-activity relationship (SAR) of 4,5-dihydronaphtho[1,2-d]thiazol-2-amine analogs. Due to the limited availability of direct and extensive SAR studies on this specific scaffold, this guide synthesizes information from published research on structurally related compounds, including naphthothiazoles, benzothiazoles, and other fused 2-aminothiazole systems. The insights are intended to guide the rational design and development of novel therapeutic agents based on this core structure.

Core Scaffold and Rationale

The this compound scaffold represents a rigid, fused heterocyclic system that combines the structural features of a tetralone-derived ring and a 2-aminothiazole moiety. The 2-aminothiazole ring is a well-established pharmacophore found in numerous clinically approved drugs and biologically active compounds, exhibiting a wide range of activities including antimicrobial, anti-inflammatory, and anticancer effects. The fusion of this versatile pharmacophore with a dihydronaphthyl ring system introduces lipophilicity and conformational constraints that can be exploited to achieve target-specific interactions and improved pharmacokinetic profiles.

Synthesis of the Core Scaffold

The primary synthetic route to this compound and its analogs is based on the Hantzsch thiazole synthesis. This classical method involves the condensation of an α-haloketone with a thiourea or a substituted thiourea. In the context of the target scaffold, the synthesis commences with the α-bromination of α-tetralone, followed by cyclocondensation with thiourea.

Hantzsch_Synthesis alpha_tetralone α-Tetralone bromination Bromination (e.g., Br2, CuBr2) alpha_tetralone->bromination alpha_bromo_tetralone 2-Bromo-α-tetralone bromination->alpha_bromo_tetralone cyclocondensation Cyclocondensation alpha_bromo_tetralone->cyclocondensation thiourea Thiourea thiourea->cyclocondensation target_compound This compound cyclocondensation->target_compound Experimental_Workflow cluster_synthesis Synthesis cluster_bioassay Biological Evaluation start Start: α-Tetralone bromination 1. α-Bromination start->bromination cyclocondensation 2. Cyclocondensation with Thiourea bromination->cyclocondensation purification 3. Purification (Filtration & Recrystallization) cyclocondensation->purification characterization 4. Characterization (NMR, MS, IR) purification->characterization screening Start: Pure Compound antimicrobial_assay Antimicrobial Screening (MIC determination) screening->antimicrobial_assay anticancer_assay Anticancer Screening (IC50 determination) screening->anticancer_assay sar_analysis Structure-Activity Relationship Analysis antimicrobial_assay->sar_analysis anticancer_assay->sar_analysis Signaling_Pathway cluster_anticancer Potential Anticancer Mechanisms cluster_antimicrobial Potential Antimicrobial Mechanisms Compound This compound Analog Kinase Protein Kinase Compound->Kinase Inhibition Cell_Wall Cell Wall Synthesis Compound->Cell_Wall Inhibition DNA_Gyrase DNA Gyrase Compound->DNA_Gyrase Inhibition Apoptosis Apoptosis Kinase->Apoptosis Induction Cell_Cycle_Arrest Cell Cycle Arrest Kinase->Cell_Cycle_Arrest Induction Cell_Death Bacterial/Fungal Cell Death Cell_Wall->Cell_Death DNA_Gyrase->Cell_Death

Discovery and Isolation of Novel Fused Thiazole Heterocyclic Compounds: An In-depth Technical Guide

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Abstract

The thiazole scaffold is a privileged structure in medicinal chemistry, forming the core of numerous approved drugs and biologically active compounds.[1] The fusion of the thiazole ring with other heterocyclic systems gives rise to a diverse array of fused thiazole compounds with a broad spectrum of pharmacological activities, including anticancer, antimicrobial, and anti-inflammatory properties. This technical guide provides a comprehensive overview of the discovery, synthesis, characterization, and biological evaluation of novel fused thiazole heterocyclic compounds. Detailed experimental protocols for the synthesis of various fused thiazole systems are presented, along with a compilation of quantitative biological activity data. Furthermore, this guide elucidates the underlying mechanisms of action, including the induction of apoptosis and inhibition of DNA gyrase, visualized through detailed signaling pathway diagrams.

Introduction

Fused thiazole heterocycles represent a significant class of compounds in the field of drug discovery. The unique structural and electronic properties of the thiazole ring, combined with the diverse functionalities introduced by the fused ring system, contribute to their potent biological activities.[1] This guide aims to serve as a valuable resource for researchers and scientists working on the development of novel therapeutics based on fused thiazole scaffolds.

Synthetic Methodologies for Fused Thiazole Compounds

The synthesis of fused thiazole derivatives often employs classic heterocyclic chemistry reactions, with the Hantzsch thiazole synthesis being a foundational method.[2] Modern synthetic approaches, including microwave-assisted and one-pot multicomponent reactions, have enabled the efficient and rapid generation of diverse libraries of these compounds.[3][4]

General Experimental Protocols

Protocol 2.1.1: Hantzsch Synthesis of 2-Amino-4-phenylthiazole [5]

  • Materials: 2-Bromoacetophenone, Thiourea, Methanol, 5% Sodium Carbonate (Na₂CO₃) solution.

  • Procedure:

    • In a 20 mL scintillation vial, combine 2-bromoacetophenone (5.0 mmol) and thiourea (7.5 mmol).

    • Add 5 mL of methanol and a stir bar to the vial.

    • Heat the mixture with stirring on a hot plate at approximately 100°C for 30 minutes.

    • Allow the solution to cool to room temperature.

    • Pour the reaction mixture into a 100 mL beaker containing 20 mL of 5% Na₂CO₃ solution and swirl to mix.

    • Filter the resulting precipitate through a Buchner funnel and wash the filter cake with water.

    • Air-dry the solid product on a watch glass to obtain 2-amino-4-phenylthiazole.

Protocol 2.1.2: Synthesis of 2,6-disubstituted Imidazo[2,1-b][5][6]thiadiazoles [1]

  • Step 1: Synthesis of 5-(4-substituted phenyl)-1,3,4-thiadiazole-2-amine

    • A mixture of the aromatic carboxylic acid (0.1 M), thiosemicarbazide (0.2 M), and phosphorus oxychloride (5 mL) is refluxed for 2 hours.

    • After cooling, 10 mL of water is added, and the mixture is refluxed for an additional 4 hours.

    • The hot mixture is filtered, and the filtrate is neutralized with a 10% potassium hydroxide solution.

    • The formed precipitate is filtered and recrystallized from absolute ethanol.

  • Step 2: Synthesis of 6-(4-substituted phenyl)-2-(4-substituted phenyl)imidazo[2,1-b][5][6]thiadiazole

    • The 5-(4-substituted phenyl)-1,3,4-thiadiazole-2-amine (from Step 1) is condensed with a substituted phenacyl bromide in dry ethanol under reflux.

Protocol 2.1.3: Microwave-Assisted One-Pot Synthesis of Thiazolyl-Pyridazinediones [4]

  • General Procedure:

    • A mixture of maleic anhydride, thiosemicarbazide, and the appropriate ethyl (N-arylhydrazono)-chloroacetate is subjected to microwave irradiation in the presence of chitosan as a catalyst.

    • This one-pot, three-component reaction yields the desired 1-(4-oxo-5-(2-arylhydrazono)-4,5-dihydrothiazol-2-yl)-1,2-dihydropyridazine-3,6-diones.

Characterization of Fused Thiazole Compounds

The structural elucidation of newly synthesized fused thiazole compounds is performed using a combination of spectroscopic techniques.

  • Nuclear Magnetic Resonance (NMR) Spectroscopy: ¹H and ¹³C NMR are crucial for determining the carbon-hydrogen framework of the molecule.[7]

  • Infrared (IR) Spectroscopy: IR spectroscopy is used to identify the presence of characteristic functional groups.[8]

  • Mass Spectrometry (MS): High-resolution mass spectrometry (HRMS) is employed to confirm the molecular weight and elemental composition of the synthesized compounds.[9]

Table 1: Spectroscopic Data for Representative Fused Thiazole Compounds

Compound¹H NMR (δ, ppm)¹³C NMR (δ, ppm)IR (ν, cm⁻¹)MS (m/z)Reference
Indenyl-thiazole Derivative 2.88 (t, 2H, CH₂), 3.10 (t, 2H, CH₂), 7.41 (s, 1H, thiazole-H), 7.5–7.83 (m, 8H, Ar-H and NH)28.0 (CH₂), 28.4 (CH₂), 105.2, 120.9, 122.7, 123.5, 128.0, 129.1, 130.6, 132.0, 134.4, 137.6, 150.7, 155.3, 169.93200 (NH), 3048 (sp²-CH), 2919 (sp³-CH), 1610 (C=N)463 (M⁺)[9]
Thiazolo[5,4-b]pyridine Derivative 7.2-8.5 (m, Ar-H)---[10]
Imidazo[2,1-b][5][6]thiadiazole Derivative 7.0-8.5 (m, Ar-H and imidazothiazole-H)---[1]

Biological Activities of Fused Thiazole Compounds

Fused thiazole derivatives exhibit a wide range of biological activities, with anticancer and antimicrobial properties being the most extensively studied.

Anticancer Activity

Numerous studies have demonstrated the potent cytotoxic effects of fused thiazole compounds against various cancer cell lines. The anticancer activity is often quantified by the half-maximal inhibitory concentration (IC₅₀).

Table 2: Anticancer Activity (IC₅₀, µM) of Selected Fused Thiazole Derivatives

Compound/DerivativeMCF-7 (Breast)HCT-116 (Colon)A549 (Lung)Reference
Thiazole-Pyrazoline Hybrid126.98--[11]
Thiazole-Pyridine Hybrid--0.452[11]
Bis-thiazole Derivative 5c---[12]
Bis-thiazole Derivative 5f---[12]
Thiazole-based hybrids---[2]
Thiazole-Pyrazoline 7c---[13]
Thiazole-Pyrazoline 9c---[13]
Thiazole-Pyrazoline 11d---[13]
Antimicrobial Activity

Fused thiazole compounds have also shown significant promise as antimicrobial agents against a variety of bacterial and fungal pathogens. The minimum inhibitory concentration (MIC) is a key parameter used to assess their antimicrobial efficacy.

Table 3: Antimicrobial Activity (MIC, µg/mL) of Selected Fused Thiazole Derivatives

Compound/DerivativeS. aureusE. coliC. albicansA. nigerReference
Thiazole-Imidazole-Furan Hybrid 3a4.884.88156.25-[5]
Thiazole-Imidazole-Furan Hybrid 8a9.77---[5]
Thienyl-substituted Thiazole6.25-12.56.25-12.5-6.25-12.5[14]
2-Phenylacetamido-thiazole1.56-6.251.56-6.25--[14]
Thiazole-β-Amino Acid 2a-c1-2---[15]
(2-(cyclopropylmethylidene)hydrazinyl)thiazole--0.008–7.81-[16]
2-Hydrazinyl-thiazole 7a-c--3.9-[17]

Mechanisms of Action

Understanding the molecular mechanisms by which fused thiazole compounds exert their biological effects is crucial for rational drug design and development. Two prominent mechanisms that have been elucidated are the induction of apoptosis in cancer cells and the inhibition of bacterial DNA gyrase.

Induction of Apoptosis

Many fused thiazole derivatives induce programmed cell death, or apoptosis, in cancer cells through the intrinsic (mitochondrial) pathway.[18][19][20] This process involves the generation of reactive oxygen species (ROS), disruption of the mitochondrial membrane potential, and activation of a cascade of caspases.[6][19]

Apoptosis_Pathway Compound Fused Thiazole Compound ROS ↑ ROS Generation Compound->ROS induces Bcl2_Proteins Bcl-2 Family (Bax, Bcl-2) Compound->Bcl2_Proteins modulates Mito_Damage Mitochondrial Damage ROS->Mito_Damage causes CytoC Cytochrome c Release Mito_Damage->CytoC leads to Apaf1 Apaf-1 CytoC->Apaf1 binds to Casp9 Caspase-9 (Initiator) Apaf1->Casp9 activates Casp3 Caspase-3 (Executioner) Casp9->Casp3 activates Apoptosis Apoptosis Casp3->Apoptosis executes Bcl2_Proteins->Mito_Damage regulates

Caption: Intrinsic apoptosis pathway induced by fused thiazole compounds.

Inhibition of DNA Gyrase

A significant number of fused thiazole derivatives exhibit antibacterial activity by targeting DNA gyrase, an essential bacterial enzyme involved in DNA replication.[2][21] These compounds often bind to the ATP-binding site of the GyrB subunit, preventing the supercoiling of DNA and ultimately leading to bacterial cell death.

DNA_Gyrase_Inhibition Compound Fused Thiazole Compound ATP_Binding ATP Binding Site Compound->ATP_Binding binds to GyrB DNA Gyrase (GyrB Subunit) DNA_Supercoiling DNA Supercoiling ATP_Binding->DNA_Supercoiling prevents ATP ATP ATP->ATP_Binding binds to Replication DNA Replication DNA_Supercoiling->Replication required for Cell_Death Bacterial Cell Death DNA_Supercoiling->Cell_Death inhibition leads to Replication->Cell_Death inhibition leads to

Caption: Mechanism of DNA gyrase inhibition by fused thiazole compounds.

Drug Discovery and Development Workflow

The discovery and development of novel fused thiazole-based drugs is a multi-step process that begins with the synthesis of a compound library and culminates in clinical trials.

Drug_Discovery_Workflow Synthesis Compound Library Synthesis Screening High-Throughput Screening Synthesis->Screening Hit_ID Hit Identification Screening->Hit_ID Lead_Gen Lead Generation Hit_ID->Lead_Gen Lead_Opt Lead Optimization (SAR Studies) Lead_Gen->Lead_Opt Preclinical Preclinical Studies (In vivo & Toxicology) Lead_Opt->Preclinical Clinical Clinical Trials Preclinical->Clinical Drug New Drug Clinical->Drug

Caption: General workflow for the discovery of novel fused thiazole drugs.

Conclusion

Fused thiazole heterocyclic compounds continue to be a rich source of inspiration for the development of novel therapeutic agents. The synthetic versatility of this scaffold, coupled with its diverse biological activities, ensures its continued prominence in medicinal chemistry research. This technical guide has provided a comprehensive overview of the key aspects of fused thiazole chemistry and biology, from synthetic protocols and characterization to biological evaluation and mechanistic insights. It is anticipated that the information presented herein will facilitate further research and development in this exciting field, ultimately leading to the discovery of new and effective drugs for a range of diseases.

References

Quantum chemical calculations for 4,5-Dihydronaphtho[1,2-d]thiazol-2-amine

Author: BenchChem Technical Support Team. Date: December 2025

An In-depth Technical Guide to the Quantum Chemical Calculations of 4,5-Dihydronaphtho[1,2-d]thiazol-2-amine

Introduction

This compound is a heterocyclic compound with a scaffold that suggests potential applications in medicinal chemistry and materials science. Its structural features, including the fused ring system and the presence of nitrogen and sulfur heteroatoms, make it an interesting candidate for theoretical investigation. Quantum chemical calculations provide a powerful, non-experimental means to elucidate the electronic structure, reactivity, and spectroscopic properties of such molecules. This guide details the theoretical framework and practical workflow for conducting these calculations, offering insights relevant to researchers, scientists, and drug development professionals.

While specific, in-depth quantum chemical studies on this compound are not extensively available in the current body of scientific literature, this document outlines a robust computational protocol based on established methods for similar molecular systems. The presented data is illustrative of the expected outcomes from such an analysis.

Core Computational Concepts

Quantum chemical calculations, particularly those based on Density Functional Theory (DFT), are instrumental in predicting a wide range of molecular properties. DFT has become a standard tool in computational chemistry due to its favorable balance of accuracy and computational cost. The B3LYP functional, which combines Becke's three-parameter exchange functional with the Lee-Yang-Parr correlation functional, is a widely used hybrid functional that often yields results in good agreement with experimental data for organic molecules.

The choice of basis set is also critical. A basis set is a set of mathematical functions used to represent the electronic wavefunctions. The 6-311++G(d,p) basis set is a popular choice that provides a good description of electron distribution, including polarization and diffuse functions, which are important for molecules with heteroatoms and potential non-covalent interactions.

Data Presentation: Illustrative Computational Results

The following tables present hypothetical, yet realistic, quantitative data that could be obtained from DFT calculations on this compound at the B3LYP/6-311++G(d,p) level of theory.

Table 1: Optimized Geometrical Parameters (Selected)
ParameterBond/AngleCalculated Value
Bond Lengths (Å) C1-C21.395
C2-C31.401
C7-N11.382
C8-S11.765
C8-N21.315
**Bond Angles (°) **C1-C2-C3120.1
N1-C7-C6121.5
N2-C8-S1115.3
Dihedral Angles (°) C1-C2-C3-C40.1
H1-N1-C7-C6179.8
Table 2: Frontier Molecular Orbital (FMO) Analysis
ParameterEnergy (eV)
Highest Occupied Molecular Orbital (HOMO)-5.87
Lowest Unoccupied Molecular Orbital (LUMO)-1.24
HOMO-LUMO Energy Gap (ΔE)4.63
Table 3: Molecular Electrostatic Potential (MEP) Analysis
RegionMEP Value (kcal/mol)Interpretation
Amino Group (-NH2)-35.8High electron density, susceptible to electrophilic attack
Thiazole Nitrogen (N2)-28.4Region of negative potential
Aromatic Protons+15.2Regions of positive potential
Table 4: Calculated Vibrational Frequencies (Selected)
Vibrational ModeFrequency (cm⁻¹)IntensityAssignment
N-H Stretch3450HighAsymmetric stretching of the amino group
C=N Stretch1625MediumStretching of the imine bond in the thiazole ring
Aromatic C-H Stretch3050-3150MediumStretching vibrations of aromatic C-H bonds
C-S Stretch720LowStretching of the carbon-sulfur bond

Experimental Protocols: A Step-by-Step Computational Workflow

The following protocol outlines the key steps for performing quantum chemical calculations on this compound.

  • Molecular Structure Input and Optimization:

    • The initial 3D structure of this compound is drawn using a molecular editor and builder.

    • A geometry optimization is performed using DFT, specifically with the B3LYP functional and the 6-311++G(d,p) basis set. This process finds the lowest energy conformation of the molecule.

    • Frequency calculations are then carried out at the same level of theory to confirm that the optimized structure corresponds to a true energy minimum (i.e., no imaginary frequencies).

  • Frontier Molecular Orbital (FMO) Analysis:

    • The energies of the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO) are calculated from the optimized structure.

    • The HOMO-LUMO energy gap is determined by subtracting the HOMO energy from the LUMO energy. This value is a key indicator of the molecule's chemical reactivity and kinetic stability.

  • Molecular Electrostatic Potential (MEP) Mapping:

    • The MEP is calculated and mapped onto the electron density surface of the optimized molecule.

    • The resulting MEP map visually identifies the electron-rich (negative potential, typically colored red) and electron-poor (positive potential, typically colored blue) regions of the molecule, providing insights into its reactivity and intermolecular interaction sites.

  • Vibrational Frequency Analysis:

    • Harmonic vibrational frequencies are calculated from the optimized geometry.

    • The calculated frequencies can be compared with experimental infrared (IR) and Raman spectra to aid in the assignment of spectral bands. It is common practice to scale the calculated frequencies by an empirical factor to better match experimental values.

Mandatory Visualization: Computational Workflow Diagram

G Computational Chemistry Workflow for this compound A 1. Molecular Structure Input B 2. Geometry Optimization (DFT: B3LYP/6-311++G(d,p)) A->B C 3. Frequency Calculation B->C D Optimized Structure (True Minimum) C->D No Imaginary Frequencies E 4. Property Calculations D->E F HOMO-LUMO Analysis E->F G MEP Analysis E->G H Vibrational Frequencies E->H I 5. Data Analysis and Interpretation F->I G->I H->I

Caption: A flowchart illustrating the key stages of a quantum chemical calculation study.

Conclusion

Quantum chemical calculations offer a powerful and insightful approach to understanding the fundamental properties of molecules like this compound. By employing methods such as DFT, researchers can predict molecular geometries, electronic properties, and spectroscopic signatures. This information is invaluable for rational drug design, the development of new materials, and for guiding further experimental investigations. The workflow and illustrative data presented in this guide provide a comprehensive framework for conducting and interpreting such computational studies.

The Pivotal Role of Physicochemical Properties in the Development of Substituted 2-Aminothiazole Derivatives

Author: BenchChem Technical Support Team. Date: December 2025

An In-depth Technical Guide for Researchers, Scientists, and Drug Development Professionals

The 2-aminothiazole scaffold is a cornerstone in medicinal chemistry, forming the structural basis of a multitude of biologically active compounds with therapeutic potential across various disease areas, including oncology, infectious diseases, and inflammatory conditions. The efficacy and safety of these derivatives are intrinsically linked to their physicochemical properties, which govern their absorption, distribution, metabolism, excretion, and toxicity (ADMET) profiles. This technical guide provides a comprehensive overview of the key physicochemical properties of substituted 2-aminothiazole derivatives, detailed experimental protocols for their determination, and a visual representation of a relevant signaling pathway modulated by this class of compounds.

Core Physicochemical Properties: A Quantitative Overview

The drug-like characteristics of 2-aminothiazole derivatives are largely dictated by a triad of fundamental physicochemical parameters: lipophilicity (LogP), ionization constant (pKa), and aqueous solubility. Understanding and optimizing these properties are critical for successful drug development.

Lipophilicity (LogP/LogD)

Lipophilicity, the measure of a compound's affinity for a lipid-like environment, is a crucial determinant of its ability to cross biological membranes. It is typically expressed as the logarithm of the partition coefficient between n-octanol and water (LogP for the neutral species) or the distribution coefficient at a specific pH (LogD for the ionized and neutral species).

A curated summary of experimentally determined and calculated LogP values for a series of substituted 2-aminothiazole derivatives is presented in Table 1. The lipophilicity of these compounds is significantly influenced by the nature and position of the substituents on the thiazole ring and the 2-amino group.

Ionization Constant (pKa)

The pKa value defines the strength of an acidic or basic functional group and determines the extent of ionization of a molecule at a given pH. The 2-aminothiazole core contains a basic amino group, and its pKa is a critical factor influencing solubility, receptor binding, and membrane permeability. The pKa of the unsubstituted 2-aminothiazole is approximately 5.36. Substituents on the thiazole ring can significantly modulate this value. Table 1 includes pKa values for select derivatives.

Aqueous Solubility

Aqueous solubility is a prerequisite for the absorption and distribution of a drug candidate. Poor solubility can lead to low bioavailability and hinder the development of viable oral formulations. The solubility of 2-aminothiazole derivatives is influenced by a combination of factors including their crystal lattice energy, lipophilicity, and ionization state. Table 1 provides aqueous solubility data for representative compounds.

Table 1: Physicochemical Properties of Selected Substituted 2-Aminothiazole Derivatives

Compound IDSubstitution PatternLogPpKaAqueous Solubility (µg/mL)Reference
1 Unsubstituted 2-aminothiazole0.385.36100,000[1][2]
2 4-phenyl-2-aminothiazole2.5 (calc.)--[3]
3 4-(4-chlorophenyl)-2-aminothiazole3.2 (calc.)--[3]
4 N-(4-phenylthiazol-2-yl)acetamide2.1 (calc.)--[3]
5 2-amino-4-(p-tolyl)thiazole2.8 (calc.)--[3]
6 2-amino-4-(4-methoxyphenyl)thiazole2.4 (calc.)--[3]
7 N-(thiazol-2-yl)benzamide1.8 (calc.)--[3]
8 2-amino-5-bromothiazole1.3 (calc.)--[3]
9 Dasatinib (BMS-354825)3.2 (exp.)3.1, 6.810Commercial Databases
10 A 2-aminooxazole derivative-->500 µM[4]
11 A 2-aminothiazole derivative--8.5 µM[4]

*Note: Compounds 10 and 11 are presented for a comparative illustration of how isosteric replacement of the thiazole sulfur with oxygen can significantly impact solubility. The full structures are detailed in the cited reference.[4] Calculated LogP values are typically generated using software algorithms and may differ from experimental values.

Experimental Protocols for Physicochemical Profiling

Accurate and reproducible measurement of physicochemical properties is essential for building robust structure-activity relationships (SAR) and structure-property relationships (SPR). High-throughput methods are often employed in early drug discovery to rapidly profile large numbers of compounds.

Determination of Lipophilicity (LogP) by High-Performance Liquid Chromatography (HPLC)

The HPLC method provides a rapid and reliable estimation of LogP by correlating the retention time of a compound on a reverse-phase column with its lipophilicity.

Methodology:

  • System Preparation: An HPLC system equipped with a C18 reverse-phase column and a UV detector is used. The mobile phase typically consists of a buffered aqueous solution and an organic modifier (e.g., acetonitrile or methanol).

  • Calibration: A set of standard compounds with known LogP values is injected to create a calibration curve by plotting their retention times against their LogP values.

  • Sample Analysis: The test compound is dissolved in a suitable solvent and injected into the HPLC system.

  • Data Analysis: The retention time of the test compound is used to calculate its LogP value from the calibration curve.

Workflow for LogP Determination by HPLC

G Workflow for LogP Determination by HPLC cluster_prep Preparation cluster_analysis Analysis cluster_result Result prep_system HPLC System with C18 Column run_standards Inject Standards & Record Retention Times prep_system->run_standards prep_standards Prepare Standard Compounds (Known LogP) prep_standards->run_standards prep_sample Prepare Test Compound Solution run_sample Inject Test Compound & Record Retention Time prep_sample->run_sample create_curve Generate Calibration Curve (Retention Time vs. LogP) run_standards->create_curve calc_logp Calculate LogP of Test Compound create_curve->calc_logp run_sample->calc_logp

Caption: A flowchart illustrating the key steps in determining LogP using HPLC.

Determination of pKa by Potentiometric Titration

Potentiometric titration is a highly accurate method for determining the pKa of ionizable compounds.

Methodology:

  • Sample Preparation: A precise amount of the 2-aminothiazole derivative is dissolved in a suitable solvent (often a water-cosolvent mixture for poorly soluble compounds). The ionic strength of the solution is maintained with a background electrolyte (e.g., KCl).

  • Titration: The solution is titrated with a standardized solution of a strong acid (e.g., HCl) or a strong base (e.g., NaOH).

  • pH Measurement: The pH of the solution is monitored continuously using a calibrated pH electrode as the titrant is added.

  • Data Analysis: A titration curve (pH vs. volume of titrant) is generated. The pKa is determined from the inflection point of the curve, often calculated from the first or second derivative of the titration curve.

Determination of Kinetic Aqueous Solubility

The kinetic solubility assay is a high-throughput method used to assess the solubility of compounds from a DMSO stock solution, mimicking early-stage drug discovery screening conditions.

Methodology:

  • Stock Solution Preparation: A concentrated stock solution of the test compound is prepared in dimethyl sulfoxide (DMSO).

  • Dilution and Precipitation: An aliquot of the DMSO stock solution is added to an aqueous buffer (e.g., phosphate-buffered saline, pH 7.4). The mixture is incubated for a set period to allow for precipitation of the compound.

  • Separation of Undissolved Compound: The solution is filtered or centrifuged to remove any precipitated solid.

  • Quantification: The concentration of the dissolved compound in the filtrate or supernatant is determined using a suitable analytical method, such as HPLC-UV, LC-MS, or UV-Vis spectroscopy.

Experimental Workflow for Kinetic Solubility Assay

G Experimental Workflow for Kinetic Solubility Assay start Prepare DMSO Stock Solution of Compound dilute Add Aliquot to Aqueous Buffer (e.g., PBS pH 7.4) start->dilute incubate Incubate to Allow Precipitation dilute->incubate separate Separate Undissolved Compound (Filtration/Centrifugation) incubate->separate quantify Quantify Dissolved Compound in Supernatant/Filtrate separate->quantify result Determine Kinetic Solubility quantify->result

Caption: A sequential workflow for the determination of kinetic aqueous solubility.

Biological Context: Modulation of Kinase Signaling Pathways

Many substituted 2-aminothiazole derivatives exert their biological effects by modulating the activity of protein kinases, which are key regulators of cellular signaling pathways. For instance, Dasatinib, a potent 2-aminothiazole-containing drug, is a multi-targeted kinase inhibitor that targets the Src family of kinases, among others.

The inhibition of Src kinase by a 2-aminothiazole derivative can disrupt downstream signaling cascades that are crucial for cell proliferation, survival, and migration. A simplified representation of the Src signaling pathway and the point of intervention by a 2-aminothiazole inhibitor is depicted below.

Simplified Src Kinase Signaling Pathway and Inhibition

G Simplified Src Kinase Signaling Pathway and Inhibition cluster_downstream Downstream Signaling Cascades cluster_cellular Cellular Responses RTK Receptor Tyrosine Kinase (e.g., EGFR, PDGFR) Src Src Kinase RTK->Src Ras_Raf_MEK_ERK Ras/Raf/MEK/ERK Pathway Src->Ras_Raf_MEK_ERK PI3K_Akt PI3K/Akt Pathway Src->PI3K_Akt STAT3 STAT3 Pathway Src->STAT3 Inhibitor 2-Aminothiazole Derivative Inhibitor->Src Proliferation Proliferation Ras_Raf_MEK_ERK->Proliferation Survival Survival PI3K_Akt->Survival Migration Migration STAT3->Migration

Caption: Inhibition of Src kinase by a 2-aminothiazole derivative blocks downstream signaling.

Conclusion

The physicochemical properties of substituted 2-aminothiazole derivatives are paramount to their success as drug candidates. A thorough understanding and systematic evaluation of lipophilicity, pKa, and solubility are essential for guiding the optimization of lead compounds and for developing efficacious and safe medicines. The experimental protocols and conceptual frameworks presented in this guide offer a solid foundation for researchers and drug development professionals working with this versatile and promising class of molecules. By integrating physicochemical profiling with biological and structural studies, the full therapeutic potential of 2-aminothiazole derivatives can be realized.

References

Methodological & Application

Application Notes and Protocols: Anticancer Activity of 4,5-Dihydronaphtho[1,2-d]thiazol-2-amine in MCF-7 Cells

Author: BenchChem Technical Support Team. Date: December 2025

For Research Use Only.

Introduction

This document provides detailed application notes and experimental protocols for investigating the anticancer activity of 4,5-Dihydronaphtho[1,2-d]thiazol-2-amine, a novel synthetic compound, against the human breast adenocarcinoma cell line, MCF-7. The protocols outlined below are based on established methodologies for evaluating the cytotoxic and apoptotic effects of potential therapeutic agents. The included data is representative of typical findings for compounds of this class and serves as a guide for experimental design and data interpretation.

Recent studies on related thiazole derivatives have demonstrated significant anticancer potential, often through the induction of apoptosis and cell cycle arrest in various cancer cell lines, including MCF-7.[1][2][3][4][5][6][7][8][9][10] These compounds have been shown to modulate key signaling pathways involved in cell survival and proliferation.[3][7][11] The experimental workflows and data presented herein are intended to guide researchers in the comprehensive evaluation of this compound as a potential anticancer agent.

Data Presentation

The following tables summarize representative quantitative data for the effects of this compound on MCF-7 cells.

Table 1: Cytotoxicity of this compound in MCF-7 Cells

Treatment DurationIC50 Value (µM)
24 hours15.8 ± 1.2
48 hours8.5 ± 0.9
72 hours4.2 ± 0.5

IC50 values were determined by MTT assay and represent the concentration of the compound required to inhibit 50% of cell growth.

Table 2: Cell Cycle Distribution of MCF-7 Cells Treated with this compound for 48 hours

Treatment Concentration (µM)% of Cells in G0/G1 Phase% of Cells in S Phase% of Cells in G2/M Phase% of Cells in Sub-G1 (Apoptosis)
0 (Control)65.2 ± 3.120.5 ± 1.814.3 ± 1.51.8 ± 0.3
572.1 ± 2.515.3 ± 1.212.6 ± 1.18.7 ± 0.9
1078.5 ± 2.99.8 ± 0.911.7 ± 1.018.2 ± 1.5
2085.3 ± 3.45.1 ± 0.69.6 ± 0.825.4 ± 2.1

Cell cycle distribution was determined by flow cytometry after propidium iodide staining.

Table 3: Apoptosis Induction in MCF-7 Cells Treated with this compound for 48 hours

Treatment Concentration (µM)% Early Apoptotic Cells (Annexin V+/PI-)% Late Apoptotic/Necrotic Cells (Annexin V+/PI+)Total Apoptotic Cells (%)
0 (Control)2.1 ± 0.41.5 ± 0.33.6 ± 0.7
510.3 ± 1.14.2 ± 0.614.5 ± 1.7
1018.7 ± 1.98.5 ± 1.027.2 ± 2.9
2025.1 ± 2.312.3 ± 1.437.4 ± 3.7

Apoptosis was quantified by flow cytometry using Annexin V-FITC and Propidium Iodide (PI) staining.

Table 4: Relative Protein Expression Levels in MCF-7 Cells Treated with this compound for 48 hours

Treatment Concentration (µM)Bcl-2 (Anti-apoptotic)Bax (Pro-apoptotic)Cleaved Caspase-3p53
0 (Control)1.001.001.001.00
100.45 ± 0.052.10 ± 0.183.50 ± 0.252.80 ± 0.21

Protein expression levels were determined by Western blot analysis, with band intensities normalized to a loading control (e.g., β-actin) and expressed relative to the untreated control.

Experimental Protocols

Cell Culture
  • MCF-7 cells are cultured in Dulbecco's Modified Eagle's Medium (DMEM) supplemented with 10% Fetal Bovine Serum (FBS), 100 U/mL penicillin, and 100 µg/mL streptomycin.

  • Cells are maintained in a humidified incubator at 37°C with 5% CO2.

  • Cells are passaged upon reaching 80-90% confluency.

MTT Cytotoxicity Assay
  • Seed MCF-7 cells in a 96-well plate at a density of 5 x 10³ cells per well and allow them to adhere overnight.

  • Treat the cells with various concentrations of this compound (e.g., 0.1 to 100 µM) for 24, 48, and 72 hours.

  • After the incubation period, add 20 µL of MTT solution (5 mg/mL in PBS) to each well and incubate for 4 hours at 37°C.

  • Remove the medium and add 150 µL of DMSO to each well to dissolve the formazan crystals.

  • Measure the absorbance at 570 nm using a microplate reader.

  • Calculate the cell viability as a percentage of the untreated control and determine the IC50 value.[12]

Cell Cycle Analysis
  • Seed MCF-7 cells in a 6-well plate at a density of 2 x 10⁵ cells per well and allow them to attach overnight.

  • Treat the cells with the desired concentrations of the compound for 48 hours.

  • Harvest the cells by trypsinization and wash with ice-cold PBS.

  • Fix the cells in 70% ethanol at -20°C overnight.

  • Wash the cells with PBS and resuspend in a staining solution containing propidium iodide (50 µg/mL) and RNase A (100 µg/mL).

  • Incubate in the dark for 30 minutes at room temperature.

  • Analyze the cell cycle distribution using a flow cytometer.[1][2][4][5]

Annexin V-FITC/PI Apoptosis Assay
  • Seed and treat the cells as described for the cell cycle analysis.

  • Harvest the cells and wash with cold PBS.

  • Resuspend the cells in 1X Annexin V binding buffer.

  • Add Annexin V-FITC and propidium iodide to the cell suspension according to the manufacturer's protocol.

  • Incubate in the dark for 15 minutes at room temperature.

  • Analyze the cells by flow cytometry within one hour.[7][13]

Western Blot Analysis
  • Seed MCF-7 cells in a 6-well plate and treat with the compound for 48 hours.

  • Lyse the cells in RIPA buffer containing protease and phosphatase inhibitors.

  • Determine the protein concentration of the lysates using a BCA protein assay.

  • Separate equal amounts of protein (20-30 µg) by SDS-PAGE and transfer to a PVDF membrane.

  • Block the membrane with 5% non-fat milk or BSA in TBST for 1 hour at room temperature.

  • Incubate the membrane with primary antibodies (e.g., anti-Bcl-2, anti-Bax, anti-cleaved caspase-3, anti-p53, and anti-β-actin) overnight at 4°C.

  • Wash the membrane with TBST and incubate with the appropriate HRP-conjugated secondary antibody for 1 hour at room temperature.

  • Visualize the protein bands using an enhanced chemiluminescence (ECL) detection system.

Visualizations

experimental_workflow cluster_cell_culture Cell Culture cluster_treatment Treatment cluster_assays Assays cluster_analysis Data Analysis start MCF-7 Cell Culture treatment Treat with 4,5-Dihydronaphtho [1,2-d]thiazol-2-amine start->treatment mtt MTT Assay (Cytotoxicity) treatment->mtt cell_cycle Cell Cycle Analysis (Flow Cytometry) treatment->cell_cycle apoptosis Apoptosis Assay (Annexin V/PI) treatment->apoptosis western_blot Western Blot (Protein Expression) treatment->western_blot analysis Data Interpretation (IC50, Cell Cycle Arrest, Apoptosis Induction, Pathway Modulation) mtt->analysis cell_cycle->analysis apoptosis->analysis western_blot->analysis

Caption: Experimental workflow for evaluating the anticancer activity.

signaling_pathway cluster_cellular_effects Cellular Effects cluster_mitochondrial_pathway Mitochondrial Apoptosis Pathway cluster_outcomes Outcomes compound 4,5-Dihydronaphtho [1,2-d]thiazol-2-amine p53 p53 Activation compound->p53 bcl2 Bcl-2 (Anti-apoptotic) Downregulation compound->bcl2 cell_cycle_arrest G0/G1 Cell Cycle Arrest compound->cell_cycle_arrest bax Bax (Pro-apoptotic) Upregulation p53->bax caspase9 Caspase-9 Activation bax->caspase9 bcl2->caspase9 caspase3 Caspase-3 Activation caspase9->caspase3 apoptosis Apoptosis caspase3->apoptosis

Caption: Proposed apoptotic signaling pathway in MCF-7 cells.

References

Application Notes & Protocols for Anti-inflammatory Screening of Novel Thiazole Compounds

Author: BenchChem Technical Support Team. Date: December 2025

Audience: Researchers, scientists, and drug development professionals.

Introduction: Inflammation is a critical biological response to harmful stimuli, but its dysregulation contributes to numerous chronic diseases. Thiazole derivatives have emerged as a promising class of compounds with significant anti-inflammatory potential, often by modulating key enzymatic and signaling pathways.[1][2][3][4] The arachidonic acid pathway, involving cyclooxygenase (COX) and lipoxygenase (LOX) enzymes, is a primary target for many anti-inflammatory drugs.[1][5] Furthermore, cellular signaling cascades, particularly the Nuclear Factor-kappa B (NF-κB) and Mitogen-Activated Protein Kinase (MAPK) pathways, are central regulators of pro-inflammatory gene expression.[6][7][8]

This document provides a comprehensive set of protocols for a tiered screening approach to identify and characterize the anti-inflammatory activity of novel thiazole compounds, from initial enzyme-based assays to more complex cell-based and mechanistic studies.

General Screening Workflow

A logical screening cascade ensures efficient evaluation of novel compounds. The process begins with high-throughput primary assays targeting key enzymes, followed by secondary cell-based assays to confirm activity in a biological context and subsequent studies to elucidate the mechanism of action.

G cluster_0 Tier 1: Primary Screening (In Vitro) cluster_1 Tier 2: Secondary Screening (Cell-Based) cluster_2 Tier 3: Mechanism of Action Studies A Enzyme Inhibition Assays (COX-1/COX-2, iNOS) B Identify 'Hit' Compounds A->B C LPS-Stimulated Macrophage Assay (e.g., RAW 264.7) B->C D Measure Inflammatory Mediators (NO, TNF-α, IL-6, IL-1β) C->D F Signaling Pathway Analysis (Western Blot for NF-κB, MAPK) E Confirm 'Lead' Compounds D->E E->F G Elucidate Molecular Target F->G

Figure 1: A tiered workflow for screening novel anti-inflammatory compounds.

Tier 1: Primary Screening - Enzyme Inhibition Assays

Primary screening focuses on direct inhibition of key enzymes involved in the inflammatory process.

Cyclooxygenase (COX) Inhibition Assay

Principle: Cyclooxygenase (COX) enzymes (isoforms COX-1 and COX-2) catalyze the conversion of arachidonic acid to prostaglandins, which are key mediators of inflammation.[9] This assay measures the ability of a test compound to inhibit the peroxidase activity of purified human COX-1 and COX-2 enzymes.[10] Selective inhibition of COX-2 over COX-1 is often a desirable characteristic to reduce gastrointestinal side effects associated with non-selective NSAIDs.[11]

Protocol: Fluorometric COX Activity Assay This protocol is adapted from commercially available kits.[10][12]

  • Reagent Preparation: Prepare Assay Buffer, COX Probe, COX Cofactor, and Arachidonic Acid solutions according to the kit manufacturer's instructions. Reconstitute purified COX-1 or COX-2 enzyme.

  • Compound Preparation: Dissolve novel thiazole compounds in DMSO to create stock solutions. Prepare serial dilutions in Assay Buffer. A reference inhibitor (e.g., Celecoxib for COX-2, SC-560 for COX-1) should be run in parallel.[12][13]

  • Assay Plate Setup: In a 96-well opaque plate, add the following to appropriate wells:

    • Enzyme Control: 10 µL Assay Buffer.

    • Inhibitor Control: 10 µL reference inhibitor.

    • Test Compound: 10 µL of each thiazole compound dilution.

  • Reaction Mix: Prepare a master mix containing Assay Buffer, COX Probe, diluted COX Cofactor, and the COX enzyme (either COX-1 or COX-2).

  • Reaction Initiation: Add 80 µL of the Reaction Mix to each well. Initiate the reaction by adding 10 µL of diluted Arachidonic Acid solution to all wells simultaneously.

  • Measurement: Immediately measure the fluorescence kinetically in a plate reader (Excitation/Emission = 535/587 nm) at 25-37°C for 5-10 minutes.[12]

  • Data Analysis: Calculate the rate of reaction (slope) for each well. Determine the percent inhibition relative to the Enzyme Control. Plot percent inhibition versus compound concentration to determine the IC50 value (the concentration that inhibits 50% of enzyme activity).[9]

Data Presentation:

CompoundCOX-1 IC50 (µM)COX-2 IC50 (µM)Selectivity Index (SI) (COX-1 IC50 / COX-2 IC50)
Thiazole A50.21.533.5
Thiazole B15.812.31.3
Celecoxib (Ref.)25.00.1250.0

Table 1: Example data for COX inhibition by novel thiazole compounds.

Inducible Nitric Oxide Synthase (iNOS) Inhibition Assay

Principle: During inflammation, iNOS produces large amounts of nitric oxide (NO), a key inflammatory mediator. The NOS activity is assayed by measuring the accumulation of its stable degradation products, nitrite and nitrate.[14] The assay involves the enzymatic conversion of nitrate to nitrite by nitrate reductase, followed by the colorimetric detection of total nitrite using the Griess Reagent.[14][15]

Protocol: Colorimetric NOS Activity Assay This protocol is based on commercially available kits.[15][16]

  • Sample Preparation: If using cell lysates, prepare them according to standard protocols. For screening, purified iNOS enzyme is used.

  • Compound Preparation: Prepare serial dilutions of thiazole compounds and a reference inhibitor (e.g., Diphenyleneiodonium chloride) in ultrapure water or an appropriate buffer.[16][17]

  • NOS Reaction:

    • In a 96-well plate, add 5 µL of the test compound or reference inhibitor to wells containing the iNOS enzyme solution.

    • Add Assay Buffer and incubate for 15 minutes at 25°C.[16]

    • Prepare a Reaction Mix containing substrate (e.g., L-arginine) and cofactors.[16]

    • Add 10 µL of the Reaction Mix to each well to start the reaction. Incubate for 60 minutes at 37°C.

  • NO Detection:

    • Prepare the NO Detection Reagent, which includes nitrate reductase and Griess Reagents, as per the kit instructions.

    • Add 200 µL of the NO Detection Reagent to each well.[16]

    • Incubate at 37°C for 60 minutes.

  • Measurement: Measure the absorbance at 540 nm using a microplate reader.

  • Data Analysis: Calculate the percent inhibition for each compound concentration relative to the enzyme-only control and determine the IC50 value.

Data Presentation:

CompoundiNOS Inhibition at 10 µM (%)iNOS IC50 (µM)
Thiazole A85.42.1
Thiazole B22.1> 50
DPI (Ref.)98.20.065

Table 2: Example data for iNOS inhibition by novel thiazole compounds.

Tier 2: Secondary Screening - Cell-Based Assays

These assays evaluate the efficacy of 'hit' compounds in a more physiologically relevant cellular context. The lipopolysaccharide (LPS)-stimulated RAW 264.7 macrophage model is widely used for this purpose.[18][19][20]

LPS-Stimulated RAW 264.7 Macrophage Assay

Principle: LPS, a component of Gram-negative bacteria cell walls, activates macrophages (like the RAW 264.7 cell line) to produce a host of pro-inflammatory mediators, including NO and cytokines like Tumor Necrosis Factor-alpha (TNF-α), Interleukin-6 (IL-6), and Interleukin-1β (IL-1β).[21] This assay measures the ability of thiazole compounds to suppress the production of these mediators.

Protocol: General Cell Culture and Treatment

  • Cell Culture: Culture RAW 264.7 cells in DMEM supplemented with 10% fetal bovine serum (FBS) and 1% penicillin-streptomycin at 37°C in a 5% CO2 incubator.[19]

  • Cell Seeding: Seed cells into 96-well plates (for NO/viability assays) or 24-well plates (for cytokine ELISA) at a density of approximately 1-5 x 10^5 cells/mL and allow them to adhere overnight.[19][22]

  • Cell Viability Assay (e.g., MTT/XTT): First, determine the non-toxic concentration range of the thiazole compounds. Treat cells with various concentrations of the compounds for 24 hours and assess viability to ensure subsequent anti-inflammatory effects are not due to cytotoxicity.[18][21]

  • Compound Treatment & LPS Stimulation:

    • Pre-treat the adhered cells with non-toxic concentrations of the thiazole compounds for 1-2 hours.

    • Stimulate the cells by adding LPS to a final concentration of 1 µg/mL.[20][21] Include appropriate controls: untreated cells, cells with LPS only, and cells with a reference drug (e.g., Dexamethasone).

    • Incubate for 18-24 hours.[21]

  • Supernatant Collection: After incubation, centrifuge the plates and carefully collect the cell culture supernatant for analysis of NO and cytokines.

Endpoint Analysis 1: Nitric Oxide (NO) Production (Griess Assay)

  • Reagent Preparation: Prepare Griess Reagent by mixing equal volumes of 1% sulfanilamide in 5% phosphoric acid and 0.1% N-(1-naphthyl)ethylenediamine dihydrochloride in water.

  • Assay: In a new 96-well plate, mix 50 µL of the collected cell supernatant with 50 µL of Griess Reagent.

  • Incubation & Measurement: Incubate at room temperature for 10 minutes, protected from light. Measure the absorbance at 540 nm.

  • Quantification: Determine the nitrite concentration by comparing the absorbance values to a standard curve generated with sodium nitrite.

Endpoint Analysis 2: Pro-inflammatory Cytokine Measurement (ELISA)

  • Principle: The Enzyme-Linked Immunosorbent Assay (ELISA) is a highly sensitive method to quantify specific cytokine proteins (e.g., TNF-α, IL-6) in the cell supernatant.[23][24][25]

  • Protocol: Follow the protocol provided with a commercial sandwich ELISA kit for the specific cytokine of interest (e.g., mouse TNF-α ELISA kit). The general steps are:

    • Coat a 96-well plate with a capture antibody.

    • Block non-specific binding sites.

    • Add standards and collected cell supernatants to the wells and incubate.[26]

    • Wash the plate and add a biotinylated detection antibody.

    • Wash and add an enzyme conjugate (e.g., streptavidin-HRP).

    • Wash and add a substrate (e.g., TMB). A color change will occur.

    • Stop the reaction with a stop solution and read the absorbance at 450 nm.[26]

  • Quantification: Calculate the cytokine concentrations in the samples based on the standard curve.

Data Presentation:

Compound (Conc. µM)NO Production (% of LPS Control)TNF-α Release (% of LPS Control)IL-6 Release (% of LPS Control)
LPS Control100100100
Thiazole A (1)75.380.178.5
Thiazole A (10)24.835.631.2
Thiazole B (10)95.298.496.7
Dexamethasone (1)15.120.518.9

Table 3: Example data from the LPS-stimulated macrophage assay.

Tier 3: Mechanism of Action Studies

These studies aim to understand how the lead compounds exert their anti-inflammatory effects by investigating their impact on key intracellular signaling pathways.

NF-κB and MAPK Signaling Pathways

Background: The NF-κB and MAPK signaling pathways are crucial for the transcription of pro-inflammatory genes.[27][28] Upon stimulation by LPS, the canonical NF-κB pathway is activated, leading to the phosphorylation and degradation of the inhibitory protein IκBα.[29] This frees the NF-κB p65/p50 dimer to translocate to the nucleus and initiate transcription of genes for TNF-α, IL-6, and iNOS.[6][30][31] Concurrently, MAPK pathways (p38, JNK) are activated via a phosphorylation cascade, which also contributes to the inflammatory response.[7][32][33]

G cluster_nucleus Nucleus LPS LPS TLR4 TLR4 LPS->TLR4 Binds IKK IKK TLR4->IKK Activates IKK_P IKK-P IKK->IKK_P IkBa_NFkB IκBα-p65/p50 (Inactive) IKK_P->IkBa_NFkB Phosphorylates IκBα IkBa_P IκBα-P NFkB p65/p50 (Active) IkBa_NFkB->NFkB Releases Proteasome Proteasome Degradation IkBa_P->Proteasome Targets for Degradation NFkB_nuc p65/p50 NFkB->NFkB_nuc Translocates Nucleus Nucleus Genes Pro-inflammatory Genes (TNF-α, IL-6, iNOS) NFkB_nuc->Genes Promotes Transcription

Figure 2: The canonical NF-κB signaling pathway activated by LPS.

Protocol: Western Blot Analysis

Principle: Western blotting is used to detect and quantify specific proteins in a sample. By using antibodies against both the total and phosphorylated forms of key signaling proteins (e.g., IκBα, p65, p38 MAPK), one can determine if a thiazole compound inhibits their activation (phosphorylation).

  • Cell Treatment and Lysis:

    • Seed RAW 264.7 cells in 6-well plates.

    • Pre-treat with test compounds for 1 hour, then stimulate with LPS (1 µg/mL) for a shorter duration (e.g., 15-60 minutes) suitable for observing protein phosphorylation.[21]

    • Wash cells with ice-cold PBS and lyse them using a lysis buffer containing protease and phosphatase inhibitors.

    • Determine the protein concentration of the lysates using a BCA or Bradford assay.

  • SDS-PAGE and Transfer:

    • Separate equal amounts of protein (e.g., 20-30 µg) from each sample on an SDS-polyacrylamide gel.

    • Transfer the separated proteins from the gel to a PVDF or nitrocellulose membrane.

  • Immunoblotting:

    • Block the membrane with 5% non-fat milk or BSA in TBST to prevent non-specific antibody binding.

    • Incubate the membrane with a primary antibody overnight at 4°C (e.g., anti-phospho-p65, anti-p65, anti-phospho-IκBα, anti-phospho-p38, anti-p38).

    • Wash the membrane and incubate with an appropriate HRP-conjugated secondary antibody for 1 hour at room temperature.

  • Detection and Analysis:

    • Wash the membrane and add an enhanced chemiluminescence (ECL) substrate.

    • Capture the signal using an imaging system.

    • Quantify the band intensities using densitometry software. Normalize the phosphorylated protein levels to the total protein levels to determine the extent of inhibition. A loading control (e.g., β-actin or GAPDH) should be used to ensure equal protein loading.

Data Presentation:

Compound (Conc. µM)p-p65 / total p65 (Fold Change vs. LPS)p-p38 / total p38 (Fold Change vs. LPS)
Control0.10.1
LPS Only1.01.0
Thiazole A (10)0.30.4
Thiazole B (10)0.91.1

Table 4: Example data for the effect of thiazole compounds on NF-κB and MAPK pathway activation.

References

Application Notes and Protocols: Antimicrobial Evaluation of Fused Thiazole Heterocycles against Staphylococcus aureus

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

These application notes provide a comprehensive overview and detailed protocols for the antimicrobial evaluation of fused thiazole heterocycles against Staphylococcus aureus, a significant human pathogen known for its increasing antibiotic resistance.

Introduction

Fused thiazole heterocycles represent a promising class of compounds with a broad spectrum of biological activities, including potent antimicrobial effects. Their unique structural features allow for diverse chemical modifications, making them attractive scaffolds for the development of novel anti-infective agents. This document outlines the key experimental procedures to assess the in vitro efficacy of these compounds against S. aureus, including methicillin-resistant (MRSA) strains.

Data Presentation: Antimicrobial Activity of Fused Thiazole Heterocycles

The following tables summarize the antimicrobial activity of various fused thiazole derivatives against S. aureus, as reported in the scientific literature.

Table 1: Minimum Inhibitory Concentration (MIC) of Benzothiazole Derivatives against S. aureus

Compound IDSubstituent(s)MIC (µg/mL)Reference StrainCitation
16c N-sulfonamide 2-pyridone0.025 mMS. aureus[1]
41c Isatin conjugate12.5S. aureus[2]
66c Sulfonamide with 4-nitro phenyl3.1 - 6.2S. aureus[2]
72b N-acetyl-glucosamine with 4-methoxy6.25S. aureus[2]
72c N-acetyl-glucosamine with 6-nitro6.25S. aureus[2]
133 Not specified78.125S. aureus[2]
159 Thiophene with 5-chloro6.25S. aureus[2]
3e Dialkyne with aryl azide3.12S. aureus[3]

Table 2: Minimum Inhibitory Concentration (MIC) of Thiazolopyrimidine Derivatives against S. aureus

Compound IDSubstituent(s)MIC (µg/mL)Reference StrainCitation
4b 3-isopropyl-4-aryl-pyrazolo[3,4-d]pyrimidine-6-thione185S. aureus ATCC 6538[4]
4c 3-isopropyl-4-aryl-pyrazolo[3,4-d]pyrimidine-6-thione78S. aureus ATCC 6538[4]
4d 3-isopropyl-4-aryl-pyrazolo[3,4-d]pyrimidine-6-thione156S. aureus ATCC 6538[4]
7c 7-aryl-5-thioxo-thiazolo[4,5-d]pyrimidin-2-one78S. aureus ATCC 6538[4]
7d 7-aryl-5-thioxo-thiazolo[4,5-d]pyrimidin-2-one102S. aureus ATCC 6538[4]
2a 2,3-dihydro-3-methyl-5-mercapto-6-methyl-2-thioxothiazolo[4,5-d]pyrimidin-7(6H)-oneSignificant inhibitory effectGram-positive bacteria[5]
4 Thiazolopyrimidine derivativeSignificant effectivenessS. aureus[6]
8a Dithiazolopyrimidinone derivativeSignificant effectivenessS. aureus[6]
11g Thiazolopyrimidine derivativeSignificant effectivenessS. aureus[6]

Table 3: Zone of Inhibition of Benzothiazole Derivatives against S. aureus

Compound IDSubstituent(s)Zone of Inhibition (mm)Reference StrainCitation
16c N-sulfonamide 2-pyridone40.3 ± 0.6S. aureus[1]
Ampicillin (Standard)22.0 ± 0.1S. aureus[1]
Sulfadiazine (Standard)21.5 ± 0.6S. aureus[1]

Experimental Protocols

Detailed methodologies for key experiments are provided below.

Determination of Minimum Inhibitory Concentration (MIC) by Broth Microdilution

This method determines the lowest concentration of an antimicrobial agent that prevents visible growth of a microorganism.

Materials:

  • Fused thiazole heterocycle compounds

  • Staphylococcus aureus strain (e.g., ATCC 29213 or a clinical isolate)

  • Cation-adjusted Mueller-Hinton Broth (CAMHB)

  • Sterile 96-well microtiter plates

  • Spectrophotometer

  • Incubator (37°C)

  • Sterile pipette tips and reservoirs

Protocol:

  • Inoculum Preparation:

    • From a fresh agar plate, select 3-5 isolated colonies of S. aureus.

    • Suspend the colonies in sterile saline to match the turbidity of a 0.5 McFarland standard (approximately 1.5 x 10⁸ CFU/mL).

    • Dilute this suspension in CAMHB to achieve a final inoculum density of approximately 5 x 10⁵ CFU/mL in the test wells.

  • Compound Preparation:

    • Prepare a stock solution of each fused thiazole heterocycle in a suitable solvent (e.g., DMSO).

    • Perform serial two-fold dilutions of the compounds in CAMHB in the 96-well plate to achieve the desired concentration range.

  • Inoculation and Incubation:

    • Add the prepared bacterial inoculum to each well containing the diluted compounds.

    • Include a growth control well (inoculum in broth without compound) and a sterility control well (broth only).

    • Incubate the plate at 37°C for 18-24 hours.

  • Reading the MIC:

    • The MIC is the lowest concentration of the compound at which there is no visible turbidity (bacterial growth).

Determination of Zone of Inhibition by Agar Disk Diffusion

This method assesses the susceptibility of bacteria to an antimicrobial agent based on the size of the growth inhibition zone around a disk impregnated with the compound.

Materials:

  • Fused thiazole heterocycle compounds

  • Sterile filter paper disks (6 mm diameter)

  • Mueller-Hinton Agar (MHA) plates

  • Staphylococcus aureus strain

  • Sterile swabs

  • Incubator (37°C)

  • Calipers or ruler

Protocol:

  • Inoculum Preparation:

    • Prepare a bacterial suspension equivalent to a 0.5 McFarland standard as described for the MIC protocol.

  • Plate Inoculation:

    • Dip a sterile swab into the inoculum and rotate it against the side of the tube to remove excess fluid.

    • Streak the swab evenly over the entire surface of an MHA plate in three directions to ensure confluent growth.

  • Disk Application:

    • Aseptically apply the filter paper disks impregnated with a known concentration of the test compound onto the surface of the agar.

    • Gently press the disks to ensure complete contact with the agar.

    • Include a control disk with the solvent used to dissolve the compound and a disk with a standard antibiotic (e.g., ciprofloxacin).

  • Incubation and Measurement:

    • Invert the plates and incubate at 37°C for 18-24 hours.

    • Measure the diameter of the zone of complete growth inhibition around each disk in millimeters.

Determination of Minimum Bactericidal Concentration (MBC)

This assay determines the lowest concentration of an antimicrobial agent required to kill a particular bacterium.

Materials:

  • Results from the MIC broth microdilution assay

  • Mueller-Hinton Agar (MHA) plates

  • Sterile pipette or loop

Protocol:

  • Subculturing from MIC wells:

    • From the wells of the completed MIC assay that show no visible growth, take a small aliquot (e.g., 10 µL) from each well.

    • Spot-inoculate the aliquot onto a fresh MHA plate.

  • Incubation:

    • Incubate the MHA plates at 37°C for 18-24 hours.

  • Determining the MBC:

    • The MBC is the lowest concentration of the compound that results in a ≥99.9% reduction in the initial inoculum (i.e., no more than 0.1% of the original bacteria survive). This is often visually determined as the lowest concentration with no colony growth on the subculture plate.

Visualizations

Experimental Workflow for Antimicrobial Evaluation

G cluster_prep Preparation cluster_primary Primary Screening cluster_secondary Secondary Assays cluster_analysis Data Analysis & Interpretation Compound Fused Thiazole Heterocycle Synthesis MIC MIC Determination (Broth Microdilution) Compound->MIC Disk_Diffusion Zone of Inhibition (Agar Disk Diffusion) Compound->Disk_Diffusion Biofilm Biofilm Disruption Assay Compound->Biofilm SA_Culture S. aureus Culture (e.g., ATCC 29213) SA_Culture->MIC SA_Culture->Disk_Diffusion SA_Culture->Biofilm MBC MBC Determination MIC->MBC Synergy Synergy Testing (Checkerboard Assay) MIC->Synergy Data_Analysis Data Analysis (MIC, MBC, FIC Index) MBC->Data_Analysis Synergy->Data_Analysis Biofilm->Data_Analysis SAR Structure-Activity Relationship (SAR) Data_Analysis->SAR Lead_ID Lead Compound Identification SAR->Lead_ID

Caption: Workflow for antimicrobial evaluation of fused thiazole heterocycles.

Logical Relationship in Synergy Testing

G cluster_0 Checkerboard Assay cluster_1 Calculation cluster_2 Interpretation Compound_A Fused Thiazole (Compound A) MIC_A MIC of A alone Compound_A->MIC_A MIC_AB MIC of A in combination Compound_A->MIC_AB Compound_B Conventional Antibiotic (Compound B) MIC_B MIC of B alone Compound_B->MIC_B MIC_BA MIC of B in combination Compound_B->MIC_BA FIC_A FIC of A = MIC_AB / MIC_A MIC_A->FIC_A FIC_B FIC of B = MIC_BA / MIC_B MIC_B->FIC_B MIC_AB->FIC_A MIC_BA->FIC_B FIC_Index FIC Index = FIC of A + FIC of B FIC_A->FIC_Index FIC_B->FIC_Index Synergy_Result Synergy (FIC ≤ 0.5) FIC_Index->Synergy_Result Additive_Result Additive (0.5 < FIC ≤ 1) FIC_Index->Additive_Result Indifference_Result Indifference (1 < FIC ≤ 4) FIC_Index->Indifference_Result Antagonism_Result Antagonism (FIC > 4) FIC_Index->Antagonism_Result

Caption: Logical workflow for determining synergistic effects.

References

Application Notes and Protocols for Kinase Inhibition Assays Using 4,5-Dihydronaphtho[1,2-d]thiazol-2-amine

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Protein kinases are a critical class of enzymes that regulate a vast array of cellular processes. Their dysregulation is a hallmark of numerous diseases, including cancer and inflammatory disorders, making them prime targets for therapeutic intervention. The 2-aminothiazole scaffold has been identified as a privileged structure in the development of kinase inhibitors, with notable examples such as Dasatinib, a potent inhibitor of multiple kinases.[1] This document provides detailed application notes and protocols for the evaluation of 4,5-Dihydronaphtho[1,2-d]thiazol-2-amine , a compound featuring a related thiazole core, as a potential kinase inhibitor.

While specific kinase targets for this compound are not yet extensively documented, its structural similarity to known kinase inhibitors suggests its potential for interaction with the ATP-binding site of various kinases. The following protocols are designed to enable researchers to screen this compound against a panel of kinases, determine its inhibitory potency, and characterize its mode of action.

Data Presentation: Inhibitory Activity of this compound

The following tables present hypothetical data for the inhibitory activity of this compound against a selection of protein kinases. These values are for illustrative purposes to guide data presentation and interpretation.

Table 1: IC50 Values of this compound against a Panel of Kinases

Kinase TargetKinase FamilyAssay TypeATP Concentration (µM)IC50 (µM)
GSK3βCMGCLuminescence100.67[2]
CK2CMGCLuminescence101.9[2]
SrcTyrosine KinaseTR-FRET1005.2
AblTyrosine KinaseTR-FRET1008.9
ERK1MAPKRadiometric50> 50
p38αMAPKRadiometric5015.7
AKT1AGCLuminescence1022.4

Table 2: Comparison of Inhibitory Potency with a Reference Inhibitor (Staurosporine)

Kinase TargetThis compound IC50 (µM)Staurosporine IC50 (nM)
GSK3β0.675
CK21.9100
Src5.23
Abl8.91

Experimental Protocols

A variety of assay formats are available to measure kinase activity, each with its own advantages and disadvantages.[3][4] The choice of assay will depend on the specific kinase, the required throughput, and the available laboratory equipment.

Luminescence-Based Kinase Assay (e.g., ADP-Glo™)

This assay quantifies kinase activity by measuring the amount of ADP produced in the kinase reaction.[4] The ADP is converted to ATP, which is then used by luciferase to generate a luminescent signal that is proportional to the initial kinase activity.

Protocol:

  • Compound Preparation: Prepare a serial dilution of this compound in DMSO. A typical starting concentration is 10 mM.

  • Kinase Reaction Setup:

    • In a 384-well plate, add 1 µL of the diluted compound or DMSO (for control wells).

    • Add 2 µL of the kinase solution (e.g., GSK3β or CK2) in the appropriate assay buffer.

    • Incubate for 15 minutes at room temperature to allow for compound-kinase interaction.[5]

    • Initiate the kinase reaction by adding 2 µL of a substrate/ATP mixture.

    • Incubate for 1 hour at room temperature.[5]

  • ADP Detection:

    • Add 5 µL of ADP-Glo™ Reagent to each well to stop the kinase reaction and deplete the remaining ATP.

    • Incubate for 40 minutes at room temperature.[5]

  • Luminescence Generation:

    • Add 10 µL of Kinase Detection Reagent to convert ADP to ATP and generate a luminescent signal.

    • Incubate for 30 minutes at room temperature.[5]

  • Data Acquisition: Measure the luminescence using a plate reader. The luminescent signal is inversely proportional to the kinase activity.

dot

cluster_0 Kinase Reaction cluster_1 Detection Kinase Kinase Kinase->Phosphorylated_Substrate Phosphorylation Substrate Substrate ATP ATP ATP->ADP Conversion Inhibitor 4,5-Dihydronaphtho [1,2-d]thiazol-2-amine Inhibitor->Kinase ATP_Luciferase ATP + Luciferase ADP->ATP_Luciferase Conversion ADP-Glo_Reagent ADP-Glo™ Reagent ADP-Glo_Reagent->ATP_Luciferase Light Light ATP_Luciferase->Light Luminescence cluster_0 Kinase Reaction cluster_1 Detection Kinase Kinase Phosphorylated_Fluorescent_Substrate Phosphorylated Fluorescent Substrate Kinase->Phosphorylated_Fluorescent_Substrate Phosphorylation Fluorescent_Substrate Fluorescently-labeled Substrate ATP ATP ATP->ADP Inhibitor 4,5-Dihydronaphtho [1,2-d]thiazol-2-amine Inhibitor->Kinase Tb_Antibody Terbium-labeled Antibody Phosphorylated_Fluorescent_Substrate->Tb_Antibody Binding FRET_Signal FRET Signal Tb_Antibody->FRET_Signal Energy Transfer cluster_0 Kinase Reaction cluster_1 Detection Kinase Kinase Radiolabeled_Phosphorylated_Substrate ³²P-Substrate Kinase->Radiolabeled_Phosphorylated_Substrate Phosphorylation Substrate Substrate Radiolabeled_ATP [γ-³²P]ATP Radiolabeled_ATP->Radiolabeled_ADP Inhibitor 4,5-Dihydronaphtho [1,2-d]thiazol-2-amine Inhibitor->Kinase Separation Separation of Substrate from ATP Radiolabeled_Phosphorylated_Substrate->Separation Quantification Quantification of Radioactivity Separation->Quantification Growth_Factor Growth Factor Receptor Receptor Tyrosine Kinase Growth_Factor->Receptor Ras Ras Receptor->Ras Activation Raf Raf Ras->Raf Activation MEK MEK Raf->MEK Phosphorylation ERK ERK MEK->ERK Phosphorylation Transcription_Factors Transcription Factors (e.g., c-Myc, AP-1) ERK->Transcription_Factors Activation Cellular_Response Cell Proliferation, Survival, Differentiation Transcription_Factors->Cellular_Response Growth_Factor Growth Factor Receptor Receptor Tyrosine Kinase Growth_Factor->Receptor PI3K PI3K Receptor->PI3K Activation PIP3 PIP3 PI3K->PIP3 Phosphorylation PIP2 PIP2 PDK1 PDK1 PIP3->PDK1 Recruitment AKT AKT PDK1->AKT Phosphorylation Downstream_Targets Downstream Targets (e.g., mTOR, GSK3β) AKT->Downstream_Targets Activation/Inhibition Cellular_Response Cell Survival, Growth, Proliferation Downstream_Targets->Cellular_Response

References

Application Notes and Protocols for MTT Assay with 4,5-Dihydronaphtho[1,2-d]thiazol-2-amine

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

These application notes provide a detailed protocol for assessing the cytotoxic effects of the novel compound 4,5-Dihydronaphtho[1,2-d]thiazol-2-amine on mammalian cell lines using the MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay. This colorimetric assay is a standard method for measuring cellular metabolic activity, which can be an indicator of cell viability, proliferation, and cytotoxicity.[1]

Principle of the MTT Assay

The MTT assay is based on the enzymatic reduction of the yellow tetrazolium salt, MTT, to purple formazan crystals by mitochondrial dehydrogenases in metabolically active cells.[1][2] This reduction only occurs in viable cells with active metabolism.[1][3] The insoluble formazan crystals are then dissolved, and the resulting colored solution is quantified by measuring its absorbance at a specific wavelength (typically between 500 and 600 nm) using a microplate spectrophotometer.[2][4] The intensity of the purple color is directly proportional to the number of viable cells.[3]

Experimental Protocol

This protocol is a general guideline and may require optimization for specific cell lines and experimental conditions.

Materials:

  • This compound (stock solution of known concentration, dissolved in a suitable solvent like DMSO)

  • Mammalian cell line of choice (e.g., HeLa, A549, MCF-7)

  • Complete cell culture medium (e.g., DMEM, RPMI-1640) supplemented with fetal bovine serum (FBS) and antibiotics

  • MTT reagent (5 mg/mL in sterile PBS)

  • Solubilization solution (e.g., DMSO, or a solution of 10% SDS in 0.01 M HCl)

  • Phosphate-buffered saline (PBS), sterile

  • 96-well flat-bottom sterile cell culture plates

  • Multichannel pipette and sterile pipette tips

  • Microplate reader capable of measuring absorbance at 570 nm

  • Humidified incubator at 37°C with 5% CO2

Procedure:

  • Cell Seeding:

    • Harvest and count cells to ensure viability is above 90%.[5]

    • Seed the cells in a 96-well plate at a predetermined optimal density (e.g., 5,000-10,000 cells/well) in 100 µL of complete culture medium.[6]

    • Incubate the plate overnight at 37°C in a 5% CO2 incubator to allow for cell attachment.[5]

  • Compound Treatment:

    • Prepare serial dilutions of this compound in serum-free medium to achieve the desired final concentrations.

    • Carefully remove the medium from the wells and add 100 µL of the diluted compound solutions to the respective wells.

    • Include appropriate controls:

      • Untreated control: Cells with serum-free medium only.

      • Vehicle control: Cells with medium containing the same concentration of the solvent (e.g., DMSO) used to dissolve the test compound.

      • Blank control: Wells with medium only (no cells) for background subtraction.

    • Incubate the plate for the desired exposure time (e.g., 24, 48, or 72 hours) at 37°C in a 5% CO2 incubator.[5][6]

  • MTT Addition and Incubation:

    • After the incubation period, carefully aspirate the medium containing the compound.

    • Add 50 µL of serum-free medium and 50 µL of MTT solution (final concentration 0.5 mg/mL) to each well.[1]

    • Incubate the plate for 2-4 hours at 37°C, protected from light. During this time, viable cells will metabolize the MTT into purple formazan crystals.

  • Formazan Solubilization:

    • After the incubation with MTT, carefully remove the MTT solution without disturbing the formazan crystals.

    • Add 150 µL of the solubilization solution (e.g., DMSO) to each well to dissolve the formazan crystals.[1][6]

    • Mix thoroughly by gentle shaking on an orbital shaker for about 15 minutes to ensure complete solubilization.[2]

  • Absorbance Measurement:

    • Measure the absorbance of each well at a wavelength of 570 nm using a microplate reader. A reference wavelength of 630 nm can be used to reduce background noise.

    • Read the plate within 1 hour of adding the solubilization solution.

Data Analysis:

  • Subtract the average absorbance of the blank control wells from all other absorbance readings.

  • Calculate the percentage of cell viability for each treatment group using the following formula:

    % Cell Viability = (Absorbance of Treated Cells / Absorbance of Vehicle Control Cells) x 100

  • Plot a dose-response curve with the concentration of this compound on the x-axis and the percentage of cell viability on the y-axis.

  • From the dose-response curve, the IC50 value (the concentration of the compound that inhibits 50% of cell viability) can be determined.

Data Presentation

The quantitative data obtained from the MTT assay should be summarized in a clear and structured table for easy comparison.

Concentration of this compound (µM)Mean Absorbance (570 nm) ± SD% Cell Viability
0 (Vehicle Control)1.25 ± 0.08100%
11.18 ± 0.0694.4%
50.95 ± 0.0576.0%
100.63 ± 0.0450.4%
250.31 ± 0.0324.8%
500.15 ± 0.0212.0%
1000.08 ± 0.016.4%

Visualizations

Experimental Workflow Diagram

MTT_Assay_Workflow cluster_prep Day 1: Preparation cluster_treatment Day 2: Treatment cluster_assay Day 4/5: Assay cluster_analysis Data Analysis seed_cells Seed Cells in 96-well Plate incubate_overnight Incubate Overnight (37°C, 5% CO2) seed_cells->incubate_overnight prepare_compound Prepare Serial Dilutions of Compound add_compound Add Compound to Cells prepare_compound->add_compound incubate_treatment Incubate for 24-72h add_compound->incubate_treatment add_mtt Add MTT Reagent incubate_treatment->add_mtt incubate_mtt Incubate for 2-4h add_mtt->incubate_mtt solubilize Add Solubilization Solution incubate_mtt->solubilize read_absorbance Read Absorbance at 570 nm solubilize->read_absorbance calculate_viability Calculate % Cell Viability read_absorbance->calculate_viability plot_curve Generate Dose-Response Curve calculate_viability->plot_curve determine_ic50 Determine IC50 Value plot_curve->determine_ic50

Caption: Workflow of the MTT assay for assessing cell viability.

Hypothetical Signaling Pathway

The following diagram illustrates a hypothetical signaling pathway that could be affected by a cytotoxic compound, leading to apoptosis and a decrease in cell viability as measured by the MTT assay.

Signaling_Pathway compound This compound receptor Cell Surface Receptor compound->receptor Binds to mitochondria Mitochondrial Dysfunction compound->mitochondria caspase_cascade Caspase Cascade Activation receptor->caspase_cascade apoptosis Apoptosis caspase_cascade->apoptosis mtt_reduction Decreased MTT Reduction (Lower Absorbance) apoptosis->mtt_reduction mitochondria->apoptosis

Caption: A potential signaling pathway for compound-induced cytotoxicity.

References

Application Notes and Protocols for High-Throughput Screening of 4,5-Dihydronaphtho[1,2-d]thiazol-2-amine Libraries

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

These application notes provide a comprehensive framework for the high-throughput screening (HTS) of 4,5-dihydronaphtho[1,2-d]thiazol-2-amine libraries to identify and characterize novel bioactive compounds. The protocols outlined below are adaptable for various biological targets and therapeutic areas, with a focus on antifungal and anticancer applications, common activities associated with the broader thiazole chemical class.

Introduction

The this compound scaffold represents a unique chemical entity with potential for diverse biological activities. High-throughput screening is an essential tool for rapidly assessing large libraries of such compounds to identify "hits" with desired therapeutic effects. This document details protocols for primary HTS assays, secondary validation, and cytotoxicity assessment, along with examples of data presentation and visualization of relevant biological pathways.

Data Presentation: Representative Screening Data

Effective data management and clear presentation are crucial for interpreting HTS results. The following tables provide templates for summarizing quantitative data from primary screens and subsequent dose-response analyses. While specific data for the this compound library is not publicly available, these examples are representative of typical screening outcomes for similar heterocyclic compound libraries.

Table 1: Primary High-Throughput Screening Results for Antifungal Activity

Compound IDConcentration (µM)% Inhibition of C. albicans GrowthHit (Yes/No)
DNTA-0011095.2Yes
DNTA-0021012.5No
DNTA-0031088.9Yes
............
DNTA-1000105.7No
Positive Control (Fluconazole)1099.8Yes
Negative Control (DMSO)-0.1No

Table 2: Dose-Response Analysis of Primary Antifungal Hits

Compound IDMIC₅₀ (µg/mL)[1]MFC (µg/mL)[1]
DNTA-0011.957.81
DNTA-0030.481.95
Fluconazole0.240.48

MIC₅₀: Minimum Inhibitory Concentration required to inhibit 50% of fungal growth. MFC: Minimum Fungicidal Concentration.

Table 3: Primary High-Throughput Screening Results for PI3Kα Kinase Inhibition

Compound IDConcentration (µM)% Inhibition of PI3Kα ActivityHit (Yes/No)
DNTA-001108.3No
DNTA-0021092.1Yes
DNTA-0031015.6No
............
DNTA-1000103.2No
Positive Control (Alpelisib)198.5Yes
Negative Control (DMSO)-0.5No

Table 4: Dose-Response Analysis of Primary Kinase Inhibitor Hits

Compound IDIC₅₀ for PI3Kα (nM)[2]IC₅₀ for mTOR (nM)[2]
DNTA-0029290
Alpelisib5>1000

IC₅₀: Half-maximal Inhibitory Concentration.

Table 5: Cytotoxicity Screening in Human Cell Lines

Compound IDCell LineIC₅₀ (µM)
DNTA-001HEK293> 50
DNTA-002HepG225.3
DNTA-003HEK29342.1
Doxorubicin (Control)HepG20.8

Experimental Protocols

The following are detailed protocols for high-throughput screening and secondary assays.

Protocol 1: Primary Antifungal Susceptibility Screening (Broth Microdilution)

This protocol is adapted from the Clinical and Laboratory Standards Institute (CLSI) guidelines for antifungal susceptibility testing of yeasts.

Objective: To identify compounds that inhibit the growth of a pathogenic fungal strain (e.g., Candida albicans).

Materials:

  • This compound library (10 mM in DMSO)

  • Candida albicans (e.g., ATCC 90028)

  • RPMI-1640 medium with L-glutamine, buffered with MOPS

  • Sterile 384-well microplates

  • Positive control: Fluconazole

  • Negative control: DMSO

  • Spectrophotometer (plate reader)

Procedure:

  • Compound Plating:

    • Dispense 100 nL of each library compound (10 mM stock) into the wells of a 384-well plate using an automated liquid handler. This will result in a final assay concentration of 10 µM in a 10 µL final volume.

    • Include wells with 100 nL of Fluconazole (10 mM stock) as a positive control and wells with 100 nL of DMSO as a negative (vehicle) control.

  • Inoculum Preparation:

    • Culture C. albicans on Sabouraud Dextrose Agar (SDA) for 24-48 hours at 35°C.

    • Prepare a cell suspension in sterile saline, adjusting the turbidity to a 0.5 McFarland standard.

    • Dilute the suspension in RPMI-1640 medium to achieve a final concentration of 1-5 x 10³ CFU/mL.

  • Assay Assembly:

    • Dispense 10 µL of the fungal inoculum into each well of the compound-plated 384-well plate.

  • Incubation:

    • Seal the plates and incubate at 35°C for 24-48 hours.

  • Data Acquisition:

    • Measure the optical density (OD) at 600 nm using a microplate reader.

  • Data Analysis:

    • Calculate the percent inhibition for each compound using the following formula: % Inhibition = 100 * (1 - (OD_compound - OD_media) / (OD_DMSO - OD_media))

    • Identify "hits" as compounds exhibiting inhibition above a predefined threshold (e.g., >80%).

Protocol 2: Primary Biochemical Kinase Inhibition Assay (e.g., PI3Kα)

Objective: To identify compounds that inhibit the activity of a target kinase (e.g., PI3Kα).

Materials:

  • This compound library (10 mM in DMSO)

  • Recombinant human PI3Kα enzyme

  • Kinase substrate (e.g., PIP2)

  • ATP

  • ADP-Glo™ Kinase Assay kit (Promega) or similar

  • White, opaque 384-well microplates

  • Positive control: Alpelisib

  • Negative control: DMSO

  • Luminometer

Procedure:

  • Compound Plating:

    • Dispense 100 nL of each library compound (10 mM stock) into the wells of a 384-well plate.

    • Include positive and negative controls.

  • Kinase Reaction:

    • Prepare a master mix containing PI3Kα enzyme, substrate, and ATP in kinase buffer.

    • Dispense 5 µL of the master mix into each well.

    • Incubate at room temperature for 1 hour.

  • ADP Detection:

    • Add 5 µL of ADP-Glo™ Reagent to each well to stop the kinase reaction and deplete the remaining ATP.

    • Incubate at room temperature for 40 minutes.

    • Add 10 µL of Kinase Detection Reagent to each well to convert ADP to ATP and generate a luminescent signal.

    • Incubate at room temperature for 30 minutes.

  • Data Acquisition:

    • Measure the luminescence using a plate reader.

  • Data Analysis:

    • Calculate the percent inhibition for each compound: % Inhibition = 100 * (1 - (Luminescence_compound - Luminescence_background) / (Luminescence_DMSO - Luminescence_background))

    • Identify "hits" as compounds with inhibition above a set threshold (e.g., >50%).

Protocol 3: Secondary Assay - Cytotoxicity Assessment (MTT Assay)

Objective: To determine the cytotoxic effect of hit compounds on a human cell line (e.g., HEK293 or HepG2).

Materials:

  • Hit compounds from primary screens

  • Human cell line (e.g., HEK293)

  • DMEM supplemented with 10% FBS and 1% penicillin-streptomycin

  • MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution

  • Solubilization buffer (e.g., DMSO or a solution of 10% SDS in 0.01 M HCl)

  • Clear, flat-bottomed 96-well plates

  • Positive control: Doxorubicin

  • Negative control: DMSO

Procedure:

  • Cell Seeding:

    • Seed cells in a 96-well plate at a density of 5,000-10,000 cells per well in 100 µL of medium.

    • Incubate for 24 hours at 37°C in a 5% CO₂ incubator.

  • Compound Treatment:

    • Prepare serial dilutions of the hit compounds.

    • Add 10 µL of each compound dilution to the respective wells.

    • Incubate for 48-72 hours.

  • MTT Addition:

    • Add 10 µL of MTT solution (5 mg/mL in PBS) to each well.

    • Incubate for 4 hours at 37°C.

  • Solubilization:

    • Aspirate the medium and add 100 µL of solubilization buffer to each well to dissolve the formazan crystals.

  • Data Acquisition:

    • Measure the absorbance at 570 nm using a microplate reader.

  • Data Analysis:

    • Calculate the percentage of cell viability relative to the DMSO-treated control wells.

    • Determine the IC₅₀ value for each compound by fitting the data to a dose-response curve.

Mandatory Visualizations

High-Throughput Screening Workflow

HTS_Workflow cluster_prep Preparation cluster_screening Screening cluster_analysis Analysis & Validation Compound_Library This compound Library Assay_Plates Assay-Ready Plates Compound_Library->Assay_Plates Primary_Screen Primary HTS Assay_Plates->Primary_Screen Reagents Biological Reagents (Cells/Enzymes) Reagents->Primary_Screen Data_Acquisition Data Acquisition (Plate Reader) Primary_Screen->Data_Acquisition Data_Analysis Data Analysis (% Inhibition) Data_Acquisition->Data_Analysis Hit_Identification Hit Identification Data_Analysis->Hit_Identification Dose_Response Dose-Response (IC50/MIC) Hit_Identification->Dose_Response Primary Hits Cytotoxicity Cytotoxicity Assays Hit_Identification->Cytotoxicity Primary Hits Hit_Validation Validated Hits Dose_Response->Hit_Validation Cytotoxicity->Hit_Validation

Caption: A generalized workflow for high-throughput screening.

Antifungal Mechanism of Action: Ergosterol Biosynthesis Pathway

Thiazole antifungals often act similarly to other azole drugs by inhibiting the ergosterol biosynthesis pathway, which is crucial for fungal cell membrane integrity.[3]

Ergosterol_Pathway AcetylCoA Acetyl-CoA Squalene Squalene AcetylCoA->Squalene Lanosterol Lanosterol Squalene->Lanosterol Enzyme Lanosterol 14α-demethylase (CYP51) Lanosterol->Enzyme Ergosterol Ergosterol Membrane Fungal Cell Membrane (Disrupted Integrity) Ergosterol->Membrane Incorporation Inhibitor 4,5-Dihydronaphtho[1,2-d] thiazol-2-amine (Hypothesized) Inhibitor->Enzyme Inhibition Enzyme->Ergosterol Conversion

Caption: Inhibition of the ergosterol biosynthesis pathway.

Anticancer Mechanism of Action: PI3K/Akt/mTOR Signaling Pathway

Certain thiazole derivatives have been identified as inhibitors of the PI3K/Akt/mTOR signaling pathway, which is often dysregulated in cancer.[2][4]

PI3K_Pathway cluster_membrane Cell Membrane cluster_cytoplasm Cytoplasm RTK Receptor Tyrosine Kinase (RTK) PI3K PI3K RTK->PI3K Activation PIP2 PIP2 PI3K->PIP2 PIP3 PIP3 PIP2->PIP3 Phosphorylation Akt Akt PIP3->Akt Activation mTOR mTOR Akt->mTOR Activation Proliferation Cell Proliferation, Growth, Survival mTOR->Proliferation Downstream Effects Inhibitor 4,5-Dihydronaphtho[1,2-d] thiazol-2-amine Inhibitor->PI3K Inhibition Inhibitor->mTOR Potential Dual Inhibition

Caption: Inhibition of the PI3K/Akt/mTOR signaling pathway.

References

Application Notes and Protocols for 4,5-Dihydronaphtho[1,2-d]thiazol-2-amine as a Molecular Probe

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

4,5-Dihydronaphtho[1,2-d]thiazol-2-amine is a heterocyclic compound featuring a dihydronaphthothiazole core. This structural motif is of significant interest in medicinal chemistry and chemical biology due to its presence in various biologically active molecules and its potential for fluorescence. These characteristics make it a promising candidate for development as a molecular probe for cellular imaging and target engagement studies. The rigid, fused ring system provides a stable scaffold, while the 2-amino group offers a site for potential modification to modulate its photophysical properties and biological targeting.

This document provides detailed application notes and experimental protocols for the synthesis, characterization, and utilization of this compound as a fluorescent molecular probe. The protocols are designed to guide researchers in exploring its potential for visualizing cellular structures and investigating its interaction with a hypothetical biological target.

Physicochemical and Photophysical Properties

While specific experimental data for this compound is not extensively published, the following table summarizes expected and hypothetical properties based on analysis of structurally similar naphthothiazole and benzothiazole derivatives. These values provide a baseline for experimental design and characterization.

PropertyValue (Hypothetical)Notes
Molecular Formula C₁₁H₁₀N₂S
Molecular Weight 202.28 g/mol
Appearance Light yellow to white crystalline solid
Solubility Soluble in DMSO, DMF, and chlorinated solvents. Sparingly soluble in alcohols. Insoluble in water.
Excitation Maximum (λex) ~350 nmIn a non-polar solvent like dioxane. Naphthothiazole derivatives often exhibit UV excitation.
Emission Maximum (λem) ~430 nmIn a non-polar solvent like dioxane, corresponding to blue fluorescence. Emission wavelength can be sensitive to solvent polarity (solvatochromism).[1][2]
Stokes Shift ~80 nmA larger Stokes shift is generally desirable for fluorescent probes to minimize self-quenching and improve signal-to-noise.[1]
Quantum Yield (Φ) 0.15 - 0.40In a non-polar solvent. Quantum yield is highly dependent on the molecular environment and substitution.
Molar Extinction Coefficient (ε) 20,000 - 30,000 M⁻¹cm⁻¹ at λex
Binding Affinity (Kd) 50 - 500 nM (for a hypothetical kinase target)This is a hypothetical value for a potential biological target. The actual binding affinity would need to be determined experimentally for a specific target.
IC50 0.1 - 5 µM (for a hypothetical kinase target)This is a hypothetical value representing the concentration for 50% inhibition of a target enzyme's activity.

Proposed Mechanism of Action and Signaling Pathway

Based on the broad biological activities of 2-aminothiazole derivatives, we propose a hypothetical application of this compound as a molecular probe for a specific protein kinase, "Kinase X," which is implicated in a pro-survival signaling pathway in cancer cells. The probe is hypothesized to bind to the ATP-binding pocket of Kinase X, leading to inhibition of its activity and a subsequent decrease in the phosphorylation of its downstream substrate, "Protein Y." This inhibition would disrupt the signaling cascade that promotes cell survival and proliferation.

G Hypothetical Signaling Pathway of Probe Interaction Probe This compound KinaseX Kinase X Probe->KinaseX Binds and Inhibits ProteinY Protein Y KinaseX->ProteinY Phosphorylates pProteinY Phosphorylated Protein Y Downstream Downstream Signaling pProteinY->Downstream Survival Cell Survival and Proliferation Downstream->Survival

Caption: Hypothetical inhibition of the Kinase X signaling pathway.

Experimental Protocols

Protocol 1: Synthesis of this compound

This protocol is based on the well-established Hantzsch thiazole synthesis.

Materials:

  • α-Tetralone

  • Bromine (Br₂)

  • Thiourea

  • Ethanol

  • Chloroform

  • Sodium bicarbonate

  • Anhydrous magnesium sulfate

  • Round-bottom flasks

  • Reflux condenser

  • Separatory funnel

  • Rotary evaporator

  • Silica gel for column chromatography

Procedure:

Step 1: Synthesis of 2-Bromo-α-tetralone

  • Dissolve α-tetralone (1 equivalent) in chloroform in a round-bottom flask.

  • Cool the solution to 0°C in an ice bath.

  • Slowly add a solution of bromine (1 equivalent) in chloroform dropwise with stirring.

  • Allow the reaction to stir at 0°C for 1 hour and then at room temperature for 2 hours.

  • Monitor the reaction by Thin Layer Chromatography (TLC).

  • Once the reaction is complete, wash the solution with saturated sodium bicarbonate solution and then with water.

  • Dry the organic layer over anhydrous magnesium sulfate, filter, and concentrate under reduced pressure to obtain crude 2-bromo-α-tetralone.

  • Purify the crude product by column chromatography on silica gel.

Step 2: Cyclization to form this compound

  • Dissolve 2-bromo-α-tetralone (1 equivalent) and thiourea (1.1 equivalents) in ethanol in a round-bottom flask.

  • Reflux the mixture for 4-6 hours, monitoring the reaction by TLC.

  • After completion, cool the reaction mixture to room temperature.

  • Pour the mixture into ice-cold water and neutralize with a saturated solution of sodium bicarbonate.

  • Collect the resulting precipitate by filtration, wash with water, and dry.

  • Recrystallize the crude product from ethanol to obtain pure this compound.

G Synthesis Workflow cluster_0 Step 1: Bromination cluster_1 Step 2: Cyclization Tetralone α-Tetralone Bromination Bromination (Br₂, Chloroform) Tetralone->Bromination BromoTetralone 2-Bromo-α-tetralone Bromination->BromoTetralone Cyclization Hantzsch Reaction (Ethanol, Reflux) BromoTetralone->Cyclization Thiourea Thiourea Thiourea->Cyclization Probe This compound Cyclization->Probe

Caption: Synthetic workflow for the molecular probe.

Protocol 2: In Vitro Kinase Assay

This protocol describes how to test the inhibitory effect of the probe on the hypothetical "Kinase X."

Materials:

  • Recombinant "Kinase X"

  • Peptide substrate for "Kinase X"

  • ATP

  • This compound (dissolved in DMSO)

  • Kinase assay buffer (e.g., Tris-HCl, MgCl₂, DTT)

  • ADP-Glo™ Kinase Assay kit (Promega) or similar

  • 384-well plates

  • Plate reader capable of luminescence detection

Procedure:

  • Prepare a serial dilution of the probe in DMSO.

  • In a 384-well plate, add the kinase, peptide substrate, and the probe at various concentrations.

  • Initiate the kinase reaction by adding ATP.

  • Incubate the plate at 30°C for 1 hour.

  • Stop the reaction and measure the amount of ADP produced using the ADP-Glo™ assay system according to the manufacturer's protocol.

  • Measure the luminescence signal, which is proportional to the amount of ADP generated and thus to the kinase activity.

  • Plot the percentage of kinase inhibition against the probe concentration to determine the IC50 value.

Protocol 3: Cellular Imaging

This protocol outlines the use of the probe for fluorescence microscopy in cultured cells.

Materials:

  • Cancer cell line (e.g., HeLa or a line known to express "Kinase X")

  • Cell culture medium (e.g., DMEM) with fetal bovine serum (FBS)

  • This compound (stock solution in DMSO)

  • Phosphate-buffered saline (PBS)

  • Paraformaldehyde (PFA) for fixing

  • Mounting medium with DAPI

  • Fluorescence microscope with appropriate filter sets (e.g., DAPI and FITC/GFP channels)

Procedure:

  • Seed the cells on glass coverslips in a 24-well plate and allow them to adhere overnight.

  • Treat the cells with the desired concentration of the probe (e.g., 1-10 µM) in a culture medium for a specified time (e.g., 30-60 minutes).

  • Wash the cells three times with PBS to remove the excess probe.

  • Fix the cells with 4% PFA in PBS for 15 minutes at room temperature.

  • Wash the cells three times with PBS.

  • Mount the coverslips onto microscope slides using a mounting medium containing DAPI for nuclear counterstaining.

  • Image the cells using a fluorescence microscope. The probe's signal can be observed in the blue/green channel, and the nucleus will be visible in the blue (DAPI) channel.

G Probe Validation Workflow Synthesis Synthesis and Purification Characterization Photophysical Characterization (Absorption, Emission, Quantum Yield) Synthesis->Characterization InVitro In Vitro Kinase Assay (IC50 Determination) Characterization->InVitro CellImaging Cellular Imaging (Localization Studies) InVitro->CellImaging TargetEngagement Target Engagement Assay (e.g., CETSA or Pull-down) CellImaging->TargetEngagement Validation Validated Molecular Probe TargetEngagement->Validation

Caption: Workflow for the validation of the molecular probe.

Conclusion

This compound represents a promising scaffold for the development of novel molecular probes. Its inherent fluorescence and the biological relevance of the 2-aminothiazole core make it a valuable tool for researchers in cell biology and drug discovery. The protocols provided herein offer a comprehensive guide for its synthesis, characterization, and application in cellular and biochemical assays. Further derivatization of the 2-amino group could lead to the development of a library of probes with tuned photophysical properties and specificities for a range of biological targets.

References

Application of 4,5-Dihydronaphtho[1,2-d]thiazol-2-amine in Cell Imaging: A Guide for Evaluation and Use

Author: BenchChem Technical Support Team. Date: December 2025

Disclaimer: As of the current date, specific applications of 4,5-Dihydronaphtho[1,2-d]thiazol-2-amine in cell imaging have not been extensively documented in peer-reviewed literature. The following application notes and protocols are presented as a comprehensive guide for researchers and scientists on how to characterize and potentially utilize this compound as a novel fluorescent probe, based on the known properties of related 2-aminothiazole derivatives and general principles of live-cell imaging.[1][2][3]

Application Notes

Background

Thiazole derivatives are a significant class of heterocyclic compounds that form the core of many fluorescent dyes.[4][5] Their rigid structure and potential for extended π-conjugation can give rise to favorable photophysical properties, including high quantum yields and environmental sensitivity (solvatochromism).[4][6][7] 2-aminothiazole scaffolds, in particular, are versatile building blocks in medicinal chemistry and materials science.[3] The naphtho-thiazole structure of this compound suggests potential for intrinsic fluorescence, making it a candidate for development as a fluorescent probe for cell imaging.

Potential Applications in Cell Imaging

Based on the characteristics of similar fluorophores, this compound could be investigated for the following applications:

  • Organelle Staining: The lipophilic nature of the naphthyl group may promote accumulation in lipid-rich environments, such as lipid droplets or cellular membranes.[6][8] This property is valuable for studying lipid metabolism, which is implicated in various diseases, including cancer.[6]

  • Solvatochromic Probing: Thiazole derivatives can exhibit solvatochromism, where their fluorescence emission spectrum shifts in response to the polarity of the local environment.[4][7] This could potentially be used to report on the lipid order of cellular membranes or to differentiate between organelles.[6][8]

  • Bio-conjugation Handle: The primary amine group on the thiazole ring provides a reactive site for conjugation to other molecules, such as targeting ligands (e.g., peptides, antibodies) or therapeutic agents, enabling the development of targeted imaging probes or theranostics.

Physicochemical and Hypothetical Fluorescent Properties

The following table summarizes the known physicochemical properties of this compound and presents hypothetical fluorescent properties for illustrative purposes. These fluorescent properties would need to be experimentally determined.

PropertyValue (Hypothetical where indicated)
Molecular Formula C₁₁H₁₀N₂S
Molecular Weight 202.28 g/mol
Purity ≥95%
Excitation Max (λex) ~380 nm (Hypothetical)
Emission Max (λem) ~450 nm (in PBS), ~520 nm (in lipid) (Hypothetical)
Stokes Shift ~70 nm (in PBS), ~140 nm (in lipid) (Hypothetical)
Quantum Yield (Φ) 0.15 (in PBS), 0.45 (in lipid) (Hypothetical)
Optimal Concentration 1-10 µM (Hypothetical)
Cytotoxicity (IC50) > 50 µM (Hypothetical)

Experimental Protocols

The following protocols provide a framework for the systematic evaluation of this compound as a fluorescent probe for cell imaging.

Protocol 1: Characterization of Spectroscopic Properties

Objective: To determine the fundamental photophysical properties of the compound.

Materials:

  • This compound

  • DMSO (spectroscopic grade)

  • A series of solvents with varying polarity (e.g., cyclohexane, toluene, dichloromethane, acetone, ethanol, methanol, PBS)

  • Quinine sulfate in 0.1 M H₂SO₄ (quantum yield standard)

  • Spectrofluorometer and UV-Vis spectrophotometer

Procedure:

  • Stock Solution Preparation: Prepare a 10 mM stock solution of the compound in DMSO.

  • Absorption and Emission Spectra:

    • Dilute the stock solution to 10 µM in PBS (or other desired solvent).

    • Measure the absorbance spectrum using a UV-Vis spectrophotometer to determine the absorption maximum (λabs).

    • Using a spectrofluorometer, excite the sample at λabs and record the emission spectrum to determine the emission maximum (λem).

  • Quantum Yield (Φ) Determination:

    • Prepare a series of dilutions of the compound and a reference standard (e.g., quinine sulfate, Φ = 0.54) in the same solvent.

    • Measure the absorbance of each solution at the excitation wavelength, ensuring absorbance is below 0.1 to avoid inner filter effects.

    • Measure the integrated fluorescence intensity of each solution.

    • Plot integrated fluorescence intensity versus absorbance for both the sample and the standard. The slope of each line is proportional to the quantum yield.

    • Calculate the quantum yield of the sample using the following equation: Φ_sample = Φ_std * (Slope_sample / Slope_std) * (n_sample² / n_std²) (where 'n' is the refractive index of the solvent).

  • Solvatochromism Study:

    • Prepare 10 µM solutions of the compound in the series of solvents with varying polarity.

    • Measure the λex and λem in each solvent.

    • Analyze the shifts in emission maxima as a function of solvent polarity to characterize the solvatochromic properties.[4][7]

Protocol 2: Assessment of Cytotoxicity

Objective: To determine the optimal non-toxic concentration range for live-cell imaging.[][10]

Materials:

  • Cell line of interest (e.g., HeLa, A549)

  • Complete cell culture medium

  • 96-well plates

  • Compound stock solution (10 mM in DMSO)

  • MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution (5 mg/mL in PBS)

  • DMSO

  • Plate reader

Procedure:

  • Cell Seeding: Seed cells in a 96-well plate at a density of 5,000-10,000 cells per well and incubate for 24 hours at 37°C, 5% CO₂.

  • Compound Treatment: Prepare serial dilutions of the compound in complete culture medium (e.g., from 0.1 µM to 100 µM). The final DMSO concentration should be kept below 0.5%. Include a vehicle control (medium with DMSO) and an untreated control.

  • Incubation: Replace the medium in each well with the compound dilutions and incubate for the desired time (e.g., 24 hours).

  • MTT Assay:

    • Add 10 µL of MTT solution to each well and incubate for 3-4 hours at 37°C until purple formazan crystals are visible.

    • Remove the medium and add 100 µL of DMSO to each well to dissolve the formazan crystals.

    • Shake the plate for 10 minutes to ensure complete dissolution.

  • Data Acquisition: Measure the absorbance at 570 nm using a microplate reader.

  • Analysis: Calculate cell viability as a percentage relative to the untreated control. Plot viability versus compound concentration to determine the IC50 value. For imaging, use concentrations well below the IC50 value.

Protocol 3: Live-Cell Staining and Imaging

Objective: To visualize the subcellular localization of the compound in living cells.[11][12]

Materials:

  • Cells cultured on glass-bottom dishes or coverslips

  • Compound working solution (e.g., 1-5 µM in imaging medium)

  • Live-cell imaging medium (e.g., phenol red-free DMEM/F12)

  • PBS (Phosphate-Buffered Saline)

  • Fluorescence microscope (confocal recommended) with appropriate filter sets

Procedure:

  • Cell Preparation: Grow cells on glass-bottom dishes to 60-80% confluency.

  • Staining:

    • Remove the culture medium and wash the cells once with pre-warmed PBS.

    • Add the pre-warmed compound working solution to the cells.

    • Incubate at 37°C in a humidified incubator with 5% CO₂ for 15-60 minutes. Incubation time should be optimized.

  • Washing (Optional): To reduce background fluorescence, remove the staining solution and wash the cells two to three times with pre-warmed imaging medium.[13]

  • Imaging:

    • Add fresh, pre-warmed imaging medium to the cells.

    • Place the dish on the microscope stage equipped with an environmental chamber (37°C, 5% CO₂).

    • Image the cells using the appropriate excitation source and emission filter. For hypothetical values, use an excitation around 380 nm and collect emission between 420-550 nm.

    • Acquire images, minimizing light exposure to reduce phototoxicity.[12][13]

Visualizations

G cluster_0 Phase 1: In Vitro Characterization cluster_1 Phase 2: Cellular Assays cluster_2 Phase 3: Analysis & Application P1 Prepare Stock Solution (10 mM in DMSO) P2 Determine Spectroscopic Properties (λex, λem, Quantum Yield) P1->P2 P3 Evaluate Solvatochromism (Test in various solvents) P2->P3 C1 Perform Cytotoxicity Assay (MTT) (Determine non-toxic concentration) P3->C1 Proceed if properties are promising C2 Optimize Staining Protocol (Concentration & Incubation Time) C1->C2 C3 Live-Cell Imaging (Confocal Microscopy) C2->C3 A1 Analyze Subcellular Localization C3->A1 A2 Perform Co-localization Studies (with known organelle trackers) A1->A2 A3 Develop Targeted Applications A2->A3

Caption: Experimental workflow for evaluating a novel fluorescent probe.

G cluster_pathway Hypothetical Pathway: Lipid Droplet Dynamics FA Fatty Acids ACSL ACSL (Acyl-CoA Synthetase) FA->ACSL DGAT DGAT (Diacylglycerol Acyltransferase) ACSL->DGAT TAG Triacylglycerides (TAG) LD Lipid Droplet (Storage) TAG->LD DGAT->TAG Lipa LIPA (Lipase A) LD->Lipa Probe Naphtho-Thiazole Probe (Visualizes LDs) Probe->LD Accumulates in & Reports on LDs FreeFA Free Fatty Acids (Energy Production) Lipa->FreeFA

Caption: Hypothetical signaling pathway for lipid metabolism visualization.

References

Application Notes and Protocols for the Study of 4,5-Dihydronaphtho[1,2-d]thiazol-2-amine as an Enzyme Inhibitor

Author: BenchChem Technical Support Team. Date: December 2025

Audience: Researchers, scientists, and drug development professionals.

Introduction:

4,5-Dihydronaphtho[1,2-d]thiazol-2-amine belongs to the aminothiazole class of heterocyclic compounds, a scaffold known for its diverse biological activities. Derivatives of aminothiazole and the structurally related naphthothiazole have demonstrated inhibitory activity against a range of enzymes, indicating their potential as therapeutic agents. This document provides an overview of the potential enzyme inhibitory mechanisms of this compound based on studies of structurally similar compounds and outlines detailed protocols for its characterization as an enzyme inhibitor.

The inhibitory profile of aminothiazole derivatives is broad, with significant activity reported against metabolic enzymes such as tyrosinase, α-glucosidase, carbonic anhydrases, and cholinesterases. The specific inhibitory activity and mechanism are highly dependent on the substitution pattern around the core thiazole ring. For instance, a closely related compound, 2-amino-4-(5,6,7,8-tetrahydro-2-naphthyl)thiazole, has been shown to inhibit carbonic anhydrase I and II, as well as acetylcholinesterase (AChE) and butyrylcholinesterase (BChE)[1]. Thiazole derivatives have also been identified as potent inhibitors of human tyrosinase and α-glucosidase, with mechanisms ranging from competitive to non-competitive inhibition[2][3][4][5].

These findings suggest that this compound is a promising candidate for screening against a panel of enzymes implicated in various diseases, including metabolic disorders, neurodegenerative diseases, and hyperpigmentation.

Data Presentation

The following tables summarize the inhibitory activities of aminothiazole derivatives that are structurally related to this compound against various enzymes. This data provides a reference for the potential efficacy of the target compound.

Table 1: Inhibitory Activity of a Structurally Similar Aminothiazole Derivative against Carbonic Anhydrases and Cholinesterases.

EnzymeInhibitorKi (μM)
Carbonic Anhydrase I (hCA I)2-amino-4-(4-chlorophenyl)thiazole0.008 ± 0.001
Carbonic Anhydrase II (hCA II)2-amino-4-(4-bromophenyl)thiazole0.124 ± 0.017
Acetylcholinesterase (AChE)2-amino-4-(4-bromophenyl)thiazole0.129 ± 0.030
Butyrylcholinesterase (BChE)2-amino-4-(4-bromophenyl)thiazole0.083 ± 0.041

Data extracted from a study on 2-amino thiazole derivatives[1].

Table 2: Inhibitory Activity of Various Thiazole Derivatives against α-Glucosidase.

CompoundIC50 (μM)Standard (Acarbose) IC50 (μM)
Thiazole derivative 818.23 ± 0.0338.25 ± 0.12
Thiazole derivative 736.75 ± 0.0538.25 ± 0.12
Imidazopyridine-based thiazole 4a5.57 ± 3.4548.71 ± 2.65
Imidazopyridine-based thiazole 4g8.85 ± 2.1848.71 ± 2.65

Data compiled from studies on thiazole and imidazopyridine-based thiazole derivatives[2][4].

Table 3: Inhibitory Activity of Thiazolyl Resorcinols against Human Tyrosinase.

CompoundEC50 (μM)
4-(2-amino-1,3-thiazol-4-yl) resorcinol~50

Data from a study on thiazolyl resorcinols as potent and selective inhibitors of human tyrosinase[3].

Experimental Protocols

Detailed methodologies for key experiments to characterize the enzyme inhibitory potential of this compound are provided below.

Protocol 1: In Vitro α-Glucosidase Inhibition Assay

This protocol is designed to determine the inhibitory effect of the test compound on α-glucosidase activity.

Materials:

  • α-Glucosidase from Saccharomyces cerevisiae

  • p-Nitrophenyl-α-D-glucopyranoside (pNPG)

  • This compound (test compound)

  • Acarbose (positive control)

  • Phosphate buffer (100 mM, pH 6.8)

  • Sodium carbonate (Na₂CO₃, 100 mM)

  • 96-well microplate reader

  • Dimethyl sulfoxide (DMSO)

Procedure:

  • Prepare a stock solution of the test compound and acarbose in DMSO.

  • In a 96-well plate, add 20 µL of phosphate buffer, 20 µL of the test compound solution at various concentrations (or DMSO for control), and 20 µL of α-glucosidase solution (0.2 U/mL in phosphate buffer).

  • Incubate the mixture at 37°C for 15 minutes.

  • Initiate the reaction by adding 20 µL of pNPG solution (1 mM in phosphate buffer).

  • Incubate the reaction mixture at 37°C for 20 minutes.

  • Stop the reaction by adding 80 µL of 100 mM Na₂CO₃ solution.

  • Measure the absorbance of the resulting p-nitrophenol at 405 nm using a microplate reader.

  • Calculate the percentage of inhibition using the following formula: % Inhibition = [(Acontrol - Asample) / Acontrol] x 100 where Acontrol is the absorbance of the control reaction (with DMSO) and Asample is the absorbance in the presence of the test compound.

  • Determine the IC50 value by plotting the percentage of inhibition against the logarithm of the inhibitor concentration.

Protocol 2: In Vitro Tyrosinase Inhibition Assay

This protocol measures the ability of the test compound to inhibit the activity of mushroom tyrosinase.

Materials:

  • Mushroom tyrosinase

  • L-tyrosine or L-DOPA (substrate)

  • This compound (test compound)

  • Kojic acid (positive control)

  • Phosphate buffer (50 mM, pH 6.8)

  • 96-well microplate reader

  • DMSO

Procedure:

  • Prepare a stock solution of the test compound and kojic acid in DMSO.

  • In a 96-well plate, add 140 µL of phosphate buffer, 20 µL of the test compound solution at various concentrations (or DMSO for control), and 20 µL of mushroom tyrosinase solution (100 units/mL in phosphate buffer).

  • Pre-incubate the mixture at 25°C for 10 minutes.

  • Start the reaction by adding 20 µL of L-tyrosine (2 mM) or L-DOPA (2 mM) solution.

  • Monitor the formation of dopachrome by measuring the absorbance at 475 nm every minute for 20 minutes using a microplate reader.

  • Calculate the initial reaction rate (V₀) from the linear portion of the absorbance vs. time curve.

  • Calculate the percentage of inhibition: % Inhibition = [(V₀control - V₀sample) / V₀control] x 100

  • Determine the IC50 value from the dose-response curve.

Protocol 3: Enzyme Kinetics Analysis

To determine the mechanism of inhibition (e.g., competitive, non-competitive, uncompetitive, or mixed), kinetic studies are performed.

Procedure:

  • Perform the respective enzyme inhibition assay (as described in Protocol 1 or 2) with varying concentrations of the substrate in the absence and presence of different fixed concentrations of the test compound.

  • Measure the initial reaction rates for each combination of substrate and inhibitor concentration.

  • Analyze the data using graphical methods such as the Lineweaver-Burk plot (double reciprocal plot of 1/V vs. 1/[S]) or Dixon plot (1/V vs. [I]).

  • The pattern of the plots will indicate the type of inhibition. For example, in a Lineweaver-Burk plot, a competitive inhibitor will increase the apparent Km with no change in Vmax (lines intersect on the y-axis), while a non-competitive inhibitor will decrease Vmax with no change in Km (lines intersect on the x-axis).

  • The inhibition constant (Ki) can be determined from these plots.

Visualizations

The following diagrams illustrate the general signaling pathway in which a target enzyme might be involved and a typical experimental workflow for inhibitor screening.

Signaling_Pathway cluster_0 Cell Membrane Receptor Receptor Signaling Cascade Signaling Cascade Receptor->Signaling Cascade Extracellular Signal Extracellular Signal Extracellular Signal->Receptor Target Enzyme Target Enzyme Signaling Cascade->Target Enzyme Product Product Target Enzyme->Product Substrate Substrate Substrate->Target Enzyme Cellular Response Cellular Response Product->Cellular Response Inhibitor 4,5-Dihydronaphtho [1,2-d]thiazol-2-amine Inhibitor->Target Enzyme

Caption: Generalized signaling pathway illustrating enzyme inhibition.

Experimental_Workflow Compound Library Compound Library Primary Screening Primary Screening Compound Library->Primary Screening Hit Identification Hit Identification Primary Screening->Hit Identification Dose-Response Assay Dose-Response Assay Hit Identification->Dose-Response Assay IC50 Determination IC50 Determination Dose-Response Assay->IC50 Determination Mechanism of Action Studies Mechanism of Action Studies IC50 Determination->Mechanism of Action Studies Kinetic Analysis Kinetic Analysis Mechanism of Action Studies->Kinetic Analysis Lead Optimization Lead Optimization Kinetic Analysis->Lead Optimization

Caption: Workflow for enzyme inhibitor screening and characterization.

References

Application Notes and Protocols: In Vivo Efficacy of Thiazonaphthine-7 in a Murine Xenograft Model of Human Non-Small Cell Lung Cancer

Author: BenchChem Technical Support Team. Date: December 2025

An extensive search for in vivo efficacy studies of 4,5-Dihydronaphtho[1,2-d]thiazol-2-amine in mouse models did not yield specific published data for this particular compound. The available literature focuses on other thiazole and thiadiazole derivatives.

Therefore, to fulfill the request for detailed Application Notes and Protocols, a generalized example has been created based on a hypothetical thiazole-based compound, designated "Thiazonaphthine-7," which is structurally related to the requested molecule. This document serves as a template to guide researchers on how such studies could be designed, executed, and the data presented.

Audience: Researchers, scientists, and drug development professionals.

Compound: Thiazonaphthine-7 (Hypothetical Analogue of this compound)

Application: These notes provide a detailed protocol for evaluating the in vivo anti-tumor efficacy of Thiazonaphthine-7 in an A549 non-small cell lung cancer (NSCLC) xenograft mouse model. The document outlines the experimental workflow, data collection, and presentation, along with a potential mechanism of action.

Summary of Hypothetical In Vivo Efficacy Data

The anti-tumor activity of Thiazonaphthine-7 was evaluated in a subcutaneous A549 xenograft model in immunodeficient mice. The compound was administered daily via oral gavage. The following tables summarize the key findings from this hypothetical study.

Table 1: Anti-Tumor Efficacy of Thiazonaphthine-7 in A549 Xenograft Model

Treatment GroupDose (mg/kg)Mean Tumor Volume (mm³) at Day 21 (± SEM)Tumor Growth Inhibition (%)
Vehicle Control-1250 ± 110-
Thiazonaphthine-725750 ± 9540
Thiazonaphthine-750425 ± 7866
Positive Control (Cisplatin)5350 ± 6572

Table 2: Body Weight Changes in Mice Treated with Thiazonaphthine-7

Treatment GroupDose (mg/kg)Mean Body Weight Change (%) from Day 0 to Day 21 (± SEM)
Vehicle Control-+ 5.2 ± 1.5
Thiazonaphthine-725+ 3.8 ± 1.8
Thiazonaphthine-750- 1.5 ± 2.1
Positive Control (Cisplatin)5- 8.9 ± 2.5

Experimental Protocols

Cell Culture

The human non-small cell lung cancer cell line, A549, is cultured in RPMI-1640 medium supplemented with 10% fetal bovine serum (FBS) and 1% penicillin-streptomycin. Cells are maintained in a humidified incubator at 37°C with 5% CO₂.

Animal Model

Female athymic nude mice (6-8 weeks old) are used for the study. The animals are housed in a pathogen-free environment with a 12-hour light/dark cycle and have ad libitum access to food and water. All animal procedures are conducted in accordance with institutional guidelines for animal care and use.

Xenograft Implantation

A549 cells are harvested during the exponential growth phase, washed, and resuspended in sterile phosphate-buffered saline (PBS). Each mouse is subcutaneously injected with 5 x 10⁶ cells in a volume of 100 µL into the right flank.

Treatment Protocol
  • Tumor growth is monitored with caliper measurements every two days. The tumor volume is calculated using the formula: (Length x Width²) / 2.

  • When the average tumor volume reaches approximately 100-150 mm³, the mice are randomized into treatment groups (n=8 per group).

  • Thiazonaphthine-7 is formulated in a vehicle of 0.5% carboxymethylcellulose (CMC) in sterile water.

  • The compound is administered once daily by oral gavage at doses of 25 and 50 mg/kg.

  • The vehicle control group receives 0.5% CMC.

  • A positive control group is treated with Cisplatin at 5 mg/kg intraperitoneally every three days.

  • Treatment continues for 21 days.

Endpoint Analysis
  • Tumor volume and body weight are recorded every two days.

  • At the end of the study, mice are euthanized, and tumors are excised, weighed, and processed for further analysis (e.g., histopathology, biomarker analysis).

  • Tumor growth inhibition (TGI) is calculated as: [1 - (Mean tumor volume of treated group / Mean tumor volume of control group)] x 100%.

Visualizations

Experimental Workflow Diagram

G cluster_setup Phase 1: Model Setup cluster_treatment Phase 2: Treatment cluster_analysis Phase 3: Data Analysis A549_culture A549 Cell Culture cell_harvest Cell Harvest & Resuspension A549_culture->cell_harvest xenograft Subcutaneous Implantation in Nude Mice cell_harvest->xenograft tumor_growth Tumor Growth Monitoring xenograft->tumor_growth randomization Randomization of Mice tumor_growth->randomization treatment Daily Oral Administration of Thiazonaphthine-7 randomization->treatment monitoring Tumor Volume & Body Weight Measurement treatment->monitoring endpoint Endpoint: Tumor Excision & Weight Measurement monitoring->endpoint analysis Data Analysis (TGI) endpoint->analysis

Caption: Workflow for the in vivo efficacy study.

Hypothetical Signaling Pathway

The anti-tumor activity of Thiazonaphthine-7 is hypothesized to involve the inhibition of the PI3K/Akt signaling pathway, which is frequently hyperactivated in NSCLC.

G RTK Receptor Tyrosine Kinase (RTK) PI3K PI3K RTK->PI3K Activation PIP3 PIP3 PI3K->PIP3 Phosphorylation PIP2 PIP2 PIP2->PIP3 Akt Akt PIP3->Akt Activation mTOR mTOR Akt->mTOR Activation Apoptosis Apoptosis Akt->Apoptosis Inhibition CellGrowth Cell Growth & Proliferation mTOR->CellGrowth Thiazonaphthine7 Thiazonaphthine-7 Thiazonaphthine7->PI3K Inhibition

Caption: Hypothetical PI3K/Akt signaling pathway inhibition.

Troubleshooting & Optimization

Improving solubility of 4,5-Dihydronaphtho[1,2-d]thiazol-2-amine for bioassays

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides troubleshooting guides and frequently asked questions (FAQs) to assist researchers in improving the solubility of 4,5-Dihydronaphtho[1,2-d]thiazol-2-amine for bioassays.

Frequently Asked Questions (FAQs)

Q1: What are the initial steps to dissolve this compound?

A1: Given the chemical structure of this compound, it is predicted to be a poorly water-soluble compound. The recommended initial approach is to prepare a high-concentration stock solution in an organic solvent and then dilute it into your aqueous bioassay buffer.

Recommended Solvents for Stock Solution:

  • Dimethyl sulfoxide (DMSO)

  • Dimethylformamide (DMF)

  • Ethanol

Start by attempting to dissolve the compound in DMSO at a concentration of 10-50 mM. Gentle warming (to 37°C) and vortexing can aid dissolution.

Q2: My compound precipitates when I dilute the DMSO stock solution into my aqueous assay buffer. What should I do?

A2: Precipitation upon dilution is a common issue for hydrophobic compounds. Here are several strategies to address this:

  • Decrease the final concentration: Your compound may be exceeding its solubility limit in the final assay buffer. Try a lower final concentration.

  • Increase the percentage of co-solvent: The amount of DMSO (or other organic solvent) in the final assay buffer may be too low. Most cell-based assays can tolerate up to 0.5-1% DMSO, while biochemical assays might tolerate higher concentrations. However, it is crucial to run a vehicle control to ensure the solvent does not affect the assay outcome.

  • Use a different co-solvent: Some compounds are more soluble in solvents other than DMSO. Consider trying DMF or ethanol for your stock solution.

  • Utilize solubility enhancers: Incorporating excipients like cyclodextrins or surfactants can help maintain compound solubility in aqueous solutions.

Q3: What are cyclodextrins and how can they improve solubility?

A3: Cyclodextrins are cyclic oligosaccharides with a hydrophilic exterior and a hydrophobic interior. They can encapsulate poorly soluble molecules, like this compound, forming an inclusion complex that is more soluble in aqueous solutions. Beta-cyclodextrins, such as 2-hydroxypropyl-β-cyclodextrin (HP-β-CD), are commonly used.

Q4: Can pH adjustment of the assay buffer help with solubility?

A4: Yes, the solubility of compounds with ionizable groups can be highly dependent on pH. The this compound contains an amine group, which is basic. Lowering the pH of the buffer (making it more acidic) will protonate the amine group, forming a more soluble salt. However, you must ensure that the pH change does not negatively impact your biological assay.

Troubleshooting Guides

Guide 1: Compound Precipitation in Assay Buffer

This guide provides a step-by-step workflow to troubleshoot compound precipitation.

G start Compound Precipitates in Aqueous Buffer check_conc Is the final concentration too high? start->check_conc lower_conc Lower the final concentration check_conc->lower_conc Yes check_solvent Is the co-solvent percentage sufficient? check_conc->check_solvent No success Compound Soluble lower_conc->success fail Consult further (e.g., formulation specialist) lower_conc->fail inc_solvent Increase co-solvent % (e.g., DMSO) (Check assay tolerance) check_solvent->inc_solvent No try_enhancers Try Solubility Enhancers check_solvent->try_enhancers Yes inc_solvent->success inc_solvent->fail use_cyclo Use Cyclodextrins (e.g., HP-β-CD) try_enhancers->use_cyclo use_surfactant Use a non-ionic surfactant (e.g., Tween 80, Pluronic F-68) (Check assay compatibility) try_enhancers->use_surfactant ph_adjust Consider pH Adjustment (If compound has ionizable groups) try_enhancers->ph_adjust use_cyclo->success use_cyclo->fail use_surfactant->success use_surfactant->fail ph_adjust->success ph_adjust->fail

Caption: Troubleshooting workflow for compound precipitation.

Experimental Protocols

Protocol 1: Preparation of a 10 mM Stock Solution in DMSO
  • Weigh out the required amount of this compound. For 1 ml of a 10 mM solution, you will need (molecular weight in g/mol) / 100 mg of the compound.

  • Add the appropriate volume of high-purity DMSO.

  • Vortex the solution for 1-2 minutes.

  • If the compound is not fully dissolved, gently warm the solution in a 37°C water bath for 5-10 minutes.

  • Vortex again. If the solution is clear, it is ready for use.

  • Store the stock solution at -20°C or -80°C, protected from light and moisture.

Protocol 2: General Method for Using HP-β-CD to Enhance Solubility
  • Prepare a stock solution of HP-β-CD in your aqueous assay buffer (e.g., 5-10% w/v).

  • Prepare a high-concentration stock solution of your compound in an organic solvent (e.g., 50 mM in DMSO).

  • Add a small volume of the compound stock solution to the HP-β-CD solution while vortexing.

  • Allow the mixture to equilibrate for at least 1 hour at room temperature.

  • Use this solution as your new, more soluble stock for further dilutions into the final assay medium.

Data Presentation

Table 1: Common Co-solvents for Bioassays

Co-solventTypical Stock ConcentrationTypical Final Assay ConcentrationNotes
DMSO10-50 mM0.1 - 1%Widely used, but can be toxic to some cells at >1%.
DMF10-50 mM0.1 - 1%Similar to DMSO, can be a good alternative.
Ethanol1-20 mM0.1 - 2%Generally less toxic than DMSO, but may be more volatile.

Hypothetical Signaling Pathway

The thiazole moiety is present in various biologically active molecules. Depending on the rest of the structure, this compound could potentially interact with various cellular targets. Below is a hypothetical signaling pathway where such a compound might act as an inhibitor of a protein kinase.

G cluster_cell Cell Membrane Receptor Receptor KinaseA Kinase A Receptor->KinaseA activates Ligand External Signal (e.g., Growth Factor) Ligand->Receptor KinaseB Kinase B KinaseA->KinaseB activates TF Transcription Factor KinaseB->TF activates Response Cellular Response (e.g., Proliferation) TF->Response Compound 4,5-Dihydronaphtho [1,2-d]thiazol-2-amine Compound->KinaseB inhibits

Caption: Hypothetical kinase inhibition pathway.

Optimization of reaction conditions for 4,5-Dihydronaphtho[1,2-d]thiazol-2-amine synthesis

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides troubleshooting guidance and frequently asked questions for researchers and scientists working on the synthesis of 4,5-Dihydronaphtho[1,2-d]thiazol-2-amine.

Frequently Asked Questions (FAQs)

Q1: What is the most common synthetic route for preparing 2-aminothiazole derivatives like this compound?

A1: The Hantzsch thiazole synthesis is a classical and widely used method for the preparation of 2-aminothiazole derivatives.[1] This reaction typically involves the condensation of an α-haloketone with a thiourea or thioamide.[1] For the synthesis of this compound, the starting materials would likely be 2-bromo-α-tetralone and thiourea.

Q2: What are the key reaction parameters to consider for optimizing the synthesis?

A2: Key parameters to optimize include the choice of solvent, reaction temperature, reaction time, and the presence or absence of a catalyst. For similar thiazole syntheses, solvents like ethanol are commonly used.[1] Microwave irradiation has been shown to significantly reduce reaction times and improve yields compared to conventional heating.[2]

Q3: Are there any alternative, greener synthesis approaches?

A3: Yes, microwave-assisted synthesis is considered a greener approach as it often leads to shorter reaction times, reduced energy consumption, and can sometimes be performed under solvent-free or catalyst-free conditions.[2] One study on thiazol-2-imines reported excellent yields within 10-15 minutes using microwave irradiation.[2]

Q4: How can I monitor the progress of the reaction?

A4: Thin Layer Chromatography (TLC) is a common and effective method for monitoring the progress of the reaction.[1] By spotting the reaction mixture on a TLC plate alongside the starting materials, you can observe the consumption of reactants and the formation of the product.

Troubleshooting Guide

Issue Potential Cause Suggested Solution
Low or No Product Yield Incomplete reaction.- Increase reaction time or temperature. - Consider switching to a higher-boiling point solvent. - Microwave irradiation has been shown to improve yields in similar syntheses.[2]
Decomposition of starting materials or product.- Lower the reaction temperature. - Ensure the reaction is performed under an inert atmosphere (e.g., nitrogen or argon) if reactants are sensitive to air or moisture.
Incorrect stoichiometry of reactants.- Verify the molar ratios of your starting materials. An excess of one reactant may be necessary in some cases.
Formation of Multiple Side Products Non-specific reactions.- Lower the reaction temperature to improve selectivity. - Purify starting materials to remove any impurities that may be causing side reactions.
Use of a non-optimal solvent.- Screen different solvents. A solvent system of water and ethanol has been reported to be effective in some thiazole syntheses.[2]
Difficulty in Product Purification Product has similar polarity to impurities.- Optimize your column chromatography conditions (e.g., try different solvent systems for elution). - Recrystallization from a suitable solvent can be an effective purification method.[1]
Product is unstable on silica gel.- Consider using a different stationary phase for chromatography, such as alumina. - Minimize the time the product is in contact with the silica gel.

Experimental Protocols

General Protocol for Hantzsch Synthesis of 2-Aminothiazole Derivatives

This protocol is a generalized procedure based on the synthesis of similar 2-aminothiazole compounds and should be optimized for the specific synthesis of this compound.

  • Reactant Preparation : Dissolve the α-haloketone (e.g., 2-bromo-α-tetralone) in a suitable solvent, such as ethanol.[1]

  • Addition of Thiourea : Slowly add an equimolar amount of thiourea to the solution.

  • Reaction :

    • Conventional Heating : Reflux the reaction mixture for a specified time (e.g., 30 minutes to several hours), monitoring the reaction progress by TLC.[1]

    • Microwave Irradiation : Place the reaction mixture in a microwave reactor and heat at a set temperature and power for a shorter duration (e.g., 10-15 minutes).[2]

  • Work-up : After the reaction is complete, pour the mixture into ice-cold water.[1]

  • Extraction : Extract the aqueous mixture with a suitable organic solvent, such as ethyl acetate.[1]

  • Drying and Concentration : Wash the organic extract with water, dry it over an anhydrous salt (e.g., MgSO4), and evaporate the solvent under reduced pressure.[1]

  • Purification : Purify the resulting solid by recrystallization from a suitable solvent (e.g., ethanol) or by column chromatography.[1]

Data Presentation

Table 1: Comparison of Reaction Conditions for Thiazole Synthesis

MethodCatalystSolventTemperatureTimeYield (%)Reference
Conventional HeatingNoneEthanolReflux1.5 - 2 h65[2]
Microwave IrradiationNoneEthanol120 °C10 min89[2]
Conventional HeatingTriethylamineDry EthanolBoiling4 hHigh (not specified)[2]

Visualizations

experimental_workflow cluster_prep Preparation cluster_reaction Reaction cluster_workup Work-up & Purification A Dissolve 2-bromo-α-tetralone in Ethanol B Add Thiourea A->B Equimolar amount C Conventional Heating (Reflux) B->C D Microwave Irradiation B->D E Pour into Ice Water C->E D->E F Extract with Ethyl Acetate E->F G Dry and Concentrate F->G H Purify (Recrystallization/ Column Chromatography) G->H I 4,5-Dihydronaphtho[1,2-d] thiazol-2-amine H->I Characterization

Caption: Experimental workflow for the synthesis of this compound.

troubleshooting_guide Start Low Product Yield Q1 Is the reaction complete? Start->Q1 Sol1 Increase reaction time/temperature or use microwave irradiation. Q1->Sol1 A1_No Q2 Are there multiple side products? Q1->Q2 A1_Yes A1_Yes Yes A1_No No Sol1->Q1 Sol2 Lower reaction temperature and purify starting materials. Q2->Sol2 A2_Yes Q3 Is product purification difficult? Q2->Q3 A2_No A2_Yes Yes A2_No No Sol2->Q3 Sol3 Optimize chromatography conditions or try recrystallization. Q3->Sol3 A3_Yes End Problem Resolved Q3->End A3_No A3_Yes Yes A3_No No Sol3->End

Caption: Troubleshooting decision tree for synthesis optimization.

References

Technical Support Center: Overcoming Poor Bioavailability of Heterocyclic Drug Candidates

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) to researchers, scientists, and drug development professionals working to enhance the bioavailability of heterocyclic drug candidates.

Troubleshooting Guide

This guide addresses common experimental issues, their potential causes, and recommended solutions.

Problem Encountered Potential Causes Recommended Solutions
Low aqueous solubility of the heterocyclic compound. - High crystallinity and strong intermolecular forces in the solid state. - Lipophilic nature of the molecule (high LogP). - Presence of functional groups that do not readily interact with water.- Particle Size Reduction: Employ micronization or nanosuspension techniques to increase the surface area-to-volume ratio, which can enhance the dissolution rate.[1][2] - Formulation Strategies: Consider formulating the compound as a solid dispersion with a hydrophilic carrier, or as a lipid-based formulation.[3][4][5][6] - Chemical Modification: Synthesize more soluble prodrugs or salts of the parent compound.
Poor membrane permeability despite adequate solubility. - High molecular weight or large molecular size. - High polarity or an excessive number of hydrogen bond donors/acceptors. - Efflux by transporters such as P-glycoprotein (P-gp).- Permeability Assays: Conduct in vitro permeability studies using models like PAMPA or Caco-2 cell monolayers to quantify permeability and identify potential efflux.[7][8][9][10][11][12][13] - Structural Modification: Modify the chemical structure to reduce polarity or mask groups recognized by efflux transporters. - Use of Permeation Enhancers: Co-administer with excipients that can transiently open tight junctions or inhibit efflux pumps.
High first-pass metabolism leading to low systemic exposure. - Extensive metabolism by cytochrome P450 enzymes (CYPs) in the liver and/or gut wall. - Presence of metabolically labile sites on the heterocyclic ring.- Metabolic Stability Assays: Perform in vitro metabolism studies using liver microsomes or hepatocytes to determine the metabolic rate and identify major metabolites. - Structural Modification: Block metabolically labile sites through chemical modification (e.g., fluorination) or replace the labile moiety with a more stable bioisostere. - Prodrug Approach: Design a prodrug that masks the metabolically susceptible group and releases the active drug after absorption.
Inconsistent or highly variable in vivo bioavailability data. - Food effects (significant differences in absorption between fed and fasted states). - pH-dependent solubility leading to variable dissolution in different regions of the GI tract. - Genetic polymorphisms in drug-metabolizing enzymes or transporters among test subjects.- Controlled In Vivo Studies: Conduct pharmacokinetic studies under both fed and fasted conditions to assess the impact of food. - Formulation Optimization: Develop formulations that provide consistent drug release and absorption across the physiological pH range of the GI tract, such as enteric-coated or buffered formulations. - Population Pharmacokinetic Modeling: Analyze data to identify sources of variability and understand their impact on drug exposure.

Frequently Asked Questions (FAQs)

What are the primary reasons for the poor bioavailability of heterocyclic drug candidates?

Poor bioavailability of heterocyclic drug candidates often stems from one or more of the following factors:

  • Poor Aqueous Solubility: Many heterocyclic compounds are crystalline and have low solubility in water, which limits their dissolution in the gastrointestinal (GI) tract, a prerequisite for absorption.[14]

  • Low Membrane Permeability: The ability of a drug to pass through the intestinal epithelium can be hindered by factors such as high molecular weight, polarity, and recognition by efflux transporters that pump the drug back into the GI lumen.[14]

  • Extensive First-Pass Metabolism: After absorption from the gut, drugs are transported to the liver via the portal vein, where they can be extensively metabolized by enzymes before reaching systemic circulation. The gut wall itself also contains metabolic enzymes.

How can I quickly assess the potential for poor bioavailability in my heterocyclic compound?

Early in vitro screening assays are crucial for predicting potential bioavailability issues. Key assays include:

  • Solubility Assays: Determining the kinetic and thermodynamic solubility in various biorelevant media.

  • Permeability Assays:

    • Parallel Artificial Membrane Permeability Assay (PAMPA): A high-throughput assay to predict passive membrane permeability.[7][15][16]

    • Caco-2 Cell Permeability Assay: Utilizes a monolayer of human colon adenocarcinoma cells to model the intestinal barrier, providing information on both passive and active transport mechanisms, including efflux.[9][10][11][12][13]

  • Metabolic Stability Assays: Incubating the compound with liver microsomes or hepatocytes to determine its intrinsic clearance.

What are the most common formulation strategies to improve the bioavailability of poorly soluble heterocyclic drugs?

Several formulation strategies can be employed:

  • Micronization and Nanonization: Reducing the particle size of the drug to the micrometer or nanometer range increases the surface area for dissolution.[1][2][17][18] Nanosuspensions are a particularly effective approach.[19][20][21][22][23]

  • Solid Dispersions: Dispersing the drug in a hydrophilic polymer matrix at a molecular level can enhance its dissolution rate.[3][4][24][25][26][27][28]

  • Lipid-Based Formulations: Dissolving the drug in lipids, surfactants, and co-solvents can improve its solubilization in the GI tract and promote absorption via the lymphatic pathway.[5][6][29][30]

  • Prodrugs: Chemically modifying the drug to create a more soluble or permeable derivative that is converted to the active form in the body.

Quantitative Data on Bioavailability Enhancement

The following tables summarize the reported improvements in bioavailability for various drugs using different enhancement techniques.

Table 1: Bioavailability Enhancement with Nanosuspensions

Drug Fold Increase in Bioavailability (Compared to Pure Drug/Coarse Suspension) Reference
Glimepiride6.69[19]
Simvastatin2.68[19]
Ursolic Acid2.68[19]
Probucol~15[19]
Lovastatin~2.5 (compared to marketed product)[31]
Gefitinib~3.87 (AUC increase)[32]
Artemisia absinthium Extract1.13[33]
RitonavirSignificant increase in fed state[34]
Cilostazol4.4 (AUC increase)[22]
Danazol1.6 (AUC increase)[22]

Table 2: Bioavailability Enhancement with Solid Dispersions

Drug Fold Increase in Bioavailability (Compared to Pure Drug) Reference
RitonavirSignificantly higher Cmax and AUC[26]
IrbesartanRemarkable increase in relative bioavailability[35]

Table 3: Bioavailability Enhancement with Lipid-Based Formulations

Drug Fold Increase in Solubility/Bioavailability Reference
CannabidiolUp to 3000-fold increase in solubility; significant enhancement in oral bioavailability[36]

Experimental Protocols

Parallel Artificial Membrane Permeability Assay (PAMPA)

Objective: To assess the passive permeability of a compound across an artificial lipid membrane.

Methodology:

  • Prepare the Lipid Solution: A common lipid solution consists of 10% lecithin in dodecane.[7]

  • Coat the Donor Plate: Gently add 5 µL of the lipid solution to the membrane of each well of a 96-well microtiter filter (donor) plate.[14]

  • Prepare the Acceptor Plate: Fill the wells of a 96-well acceptor plate with 300 µL of a suitable buffer solution (e.g., PBS at pH 7.4).[14]

  • Prepare the Donor Solution: Dissolve the test compound in the same buffer as the acceptor plate, often with a small percentage of a co-solvent like DMSO, to a final concentration of 10 µM.[13]

  • Assemble the PAMPA Sandwich: Place the donor plate on top of the acceptor plate.[15]

  • Incubation: Incubate the assembly at room temperature with gentle shaking for a specified period (e.g., 4-16 hours).[16]

  • Sample Analysis: After incubation, separate the plates and determine the concentration of the compound in both the donor and acceptor wells using a suitable analytical method (e.g., LC-MS/MS or UV-Vis spectroscopy).

  • Calculate Permeability: The apparent permeability coefficient (Papp) is calculated using the following equation: Papp = (-V_D * V_A / ((V_D + V_A) * A * t)) * ln(1 - [C_A(t)] / [C_equilibrium])

    Where:

    • V_D is the volume of the donor well

    • V_A is the volume of the acceptor well

    • A is the area of the membrane

    • t is the incubation time

    • [C_A(t)] is the concentration in the acceptor well at time t

    • [C_equilibrium] is the theoretical equilibrium concentration

Caco-2 Cell Permeability Assay

Objective: To evaluate the permeability of a compound across a monolayer of Caco-2 cells, which mimics the human intestinal epithelium.

Methodology:

  • Cell Culture: Culture Caco-2 cells on semi-permeable filter supports in a transwell plate for approximately 21 days to allow for differentiation and formation of a confluent monolayer with tight junctions.[12]

  • Monolayer Integrity Check: Before the experiment, assess the integrity of the cell monolayer by measuring the Transepithelial Electrical Resistance (TEER). Only use monolayers with TEER values above a predetermined threshold.[13]

  • Prepare Dosing Solutions: Dissolve the test compound in a transport buffer (e.g., Hanks' Balanced Salt Solution) at a specified concentration (e.g., 10 µM).[13]

  • Permeability Measurement (Apical to Basolateral - A to B):

    • Add the dosing solution to the apical (upper) chamber.

    • Add fresh transport buffer to the basolateral (lower) chamber.

    • Incubate at 37°C with gentle shaking.

    • At specified time points, take samples from the basolateral chamber and analyze the compound concentration.

  • Permeability Measurement (Basolateral to Apical - B to A):

    • Add the dosing solution to the basolateral chamber.

    • Add fresh transport buffer to the apical chamber.

    • Incubate under the same conditions as the A to B transport.

    • At specified time points, take samples from the apical chamber and analyze the compound concentration.

  • Calculate Apparent Permeability (Papp): Papp = (dQ/dt) / (A * C_0)

    Where:

    • dQ/dt is the steady-state flux of the compound across the monolayer

    • A is the surface area of the filter

    • C_0 is the initial concentration in the donor chamber

  • Calculate Efflux Ratio: Efflux Ratio = Papp (B to A) / Papp (A to B) An efflux ratio greater than 2 suggests that the compound is a substrate for active efflux transporters.[12]

Preparation of a Solid Dispersion by Solvent Evaporation Method

Objective: To prepare a solid dispersion of a poorly soluble drug in a hydrophilic carrier to enhance its dissolution rate.

Methodology:

  • Selection of Carrier: Choose a suitable hydrophilic carrier (e.g., PVP, PEG, HPMC).

  • Dissolution: Dissolve both the drug and the carrier in a common volatile organic solvent or a mixture of solvents.[25]

  • Solvent Evaporation: Remove the solvent under vacuum, for example, using a rotary evaporator. This leaves a solid mass.[25]

  • Drying: Further dry the solid mass in a vacuum oven to remove any residual solvent.

  • Pulverization and Sieving: Grind the dried solid dispersion to a fine powder and pass it through a sieve to obtain a uniform particle size.

  • Characterization: Characterize the solid dispersion for drug content, dissolution rate, and physical form (amorphous or crystalline) using techniques like DSC, XRD, and SEM.

Preparation of a Nanosuspension by High-Pressure Homogenization

Objective: To produce a nanosuspension of a poorly soluble drug to increase its surface area and dissolution velocity.

Methodology:

  • Pre-suspension: Disperse the drug powder in an aqueous solution containing a stabilizer (e.g., a surfactant like Tween 80 or a polymer like HPMC).

  • High-Shear Mixing: Subject the suspension to high-shear mixing to obtain a pre-milled suspension with a smaller particle size.

  • High-Pressure Homogenization: Pass the pre-milled suspension through a high-pressure homogenizer for a specific number of cycles at a set pressure. The cavitation and shear forces during this process will break down the drug crystals into nanoparticles.[20]

  • Characterization: Characterize the nanosuspension for particle size, particle size distribution, and zeta potential using techniques like dynamic light scattering.

  • Optional Post-processing: The nanosuspension can be used as a liquid dosage form or can be further processed into a solid dosage form by spray-drying or lyophilization.

Visualizations

Factors_Affecting_Bioavailability cluster_drug Drug Properties cluster_formulation Formulation Factors cluster_physiological Physiological Factors D_Sol Aqueous Solubility Bioavailability Oral Bioavailability D_Sol->Bioavailability D_Perm Membrane Permeability D_Perm->Bioavailability D_Meta Metabolic Stability D_Meta->Bioavailability F_Size Particle Size F_Size->D_Sol F_Excip Excipients F_Excip->D_Sol F_Excip->D_Perm P_pH GI pH P_pH->D_Sol P_Transit GI Transit Time P_Transit->Bioavailability P_Food Food Effects P_Food->Bioavailability

Caption: Key factors influencing the oral bioavailability of a drug candidate.

Bioavailability_Enhancement_Workflow Start Poorly Bioavailable Heterocyclic Candidate ProblemID Identify Limiting Factor(s) (Solubility, Permeability, Metabolism) Start->ProblemID Sol_Limited Solubility-Limited ProblemID->Sol_Limited Solubility Perm_Limited Permeability-Limited ProblemID->Perm_Limited Permeability Meta_Limited Metabolism-Limited ProblemID->Meta_Limited Metabolism Form_Strat Formulation Strategies (Nanosuspension, Solid Dispersion, Lipid-Based) Sol_Limited->Form_Strat Chem_Mod Chemical Modification (Prodrugs, Salt Formation) Perm_Limited->Chem_Mod Meta_Limited->Chem_Mod InVitro_Eval In Vitro Evaluation (Dissolution, Caco-2) Form_Strat->InVitro_Eval Chem_Mod->InVitro_Eval InVitro_Eval->ProblemID Revise Strategy InVivo_Eval In Vivo Pharmacokinetic Study InVitro_Eval->InVivo_Eval Promising Results InVivo_Eval->InVitro_Eval Re-optimize Optimized Optimized Candidate/ Formulation InVivo_Eval->Optimized Successful

Caption: A decision workflow for selecting a bioavailability enhancement strategy.

Experimental_Workflow_Bioavailability A Synthesize Heterocyclic Drug Candidate B Physicochemical Characterization (Solubility, LogP, pKa) A->B C In Vitro Permeability Assay (PAMPA / Caco-2) B->C D In Vitro Metabolic Stability Assay (Liver Microsomes) B->D E Select Formulation Strategy (e.g., Solid Dispersion) C->E D->E F Prepare and Characterize Formulation E->F G In Vitro Dissolution Testing of Formulation F->G H In Vivo Pharmacokinetic Study in Animal Model G->H I Data Analysis and Bioavailability Calculation H->I

References

Technical Support Center: Recrystallization of Poorly Soluble Thiazole Derivatives

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides targeted troubleshooting guides and frequently asked questions (FAQs) to assist researchers, scientists, and drug development professionals in overcoming common challenges during the recrystallization of poorly soluble thiazole derivatives.

Frequently Asked Questions (FAQs)

Q1: What are the initial recommended solvents for recrystallizing a novel, poorly soluble thiazole derivative?

A1: For poorly soluble thiazole derivatives, a good starting point is to test polar organic solvents in which the compound might exhibit temperature-dependent solubility. Commonly effective solvents include ethanol, methanol, dimethylformamide (DMF), and dimethyl sulfoxide (DMSO).[1] For instance, Febuxostat, a thiazole carboxylic acid derivative, shows solubility in ethanol, DMSO, and DMF.[1] It is also advisable to explore mixed solvent systems. A common approach is to dissolve the thiazole derivative in a "good" solvent (in which it is soluble) at an elevated temperature and then slowly add a "poor" solvent (an anti-solvent in which it is insoluble) to induce crystallization.[2] Common mixtures include ethanol/water and acetone/hexane.

Q2: My thiazole derivative "oils out" during cooling instead of forming crystals. What should I do?

A2: "Oiling out" occurs when the solute separates from the solution as a liquid rather than a solid. This is common when the melting point of the compound is lower than the boiling point of the solvent or when the solution is cooled too rapidly. To address this:

  • Reheat and Add More Solvent: Reheat the solution until the oil redissolves. Add a small amount of additional hot solvent to decrease the saturation level.

  • Slow Cooling: Allow the solution to cool very slowly. You can insulate the flask to prolong the cooling period. Slow cooling provides the necessary time for ordered crystal lattice formation.

  • Solvent System Modification: If the issue persists, consider a different solvent or a mixed solvent system with a lower boiling point.

  • Scratching: Gently scratching the inside of the flask with a glass rod at the air-solvent interface can create nucleation sites and induce crystallization.

Q3: No crystals are forming even after the solution has cooled to room temperature. What are the next steps?

A3: A supersaturated solution may require intervention to initiate crystallization. Here are several techniques to try:

  • Scratching: Use a glass rod to gently scratch the inner surface of the flask below the solvent level. This can create microscopic scratches that serve as nucleation points for crystal growth.

  • Seeding: If you have a small amount of the pure solid, add a tiny "seed crystal" to the solution. This provides a template for further crystal formation.

  • Ice Bath: Cool the solution further in an ice-water bath to significantly decrease the compound's solubility. Combine this with scratching for better results.

  • Reduce Solvent Volume: It's possible that too much solvent was added. Gently heat the solution to evaporate a portion of the solvent to increase the concentration of the thiazole derivative and then allow it to cool again.

  • Anti-Solvent Addition: If your compound is dissolved in a "good" solvent, you can try adding a miscible "poor" solvent (anti-solvent) dropwise until turbidity is observed, then allow it to stand.

Q4: My recrystallized thiazole derivative crystals are colored, but the pure compound should be colorless. How can I remove the colored impurities?

A4: Colored impurities can often be removed by adding a small amount of activated charcoal to the hot solution before filtration. The charcoal adsorbs the colored compounds.

  • Procedure: After dissolving your thiazole derivative in the hot solvent, add a very small amount of activated charcoal (a spatula tip is often sufficient).

  • Heating: Swirl the mixture and gently boil for a few minutes to allow for adsorption.

  • Hot Filtration: Quickly filter the hot solution through a fluted filter paper to remove the charcoal. Be cautious as adding charcoal can sometimes cause the solution to bump. Use an excess of solvent to prevent premature crystallization in the funnel. The resulting filtrate should be colorless and can then be cooled to induce crystallization.

Q5: How does the substitution pattern on the thiazole ring affect its solubility and recrystallization?

A5: The nature and position of substituents on the thiazole ring significantly influence its physicochemical properties, including solubility.

  • Polar Substituents: Groups like amino (-NH2), hydroxyl (-OH), and carboxylic acid (-COOH) can increase the polarity of the molecule, potentially increasing its solubility in more polar solvents.

  • Nonpolar Substituents: Bulky, nonpolar groups such as phenyl or long alkyl chains will decrease polarity and favor solubility in less polar organic solvents.

  • Hydrogen Bonding: Substituents capable of hydrogen bonding can significantly impact solvent interactions. The choice of recrystallization solvent should be tailored based on the overall polarity of the specific thiazole derivative you are working with.

Troubleshooting Guide

Problem Possible Cause(s) Recommended Solution(s)
Poor Recovery of Crystals 1. Too much solvent was used. 2. The solution was not cooled sufficiently. 3. The compound is significantly soluble in the cold solvent. 4. Premature crystallization during hot filtration.1. Evaporate some of the solvent and cool again. 2. Cool the flask in an ice bath for a longer duration. 3. Choose a different solvent where the compound is less soluble at low temperatures. 4. Use a heated funnel or add a small amount of extra hot solvent before filtering.
Impure Crystals (Low Melting Point or Broad Range) 1. The solution cooled too quickly, trapping impurities. 2. The crystals were not washed properly after filtration. 3. The chosen solvent is not effective at separating the desired compound from a specific impurity.1. Re-dissolve the crystals and allow them to cool more slowly. 2. Wash the filtered crystals with a small amount of fresh, ice-cold recrystallization solvent. 3. Try a different recrystallization solvent or consider an alternative purification method like column chromatography.
Crystallization Occurs in the Funnel During Hot Filtration 1. The solution has cooled and become supersaturated. 2. The funnel and receiving flask are too cold.1. Add a small amount of extra hot solvent to the mixture before filtering. 2. Preheat the funnel and filter flask with hot solvent or by placing them in an oven before use.
Formation of a Fine Powder Instead of Crystals 1. Very rapid cooling or high degree of supersaturation. 2. Agitation during the initial stages of crystal growth.1. Ensure slow cooling by insulating the flask. 2. Allow the solution to cool undisturbed.

Quantitative Data Summary

The selection of an appropriate solvent is critical for successful recrystallization. Below is a summary of the solubility of Febuxostat, a poorly soluble thiazole derivative, in various organic solvents at different temperatures. This data can guide solvent screening for similar compounds.

Table 1: Solubility of Febuxostat in Various Organic Solvents [3][4][5][6]

SolventTemperature (K)Mole Fraction Solubility (10³)Solubility (mg/mL)[1]
Ethanol 298.153.99~5
303.154.88
308.155.95
313.157.19
318.158.37
Methanol 298.151.69
303.152.02
308.152.41
313.152.83
318.153.26
Acetone 293.153.45
298.154.14
303.155.01
308.156.07
313.157.35
Ethyl Acetate 298.154.29
303.155.12
308.156.09
313.157.18
318.158.31
DMSO 298.154.93~10
303.155.48
308.156.11
313.156.70
318.157.35
DMF --~30

Note: The solubility in mg/mL for Ethanol, DMSO, and DMF are approximate values from a product information sheet and may not correspond directly to the mole fraction data from other sources.

Experimental Protocols

Protocol 1: Recrystallization of Sulfathiazole using a Mixed Solvent System (Ethanol/Water)[7]

This protocol details the purification of sulfathiazole, a common thiazole-containing sulfonamide, which can be challenging to dissolve.

Materials:

  • Crude Sulfathiazole

  • Ethanol

  • Deionized Water

  • 50 mL Round-bottomed flask

  • Reflux condenser

  • Heating mantle

  • Buchner funnel and filter flask

Methodology:

  • Dissolution:

    • Place the crude sulfathiazole into the 50 mL round-bottomed flask.

    • Add ethanol and gently heat the mixture to dissolve the solid. Use the minimum amount of hot ethanol required for complete dissolution.

  • Hot Filtration (if necessary):

    • If insoluble impurities are present, perform a hot gravity filtration. Add a small excess of hot ethanol to prevent premature crystallization.

  • Inducing Crystallization:

    • To the hot ethanolic solution, slowly add hot water dropwise until the solution becomes faintly cloudy (the cloud point), indicating the start of precipitation.

    • Add a few drops of hot ethanol to redissolve the precipitate and obtain a clear solution.

  • Cooling and Crystallization:

    • Remove the flask from the heat source and allow it to cool slowly to room temperature, undisturbed.

    • Once at room temperature, place the flask in an ice bath for at least 30 minutes to maximize crystal formation.

  • Isolation and Drying:

    • Collect the purified crystals by vacuum filtration using a Buchner funnel.

    • Wash the crystals with a small amount of ice-cold ethanol/water mixture.

    • Dry the crystals thoroughly, then determine the yield and melting point to assess purity.

Protocol 2: Anti-Solvent Crystallization of a Thiazole Derivative (BPT) from Methanol/Water[8]

This protocol is based on a study of the anti-solvent crystallization of a thiazole derivative (BPT), where water is used as the anti-solvent for a methanol solution.

Materials:

  • Crude BPT (thiazole-derivative)

  • Methanol

  • Deionized Water

  • Jacketed crystallization vessel with temperature control

  • Stirrer

  • Pump for anti-solvent addition

Methodology:

  • Preparation of the Solution:

    • Dissolve the crude BPT in methanol at a specific temperature (e.g., 323 K) to a known initial concentration (e.g., 0.04–0.08 mol/L).

  • Anti-Solvent Addition:

    • While stirring the solution, add deionized water (the anti-solvent) at a controlled rate. The addition rate is a critical parameter that can influence the resulting crystal form (polymorph).

  • Crystallization and Transformation:

    • The addition of water reduces the solubility of BPT, leading to nucleation and crystal growth.

    • Depending on the initial concentration and water addition rate, different polymorphic forms may crystallize and potentially transform into more stable forms over time.

  • Isolation and Analysis:

    • Once the crystallization is complete, the solid is collected by filtration.

    • The crystals are then washed and dried.

    • Techniques such as X-ray powder diffraction (XRPD) are used to identify the polymorphic form of the crystals.

Visualizations

General Recrystallization Workflow

Recrystallization_Workflow start Impure Thiazole Derivative dissolve Dissolve in Minimum Hot Solvent start->dissolve hot_filtration Hot Gravity Filtration (if insoluble impurities) dissolve->hot_filtration cool Slow Cooling to Room Temperature hot_filtration->cool Filtrate ice_bath Cool in Ice Bath cool->ice_bath vacuum_filtration Vacuum Filtration ice_bath->vacuum_filtration wash Wash with Cold Solvent vacuum_filtration->wash dry Dry Crystals wash->dry end Pure Thiazole Derivative dry->end

Caption: A general workflow for the single-solvent recrystallization of a solid organic compound.

Troubleshooting Logic for Crystal Formation Failure

Troubleshooting_Crystals start Solution Cooled, No Crystals Formed scratch Scratch Inner Surface with Glass Rod start->scratch seed Add a Seed Crystal scratch->seed No Success success Crystals Form scratch->success Success cool_further Cool in Ice Bath seed->cool_further No Success seed->success Success reduce_volume Too Much Solvent? Reduce Volume by Heating cool_further->reduce_volume No Success cool_further->success Success reduce_volume->success Success failure Still No Crystals: Re-evaluate Solvent/Concentration reduce_volume->failure No Success

References

Troubleshooting low yield in the synthesis of substituted 2-aminothiazoles

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides troubleshooting guidance and answers to frequently asked questions regarding the synthesis of substituted 2-aminothiazoles, with a focus on addressing issues related to low reaction yield.

Troubleshooting Guide

This guide is designed to help researchers identify and resolve common problems encountered during the synthesis of substituted 2-aminothiazoles.

Q1: My Hantzsch thiazole synthesis is resulting in a very low yield or no product at all. What are the most common causes and how can I address them?

Low or no product yield in a Hantzsch thiazole synthesis can stem from several factors, ranging from the quality of the starting materials to suboptimal reaction conditions.[1]

Possible Causes and Suggested Solutions:

  • Poor Quality of Starting Materials: The purity of the α-haloketone and the thiourea or thioamide is critical.[1] Impurities can participate in side reactions, consuming the reactants and complicating the purification process.[1]

    • Solution: Ensure the purity of your starting materials. If necessary, purify the α-haloketone and thiourea before use. It is also advisable to use reagents from the same batch for consistency.

  • Inappropriate Solvent: The choice of solvent plays a crucial role in the reaction rate and overall yield.[1]

    • Solution: Conduct small-scale solvent screening to find the optimal solvent for your specific substrates. Common solvents include ethanol, methanol, and water, or mixtures thereof.[2] For certain substrates, solvents like 1-butanol and 2-propanol under reflux have proven effective.[1]

  • Suboptimal Reaction Temperature: The reaction temperature can significantly impact the reaction rate and the formation of byproducts.

    • Solution: Optimize the reaction temperature. While conventional methods often involve refluxing for several hours, microwave-assisted synthesis can shorten reaction times to minutes at temperatures ranging from 90-130°C.[1]

  • Incorrect Stoichiometry: The molar ratio of the reactants is a key parameter.

    • Solution: Verify the stoichiometry of your reactants. A common approach is to use a slight excess of the thiourea component.[3]

  • Ineffective or Absent Catalyst: While the classic Hantzsch synthesis does not always require a catalyst, certain variations benefit from one.

    • Solution: Consider the use of a catalyst. For one-pot syntheses, silica-supported tungstosilicic acid has been shown to be an effective and reusable catalyst.[2]

Q2: I am observing significant impurity formation alongside my desired 2-aminothiazole product. How can I minimize the formation of side products?

The formation of impurities is a common issue that can significantly lower the isolated yield of the desired product.

Possible Causes and Suggested Solutions:

  • Reaction Time and Temperature: Prolonged reaction times or excessively high temperatures can lead to the degradation of reactants or products and the formation of side products.

    • Solution: Monitor the reaction progress using Thin Layer Chromatography (TLC) to determine the optimal reaction time. Avoid unnecessarily long reaction times and high temperatures.

  • Incorrect pH: The pH of the reaction medium can influence the reaction pathway and regioselectivity.

    • Solution: Adjust the pH of the reaction mixture. In some cases, acidic conditions can improve the regioselectivity of the Hantzsch synthesis.

  • Reactive Functional Groups: The presence of other reactive functional groups on the starting materials can lead to undesired side reactions.

    • Solution: If your substrates contain sensitive functional groups, consider using protecting groups before carrying out the condensation reaction.

Q3: I am struggling with the purification of my 2-aminothiazole product, leading to significant product loss. What are some effective purification strategies?

Product isolation and purification can be a major bottleneck in achieving a high overall yield.

Possible Causes and Suggested Solutions:

  • Product Solubility: The product may be highly soluble in the reaction solvent, making precipitation or extraction difficult.

    • Solution: If the product is soluble in the reaction solvent, try to precipitate it by adding a non-solvent. Alternatively, after neutralizing the reaction mixture, the product can be extracted using a suitable organic solvent.[4]

  • Complex Product Mixture: The presence of multiple closely-related impurities can make purification by crystallization or chromatography challenging.

    • Solution: Optimize the reaction conditions to minimize impurity formation. For purification, column chromatography on silica gel is a common and effective method.[5] Recrystallization from a suitable solvent, such as ethanol, can also be employed to obtain a pure product.[6] In some cases, precipitating the 2-aminothiazole as a bisulfite adduct by treating an aqueous solution with sulfur dioxide can be an effective purification method.[7]

Frequently Asked Questions (FAQs)

Q1: What is the general mechanism of the Hantzsch thiazole synthesis?

The Hantzsch thiazole synthesis is a cyclization reaction between an α-halocarbonyl compound (like an α-haloketone) and a compound containing a thioamide functional group (such as thiourea). The reaction proceeds through the formation of imino thioether and hydroxythiazoline intermediates.[8]

Q2: Are there more environmentally friendly or "greener" methods for synthesizing 2-aminothiazoles?

Yes, several greener approaches have been developed to address the drawbacks of traditional methods, such as the use of toxic solvents and long reaction times. These include:

  • Solvent-Free Synthesis: Reactions can be carried out by grinding the reactants together, sometimes with a few drops of a wetting agent like ethanol, which can lead to shorter reaction times and improved yields.[9]

  • Microwave-Assisted Synthesis: This technique can dramatically reduce reaction times from hours to minutes and often results in higher yields and cleaner products.[10][11]

  • Use of Reusable Catalysts: Employing solid-supported catalysts, such as silica-supported tungstosilicic acid, allows for easy separation and reuse of the catalyst, making the process more sustainable.[2]

Q3: How does microwave irradiation compare to conventional heating for 2-aminothiazole synthesis in terms of yield and reaction time?

Microwave-assisted synthesis generally offers significant advantages over conventional heating methods. It typically leads to shorter reaction times and, in many cases, improved yields.[6][10]

Data Presentation

Table 1: Comparison of Conventional vs. Microwave-Assisted Synthesis of 2-Aminothiazole Derivatives

ProductConventional Method (Time, h)Conventional Method (Yield, %)Microwave Method (Time, min)Microwave Method (Yield, %)Reference
2-amino-4-phenylthiazole8-1014.205-1529.46[12]
2-amino-4-(p-tolyl)thiazole8-10-5-15-[12]

Table 2: Optimization of Reaction Conditions for the One-Pot Synthesis of a 2-Aminothiazole Derivative [13]

EntryCatalyst Loading (wt%)SolventTemperature (°C)Time (h)Yield (%)
1EtOH805
25EtOH80485
310EtOH802.598
415EtOH802.598
510CH3CN80475
610H2O80560
710Toluene80545
810EtOH60570
910EtOH25530

Reaction conditions: acetophenone (1.5 mmol), thiourea (1.5 mmol), TCCA (0.5 mmol) and solvent (3 mL). Isolated yield.[13]

Experimental Protocols

Protocol 1: Conventional Synthesis of 2-amino-4-phenylthiazole [3]

  • In a 20 mL scintillation vial, combine 2-bromoacetophenone (5.0 mmol) and thiourea (7.5 mmol).

  • Add methanol (5 mL) and a stir bar.

  • Heat the mixture with stirring on a hot plate at 100°C for 30 minutes.

  • Remove the reaction from the heat and allow the solution to cool to room temperature.

  • Pour the reaction contents into a 100 mL beaker containing 20 mL of 5% Na2CO3 solution and swirl to mix.

  • Filter the mixture through a Buchner funnel.

  • Wash the filter cake with water.

  • Spread the collected solid on a tared watchglass and let it air dry.

  • Once dry, determine the mass of the product and calculate the percent yield.

Protocol 2: Microwave-Assisted Synthesis of 2-Aminothiazole Derivatives [10]

  • In a microwave-safe flask, combine the substituted ketone (0.01 M), thiourea (0.02 M), and iodine (0.01 M).

  • Subject the mixture to microwave irradiation at 170 W for 5-15 minutes.

  • Monitor the reaction completion using TLC.

  • After cooling, pour the reaction mixture into ice water.

  • Filter the resulting precipitate and dry it.

  • Recrystallize the product from ethanol.

Protocol 3: Solvent-Free Synthesis of Hantzsch Thiazole Derivatives [9]

  • In a mortar, grind a mixture of the α-haloketone (1 mmol) and thiourea (1 mmol) wetted with 2-4 drops of ethanol.

  • Add the substituted o-hydroxybenzaldehyde (1 mmol) and continue grinding with a pestle at room temperature.

  • Monitor the progress of the reaction by TLC.

  • Upon completion, the solid product can be purified, typically by recrystallization.

Visualizations

experimental_workflow start Start reactants Combine α-Haloketone and Thiourea start->reactants reaction_condition Select Reaction Condition (Conventional, Microwave, or Solvent-Free) reactants->reaction_condition reaction Perform Reaction reaction_condition->reaction workup Reaction Work-up (e.g., Neutralization, Extraction) reaction->workup purification Purification (Crystallization or Chromatography) workup->purification analysis Product Analysis (NMR, MS, etc.) purification->analysis end End analysis->end troubleshooting_low_yield start Low Yield Observed check_reactants Check Purity of Starting Materials start->check_reactants optimize_solvent Optimize Solvent check_reactants->optimize_solvent Reactants are pure success Yield Improved check_reactants->success Impure reactants identified and purified optimize_temp Optimize Temperature optimize_solvent->optimize_temp Solvent optimized optimize_solvent->success Optimal solvent found check_stoichiometry Verify Stoichiometry optimize_temp->check_stoichiometry Temperature optimized optimize_temp->success Optimal temperature found consider_catalyst Consider Using a Catalyst check_stoichiometry->consider_catalyst Stoichiometry is correct check_stoichiometry->success Stoichiometry corrected improve_purification Improve Purification Technique consider_catalyst->improve_purification Catalyst did not improve yield consider_catalyst->success Effective catalyst found improve_purification->success Purification improved

References

Stability issues of 4,5-Dihydronaphtho[1,2-d]thiazol-2-amine in DMSO

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides troubleshooting guidance and frequently asked questions regarding the stability of 4,5-Dihydronaphtho[1,2-d]thiazol-2-amine when stored in Dimethyl Sulfoxide (DMSO). The information is based on the known reactivity of related 2-aminothiazole compounds and general principles of chemical stability.

Troubleshooting Guide

Q1: I am observing inconsistent results in my biological assays using a stock solution of this compound in DMSO. What could be the cause?

A1: Inconsistent results are often an indication of compound degradation in the stock solution. The 2-aminothiazole moiety is known to be susceptible to degradation in DMSO, which can occur over time at room temperature.[1] This can lead to a decrease in the concentration of the active compound and the formation of new, potentially active or interfering species.[1] It is recommended to prepare fresh stock solutions before each experiment or, if a solution must be stored, to keep it at -20°C for short periods.[1]

Q2: My frozen stock solution of this compound in DMSO has changed color. Is it still usable?

A2: A change in the color of your stock solution is a visual indicator of potential chemical degradation. DMSO itself can decompose, and reactions between the solvent and the compound can lead to colored byproducts.[2][3] For compounds with a 2-aminothiazole core, dimerization and oxidation are possible degradation pathways in DMSO, which could result in colored species.[1] It is highly recommended to discard the discolored solution and prepare a fresh stock to ensure the integrity of your experimental results.

Q3: The biological activity of my compound seems to decrease with each freeze-thaw cycle of the DMSO stock solution. Why is this happening?

A3: Repeated freeze-thaw cycles can accelerate compound degradation. Each cycle can introduce atmospheric moisture and oxygen into the solution, which may facilitate oxidative degradation of the compound. For 2-aminothiazole derivatives, it is advised to avoid multiple freeze-thaw cycles.[1] The best practice is to aliquot the stock solution into single-use volumes after preparation to minimize the number of times the main stock is thawed.

Frequently Asked Questions (FAQs)

Q1: What is the recommended storage condition for this compound?

A1: For the solid compound, storage at 4°C, protected from light, is recommended.[4] For stock solutions in DMSO, it is crucial to store them at -20°C to minimize degradation.[1] However, the most reliable approach is to prepare fresh solutions immediately before use.[1]

Q2: What are the potential degradation products of this compound in DMSO?

A2: While specific studies on this compound are not available, analogous 2-aminothiazole compounds have been shown to undergo dimerization and oxidation in DMSO.[1] Therefore, one might expect the formation of dimers (potentially through N-N bond formation) and oxygenated derivatives of the parent compound.[1] Additionally, DMSO can act as an oxidant and a source of formaldehyde, which could lead to other reaction byproducts.[2]

Q3: Can I use a different solvent to improve the stability of this compound?

A3: Yes, considering alternative solvents may be a viable strategy. Solvents such as ethanol or acetonitrile could be tested for better stability, depending on the requirements of your experimental system. However, the solubility of the compound in these alternative solvents must be determined. For some applications, preparing a fresh solution in DMSO right before the experiment remains the most practical approach.[1]

Q4: How can I check the purity of my this compound stock solution?

A4: The purity of your stock solution can be assessed using analytical techniques such as High-Performance Liquid Chromatography (HPLC) or Liquid Chromatography-Mass Spectrometry (LC-MS). These methods can separate the parent compound from any potential degradation products, allowing you to quantify its concentration and detect impurities.

Quantitative Data on Stability

The following table presents illustrative stability data for this compound in DMSO under various conditions. This data is hypothetical and intended to serve as a guideline for best practices.

Storage ConditionTimePurity of Parent Compound (%)Notes
Room Temperature (~25°C)24 hours85%Significant degradation observed.
Room Temperature (~25°C)72 hours60%Major degradation products detected.
4°C7 days90%Slow degradation occurs.
-20°C30 days>98%Minimal degradation observed.
-20°C with 3 Freeze-Thaw Cycles30 days92%Degradation accelerated by freeze-thaw cycles.

Experimental Protocols

Protocol for Assessing Compound Stability in DMSO by HPLC

  • Preparation of Stock Solution:

    • Accurately weigh 1 mg of this compound and dissolve it in 1 mL of anhydrous, high-purity DMSO to prepare a 1 mg/mL stock solution.

  • Initial Analysis (Time = 0):

    • Immediately after preparation, dilute a sample of the stock solution to a suitable concentration (e.g., 10 µg/mL) with an appropriate mobile phase (e.g., acetonitrile/water).

    • Inject the diluted sample into an HPLC system equipped with a C18 column and a UV detector.

    • Record the peak area of the parent compound. This will serve as the baseline (100% purity).

  • Incubation:

    • Aliquot the remaining stock solution into separate vials for each time point and storage condition to be tested (e.g., room temperature, 4°C, -20°C).

  • Time-Point Analysis:

    • At each designated time point (e.g., 24h, 48h, 7 days, 30 days), retrieve a vial from each storage condition.

    • Dilute and analyze the sample by HPLC under the same conditions as the initial analysis.

    • Record the peak area of the parent compound and any new peaks corresponding to degradation products.

  • Data Analysis:

    • Calculate the percentage of the remaining parent compound at each time point relative to the initial peak area.

    • Plot the percentage of the parent compound versus time for each storage condition to determine the stability profile.

Visualizations

G cluster_main Potential Degradation Pathway in DMSO Compound This compound Degradation Degradation Products Compound->Degradation Spontaneous Reaction DMSO DMSO (Solvent/Oxidant) DMSO->Degradation Mediates Dimer Dimerized Product Degradation->Dimer Oxidized Oxidized Product Degradation->Oxidized G cluster_workflow Troubleshooting Workflow for Stability Issues Start Inconsistent Experimental Results Check_Storage Check Stock Solution Storage Conditions & Age Start->Check_Storage Improper_Storage Improper Storage (e.g., Room Temp, Light Exposure) Check_Storage->Improper_Storage Yes Proper_Storage Proper Storage (e.g., -20°C, Dark) Check_Storage->Proper_Storage No Prepare_Fresh Prepare Fresh Stock Solution Improper_Storage->Prepare_Fresh Check_Purity Check Purity via HPLC/LC-MS Proper_Storage->Check_Purity Aliquot Aliquot into Single-Use Vials Prepare_Fresh->Aliquot Re_run Re-run Experiment Aliquot->Re_run End Problem Resolved Re_run->End Degraded Compound Degraded Check_Purity->Degraded Yes Pure Compound is Pure Check_Purity->Pure No Degraded->Prepare_Fresh Consider_Solvent Consider Alternative Solvent Pure->Consider_Solvent

References

Cell toxicity issues with thiazole-based compounds in vitro

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides troubleshooting guides and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals encountering cell toxicity issues with thiazole-based compounds in vitro.

Frequently Asked Questions (FAQs)

Q1: What are the common mechanisms of cytotoxicity for thiazole-based compounds?

A1: Thiazole derivatives can induce cytotoxicity through various mechanisms, often culminating in apoptosis (programmed cell death). Key reported mechanisms include:

  • Induction of Apoptosis: Many thiazole compounds trigger the intrinsic (mitochondrial) or extrinsic pathways of apoptosis.[1]

  • Mitochondrial Dysfunction: Disruption of the mitochondrial membrane potential is a common finding.[1]

  • Caspase Activation: Activation of executioner caspases, such as caspase-3 and caspase-7, is a hallmark of apoptosis induced by these compounds.[1]

  • Cell Cycle Arrest: Some derivatives can cause cells to arrest in specific phases of the cell cycle, preventing proliferation.[1]

  • Generation of Reactive Oxygen Species (ROS): An imbalance in cellular redox status and an increase in ROS can lead to oxidative stress and subsequent cell death.[1]

  • Inhibition of Signaling Pathways: Thiazole-based molecules have been shown to inhibit critical cell survival pathways like PI3K/Akt.[1]

Q2: My thiazole compound is showing toxicity in non-cancerous cell lines. How can I minimize these off-target effects?

A2: Minimizing off-target effects is crucial for developing selective therapeutics. Strategies include:

  • Rational Drug Design: Utilize computational tools to design compounds with higher specificity for the intended target.[2]

  • Dose-Response Analysis: Conduct thorough dose-response studies on both target and non-target cell lines to identify a therapeutic window where on-target effects are maximized and off-target toxicity is minimal.

  • Genetic and Phenotypic Screening: Employ techniques like CRISPR-Cas9 or RNA interference to validate that the observed cytotoxicity is dependent on the intended target.[2]

Q3: Could my thiazole compound be a "Pan-Assay Interference Compound" (PAIN)?

A3: Yes, some thiazole derivatives, particularly 2-aminothiazoles, are known to be potential PAINS.[3] These compounds can give false positive results in high-throughput screens through non-specific mechanisms.[4] Characteristics of PAINS include reactivity, aggregation, and interference with assay readouts (e.g., fluorescence or absorbance).[3]

Q4: How can I differentiate between apoptosis and necrosis induced by my compound?

A4: Distinguishing between these two modes of cell death is critical. Apoptosis is a programmed, controlled process, while necrosis is an uncontrolled cell death often resulting from severe stress or injury.[5] The Annexin V/PI staining assay is a standard method for this purpose.

  • Early Apoptotic Cells: Annexin V positive / Propidium Iodide (PI) negative.

  • Late Apoptotic/Necrotic Cells: Annexin V positive / PI positive.

  • Necrotic Cells: Annexin V negative / PI positive.

It's important to note that late apoptotic cells can become permeable to PI, so time-course experiments are recommended.[6]

Troubleshooting Guides

Issue 1: Inconsistent IC50 Values or Poor Reproducibility

Question: My IC50 values for the same thiazole compound vary significantly between experiments. What could be the cause?

Answer: Poor reproducibility is a common issue in cell-based assays and can stem from several factors:[3]

Possible Cause Troubleshooting Step Rationale
Compound Instability/Precipitation Prepare fresh dilutions from a stock solution for each experiment. Visually inspect the media for precipitates after adding the compound.Thiazole compounds can have limited solubility and may degrade in aqueous media over time, leading to inconsistent effective concentrations.[3]
Cell Passage Number and Health Use cells within a consistent and low passage number range. Ensure cells are in the logarithmic growth phase and healthy before starting the experiment.A cell line's sensitivity to drugs can change with prolonged culturing. Stressed or unhealthy cells will respond inconsistently.[1]
Inconsistent Cell Seeding Density Use a hemocytometer or automated cell counter to ensure accurate and consistent cell numbers are plated in each well.Variations in starting cell density will lead to variability in the final readout of viability assays.
Incubator Fluctuations Regularly calibrate and monitor the incubator's temperature, CO2, and humidity levels.Even minor deviations from optimal conditions can cause significant cellular stress and affect results.[1]
Edge Effects in Microplates Avoid using the outer wells of 96-well plates for experimental samples. Instead, fill them with sterile PBS or media to create a humidity barrier.The outer wells are more prone to evaporation, which can concentrate the compound and affect cell growth, leading to skewed results.[3]
Issue 2: Suspected Assay Interference (False Positives/Negatives)

Question: My thiazole compound shows high cytotoxicity in an MTT assay, but this is not confirmed by other methods. Could the compound be interfering with the assay?

Answer: Yes, this is a strong possibility. Thiazole-containing compounds can interfere with common cytotoxicity assays. It is crucial to validate findings using orthogonal methods.

Assay Type Potential Interference Mechanism Troubleshooting/Validation Strategy
MTT Assay Direct Reduction of MTT: Compounds with intrinsic reducing potential (e.g., those with free thiol groups) can directly reduce the MTT tetrazolium salt to formazan, leading to a false signal of cell viability (false negative for toxicity).[7][8]Cell-Free Control: Run the assay with your compound in cell-free media. A color change indicates direct MTT reduction.[1] Alternative Assay: Use a non-tetrazolium-based assay like the Sulforhodamine B (SRB) assay, which measures total protein content.[9]
Fluorescence-Based Assays (e.g., ROS detection, Caspase assays) Autofluorescence: The thiazole compound itself may be fluorescent at the excitation/emission wavelengths of the assay probe.[3] Fluorescence Quenching: The compound may absorb the light emitted by the fluorescent probe.[3]Compound-Only Control: Measure the fluorescence of your compound in the assay buffer without the probe or cells.[10] Use Alternative Probes: Confirm results with multiple ROS or apoptosis probes that have different chemical structures and detection mechanisms.[10]
General Assay Interference Compound Aggregation: At higher concentrations, small molecules can form aggregates that non-specifically inhibit proteins or disrupt membranes.[3]Detergent Control: Perform the assay in the presence of a non-ionic detergent like 0.01% Triton X-100. A significant reduction in the compound's activity suggests aggregation-based interference.[3]
Issue 3: Unexpectedly High Cytotoxicity in All Cell Lines (Including Controls)

Question: My thiazole compound is causing widespread cell death, even in my vehicle control wells and in supposedly resistant cell lines. What should I check?

Answer: Widespread, non-specific cytotoxicity often points to an issue with the experimental setup or reagents rather than the compound's specific activity.

Possible Cause Troubleshooting Step Rationale
Solvent Toxicity Perform a dose-response curve for the solvent (e.g., DMSO) alone to determine the maximum non-toxic concentration for your cell lines.High concentrations of solvents like DMSO are cytotoxic. Ensure the final solvent concentration is consistent across all wells and below the toxic threshold.[1]
Contamination (Mycoplasma, Endotoxin) Routinely test cell cultures for mycoplasma using PCR or a staining kit. Use an LAL (Limulus Amebocyte Lysate) assay to test media and reagents for endotoxin contamination.Mycoplasma can alter cell metabolism and increase sensitivity to stress. Endotoxins from bacteria can inhibit cell growth and cause toxicity.[11]
Media/Reagent Quality Test new batches of media, serum, or supplements on a small scale before using them in critical experiments. Ensure reagents are not expired and have been stored correctly.A new lot of serum or a degraded supplement can be a source of toxicity.[11]
General Cell Culture Issues Review aseptic techniques to prevent microbial contamination. Ensure glassware is properly rinsed to remove any detergent residues.Bacterial or fungal contamination will cause rapid cell death. Chemical contaminants can also be cytotoxic.[11]

Quantitative Data Summary

The following table summarizes the cytotoxic activity (IC50 values) of various thiazole-based compounds against different cancer cell lines, as reported in the literature. This data can serve as a reference for expected potency.

Compound ID Cell Line IC50 (µM) Reference
4mBxPC-31.69 - 2.2[11]
4nBxPC-3, MOLT-4, MCF-7Slightly higher than 4m[11]
4rBxPC-3, MOLT-4, MCF-7Slightly higher than 4m[11]
4cMCF-72.57 ± 0.16[12]
4cHepG27.26 ± 0.44[12]
5bMCF-70.2 ± 0.01[13]
5kMDA-MB-4680.6 ± 0.04[13]
5gPC-120.43 ± 0.06[13]
5cHela0.6 (nM)[14]
5fKF-28 (ovarian)6 (nM)[14]
6A549 (lung)12.0 ± 1.73 (µg/mL)[8]
6C6 (glioma)3.83 ± 0.76 (µg/mL)[8]
9MCF-714.6 ± 0.8[15]
11bMCF-728.3 ± 1.5[15]

Note: Direct comparison of IC50 values across different studies should be done with caution due to variations in experimental conditions.

Experimental Protocols

MTT Cell Viability Assay

This protocol is adapted from standard procedures for determining cell viability based on the reduction of the yellow tetrazolium salt MTT to purple formazan crystals by metabolically active cells.

Materials:

  • Thiazole compound stock solution (in an appropriate solvent, e.g., DMSO)

  • 96-well flat-bottom plates

  • Complete cell culture medium

  • MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution (5 mg/mL in PBS)

  • Solubilization solution (e.g., DMSO or 0.01 M HCl in 10% SDS)

  • Microplate reader

Procedure:

  • Cell Seeding: Seed cells into a 96-well plate at a pre-determined optimal density (e.g., 5,000-10,000 cells/well) in 100 µL of complete medium. Incubate for 24 hours to allow for cell attachment.

  • Compound Treatment: Prepare serial dilutions of the thiazole compound in complete medium. Remove the old medium from the wells and add 100 µL of the compound dilutions. Include vehicle-only controls.

  • Incubation: Incubate the plate for the desired exposure time (e.g., 24, 48, or 72 hours).

  • MTT Addition: Add 10 µL of MTT solution (5 mg/mL) to each well and incubate for 2-4 hours at 37°C.[1]

  • Formazan Solubilization: Carefully remove the medium and add 100 µL of solubilization solution to each well to dissolve the formazan crystals.[1]

  • Absorbance Measurement: Read the absorbance at 570 nm using a microplate reader.[1]

  • Data Analysis: Calculate the percentage of cell viability relative to the untreated control. Plot the results to determine the IC50 value.

Annexin V/PI Staining for Apoptosis

This protocol allows for the differentiation of live, early apoptotic, late apoptotic, and necrotic cells using flow cytometry.

Materials:

  • Annexin V-FITC (or other fluorochrome)

  • Propidium Iodide (PI) solution

  • 1X Binding Buffer (e.g., 10 mM HEPES, 140 mM NaCl, 2.5 mM CaCl2, pH 7.4)

  • Cold PBS

  • Flow cytometry tubes

Procedure:

  • Induce Apoptosis: Treat cells with the thiazole compound for the desired time. Include positive (e.g., staurosporine) and negative (vehicle) controls.

  • Harvest Cells: Collect both adherent and suspension cells. For adherent cells, detach gently using a non-enzymatic method like EDTA to preserve membrane integrity.[12]

  • Wash Cells: Centrifuge cells at 300 x g for 5 minutes. Resuspend the pellet in cold PBS and repeat the wash.[12]

  • Resuspend in Binding Buffer: Resuspend the cell pellet in 1X Binding Buffer at a concentration of approximately 1 x 10^6 cells/mL.

  • Staining: Transfer 100 µL of the cell suspension (1 x 10^5 cells) to a flow cytometry tube. Add 5 µL of Annexin V-FITC and 5 µL of PI solution.

  • Incubation: Gently mix and incubate for 15 minutes at room temperature in the dark.[14]

  • Analysis: Add 400 µL of 1X Binding Buffer to each tube and analyze immediately by flow cytometry.[14]

Caspase-3/7 Activity Assay (Luminescence-Based)

This protocol measures the activity of executioner caspases 3 and 7, key markers of apoptosis.

Materials:

  • Caspase-Glo® 3/7 Assay Kit (or equivalent)

  • White-walled 96-well plates suitable for luminescence

  • Plate-reading luminometer

Procedure:

  • Cell Seeding and Treatment: Seed and treat cells with the thiazole compound in a white-walled 96-well plate as described in the MTT assay protocol.

  • Reagent Preparation: Prepare the Caspase-Glo® 3/7 Reagent according to the manufacturer's instructions. Allow it to equilibrate to room temperature before use.[16]

  • Reagent Addition: Remove the plate from the incubator and allow it to equilibrate to room temperature. Add a volume of Caspase-Glo® 3/7 Reagent equal to the volume of culture medium in each well (e.g., 100 µL reagent to 100 µL medium).[16]

  • Incubation: Mix the contents on a plate shaker at 300-500 rpm for 30 seconds. Incubate at room temperature for 1-2 hours, protected from light.[16]

  • Luminescence Measurement: Measure the luminescence using a plate-reading luminometer.[16]

  • Data Analysis: Subtract the average luminescence of blank wells (medium + reagent) from all experimental readings. An increase in luminescence indicates an increase in caspase-3/7 activity.

Visualizations

experimental_workflow cluster_prep 1. Experiment Setup cluster_assays 2. Cytotoxicity Assessment cluster_analysis 3. Data Analysis & Interpretation seed_cells Seed Cells in 96-well Plate incubate_24h Incubate 24h (Adhesion) seed_cells->incubate_24h treat_compound Treat with Thiazole Compound (Serial Dilutions) incubate_24h->treat_compound mtt_assay MTT Assay (Metabolic Activity) treat_compound->mtt_assay Incubate 24-72h annexin_assay Annexin V / PI Staining (Apoptosis vs Necrosis) treat_compound->annexin_assay Incubate 24-72h caspase_assay Caspase-3/7 Assay (Apoptosis Execution) treat_compound->caspase_assay Incubate 6-24h ic50 Calculate IC50 Value mtt_assay->ic50 flow_cytometry Flow Cytometry Analysis annexin_assay->flow_cytometry luminescence Measure Luminescence caspase_assay->luminescence conclusion Correlate Results & Draw Conclusions ic50->conclusion flow_cytometry->conclusion luminescence->conclusion

Caption: General workflow for assessing thiazole compound cytotoxicity.

troubleshooting_flowchart cluster_reproducibility Troubleshoot Reproducibility cluster_controls Troubleshoot Controls cluster_interference Troubleshoot Assay Interference start Unexpected Cytotoxicity Observed q_reproducible Are results reproducible? start->q_reproducible check_cells Check Cell Health, Passage #, Density q_reproducible->check_cells No check_compound Check Compound Stability & Solubility q_reproducible->check_compound No check_environment Check Incubator & Plate Edge Effects q_reproducible->check_environment No q_controls_ok Are controls (vehicle, untreated) behaving as expected? q_reproducible->q_controls_ok Yes check_solvent Test for Solvent Toxicity q_controls_ok->check_solvent No check_contamination Test for Mycoplasma & Endotoxins q_controls_ok->check_contamination No check_reagents Check Media/Serum Quality q_controls_ok->check_reagents No q_assay_interference Do results from different assay types agree? q_controls_ok->q_assay_interference Yes cell_free_assay Run Cell-Free Controls (e.g., Compound + MTT) q_assay_interference->cell_free_assay No orthogonal_assay Use Orthogonal Assay (e.g., SRB vs MTT) q_assay_interference->orthogonal_assay No pains_analysis Check for PAINS Properties (Aggregation, Reactivity) q_assay_interference->pains_analysis No valid_cytotoxicity Likely a True Biological Effect. Proceed with Mechanism of Action Studies. q_assay_interference->valid_cytotoxicity Yes

Caption: Logical flowchart for troubleshooting unexpected cytotoxicity.

apoptosis_pathway cluster_intrinsic Intrinsic (Mitochondrial) Pathway cluster_extrinsic Extrinsic Pathway cluster_common Common Pathway compound Thiazole-Based Compound ros ↑ ROS Generation compound->ros death_receptor Death Receptor Binding (e.g., Fas) compound->death_receptor mito Mitochondrial Stress (Loss of ΔΨm) ros->mito cyto_c Cytochrome c Release mito->cyto_c caspase9 Caspase-9 Activation cyto_c->caspase9 caspase8 Caspase-8 Activation death_receptor->caspase8 caspase37 Caspase-3/7 Activation (Executioner Caspases) caspase8->caspase37 caspase9->caspase37 apoptosis Apoptosis caspase37->apoptosis

Caption: Potential apoptotic pathways induced by thiazole compounds.

References

Minimizing off-target effects of 4,5-Dihydronaphtho[1,2-d]thiazol-2-amine

Author: BenchChem Technical Support Team. Date: December 2025

Disclaimer: Limited public data exists for the specific off-target effects of 4,5-Dihydronaphtho[1,2-d]thiazol-2-amine. This guide provides general strategies and troubleshooting principles for minimizing off-target effects of small molecule inhibitors, using this compound as a representative example.

Frequently Asked Questions (FAQs)

Q1: What are off-target effects and why are they a concern when using small molecule inhibitors like this compound?

A1: Off-target effects occur when a small molecule binds to and alters the activity of proteins other than its intended biological target.[1][2] These unintended interactions are a significant concern because they can lead to:

  • Cellular toxicity: Binding to unintended targets can disrupt essential cellular pathways, causing cell death or other toxic effects.[1][2]

  • Lack of translatability: Promising preclinical results may not translate to a clinical setting if the observed efficacy is due to off-target effects that are not relevant or are toxic in a whole organism.[1][2]

Q2: What are the initial indicators of potential off-target effects in my experiments with this compound?

A2: Several signs in your experiments may suggest the presence of off-target effects:

  • Inconsistent results with other inhibitors: Using a structurally different inhibitor for the same target results in a different phenotype.[1]

  • Discrepancy with genetic validation: The phenotype observed with the inhibitor is not replicated when the target protein's expression is knocked down or knocked out using methods like CRISPR-Cas9 or siRNA.[1]

  • Effects at high concentrations: The observed effect only occurs at high concentrations of the compound, which increases the likelihood of binding to lower-affinity off-targets.[3]

  • Unusual or unexpected cellular phenotypes: The compound induces cellular changes that are not readily explained by the known function of the intended target.

Q3: How can I proactively minimize off-target effects before starting my main experiments?

A3: A proactive approach can save significant time and resources. Key strategies include:

  • Thorough literature review: Investigate if any off-target liabilities have been reported for this compound or structurally similar compounds.

  • Use the lowest effective concentration: Determine the IC50 or EC50 of the compound in your assay and use the lowest concentration that produces the desired on-target effect.[3]

  • Incorporate control compounds: Use a structurally related but inactive analog of this compound as a negative control to ensure the observed effects are not due to the chemical scaffold itself.[4]

  • Orthogonal validation: Plan to use at least one other structurally distinct inhibitor for the same target to confirm that the observed phenotype is consistent.[4]

Troubleshooting Guides

Guide 1: Distinguishing On-Target vs. Off-Target Phenotypes

If you are uncertain whether your observed phenotype is a result of on-target or off-target activity of this compound, this guide provides a systematic approach to investigate.

Step 1: Dose-Response Analysis

  • Question: Is the observed phenotype strictly dependent on a narrow concentration range of this compound?

  • Action: Perform a detailed dose-response curve for the observed phenotype. On-target effects typically occur within a specific concentration range, while off-target effects may appear or become more pronounced at higher concentrations.[3]

  • Interpretation: A steep and monophasic dose-response curve suggests a specific interaction, whereas a shallow or multiphasic curve may indicate multiple targets.

Step 2: Genetic Validation

  • Question: Does the genetic knockdown or knockout of the intended target replicate the phenotype observed with this compound?

  • Action: Use CRISPR-Cas9 or siRNA to reduce or eliminate the expression of the target protein. Perform the same phenotypic assay.[5]

  • Interpretation: If the genetic approach recapitulates the small molecule's effect, it strongly supports an on-target mechanism. If not, off-target effects are likely.[5]

Step 3: Rescue Experiment

  • Question: Can the effect of this compound be reversed by overexpressing a drug-resistant mutant of the target?

  • Action: Introduce a mutated version of the target protein that is known or predicted not to bind the inhibitor into your cells. Treat with the compound.

  • Interpretation: If the phenotype is reversed or diminished in cells expressing the resistant mutant, it confirms that the effect is mediated through the intended target.

Step 4: Structurally Dissimilar Inhibitor

  • Question: Does a different inhibitor for the same target produce the same phenotype?

  • Action: Treat your system with a structurally unrelated inhibitor of the same target.

Experimental Protocols

Protocol 1: Kinase Selectivity Profiling

Objective: To identify potential off-target kinases for this compound.

Methodology:

  • Compound Preparation: Prepare a stock solution of this compound (e.g., 10 mM in DMSO). Serially dilute the compound to generate a range of concentrations.

  • Assay Plate Preparation: In a multi-well plate (e.g., 384-well), add the individual recombinant kinases from a screening panel, their specific substrates, and ATP.[1]

  • Compound Addition: Add the diluted test compound or a vehicle control (e.g., DMSO) to the wells.

  • Incubation: Incubate the plate at room temperature for a specified time (typically 30-60 minutes).

  • Signal Detection: Add a detection reagent that measures either the remaining ATP (luminescence) or the phosphorylated substrate (fluorescence).[1]

  • Data Analysis: Calculate the percent inhibition for each kinase at each concentration. Determine the IC50 values for any kinases that show significant inhibition.

Hypothetical Kinase Profiling Data for this compound at 1 µM

Kinase TargetFamily% Inhibition at 1 µM
Target Kinase A (Intended) TK 95%
Off-Target Kinase XCAMK78%
Off-Target Kinase YAGC55%
Off-Target Kinase ZSTE15%
Protocol 2: CRISPR-Cas9 Knockout for Target Validation

Objective: To determine if the genetic removal of the target protein recapitulates the phenotype observed with this compound.[5]

Methodology:

  • gRNA Design and Cloning: Design and clone two to three different guide RNAs (gRNAs) targeting a constitutive exon of the gene of interest into a Cas9 expression vector.[1]

  • Transfection and Selection: Transfect the gRNA/Cas9 plasmids into the target cell line. If the vector contains a selection marker, select for transfected cells.[1]

  • Clonal Isolation: Isolate single-cell clones by limiting dilution or fluorescence-activated cell sorting (FACS).

  • Knockout Validation: Screen the clones for the absence of the target protein by Western Blot or genomic sequencing.[1]

  • Phenotypic Analysis: Perform the relevant phenotypic assays on the validated knockout clones and compare the results to wild-type cells treated with this compound.[1]

Visualizations

troubleshooting_workflow start Phenotype Observed with This compound dose_response Step 1: Dose-Response Analysis start->dose_response genetic_validation Step 2: Genetic Validation (CRISPR/siRNA) dose_response->genetic_validation  Specific & Monophasic? off_target Conclusion: Off-Target Effect Likely dose_response->off_target  Broad or Multiphasic? rescue_exp Step 3: Rescue with Resistant Mutant genetic_validation->rescue_exp  Phenotype Recapitulated? genetic_validation->off_target  No Recapitulation? struct_dissimilar Step 4: Test Structurally Dissimilar Inhibitor rescue_exp->struct_dissimilar  Phenotype Rescued? rescue_exp->off_target  No Rescue? on_target Conclusion: On-Target Effect struct_dissimilar->on_target  Same Phenotype? struct_dissimilar->off_target  Different Phenotype?

Caption: Troubleshooting workflow for distinguishing on-target vs. off-target effects.

experimental_workflow cluster_proactive Proactive Measures cluster_reactive Reactive Troubleshooting proactive_start Start Experiment Planning dose_finding Determine Lowest Effective Concentration proactive_start->dose_finding control_selection Select Inactive Analog Control dose_finding->control_selection orthogonal_planning Plan Orthogonal Validation control_selection->orthogonal_planning reactive_start Unexpected Phenotype Observed orthogonal_planning->reactive_start Inform profiling Kinase/Proteome Profiling reactive_start->profiling genetic_tools Genetic Validation (CRISPR/siRNA) profiling->genetic_tools structural_analogs Test Structural Analogs genetic_tools->structural_analogs

Caption: Proactive and reactive workflows for managing off-target effects.

References

Technical Support Center: 4,5-Dihydronaphtho[1,2-d]thiazol-2-amine Permeability

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides specialized guidance for researchers, scientists, and drug development professionals working with 4,5-Dihydronaphtho[1,2-d]thiazol-2-amine. The following troubleshooting guides and FAQs address common challenges related to enhancing and evaluating the permeability of this compound.

Frequently Asked Questions (FAQs)

Q1: What are the key physicochemical properties of this compound?

A1: this compound is a synthetic heterocyclic compound. Its permeability and absorption are influenced by its physicochemical properties, which are summarized in the table below. The predicted LogP value suggests moderate lipophilicity, which is a key determinant of passive diffusion across biological membranes.[1][2]

Table 1: Physicochemical Properties of this compound

PropertyValueSource
CAS Number 34176-49-3[2][3]
Molecular Formula C₁₁H₁₀N₂S[1][2]
Molecular Weight 202.28 g/mol [2]
Predicted LogP 2.49[2]
Topological Polar Surface Area (TPSA) 38.91 Ų[2]
Hydrogen Bond Donors 1[2]
Hydrogen Bond Acceptors 3[2]
Rotatable Bonds 0[2]

Q2: Why is cellular permeability a critical parameter for this compound?

A2: Permeability is a crucial factor for the oral bioavailability of any drug candidate.[4] For a compound like this compound to be effective when administered orally, it must be absorbed from the gastrointestinal tract into the bloodstream. This absorption is highly dependent on its ability to permeate through the intestinal epithelial cell layer.[5] Low permeability can lead to poor absorption, resulting in low efficacy and high variability in patient response.[4][6]

Q3: What are the standard in vitro models for assessing the permeability of this compound?

A3: Two primary in vitro models are widely used in drug discovery to predict in vivo intestinal absorption:

  • Parallel Artificial Membrane Permeability Assay (PAMPA): This is a high-throughput, cell-free assay that models passive transcellular diffusion.[7][8] It is useful for ranking compounds based on their intrinsic passive permeability.[9]

  • Caco-2 Cell Permeability Assay: This assay uses a monolayer of human colon adenocarcinoma cells (Caco-2) that differentiate to resemble the intestinal epithelium, complete with tight junctions and active transporters.[10][11] It provides a more comprehensive prediction by accounting for passive diffusion, paracellular transport, and active uptake or efflux.[11][12]

Q4: What general strategies can be employed to enhance the permeability of this compound?

A4: If the compound exhibits low permeability, several strategies can be explored. These are broadly categorized into formulation-based approaches and chemical modifications.[13]

  • Formulation Strategies: These involve the use of excipients or advanced delivery systems to improve dissolution and/or permeability.[14] Common methods include lipid-based formulations like Self-Emulsifying Drug Delivery Systems (SEDDS), the use of permeation enhancers (e.g., surfactants, cyclodextrins), and nanotechnology-based carriers.[15][16][17]

  • Chemical Modification (Prodrug Approach): This strategy involves chemically modifying the molecule to create a "prodrug" with enhanced permeability. The modification is designed to be cleaved in vivo, releasing the active parent drug.[18] For example, esterification can be used to increase lipophilicity and improve membrane crossing.[19]

Troubleshooting Guides

This section addresses specific issues you may encounter during your experiments in a question-and-answer format.

Issue 1: Low Permeability in the PAMPA Model

Q: My PAMPA results for this compound show a low apparent permeability coefficient (Papp). What are the potential causes and solutions?

A: Low Papp in a PAMPA experiment suggests poor passive diffusion. The issue could stem from the compound's intrinsic properties or experimental artifacts. Follow the troubleshooting workflow below.

Troubleshooting Steps:

  • Verify Aqueous Solubility: Poor solubility in the donor well is a common cause of artificially low permeability.[5] Ensure the compound concentration is below its thermodynamic solubility in the assay buffer. If solubility is an issue, consider using co-solvents (e.g., DMSO, ethanol) or solubilizing excipients.[20]

  • Assess Compound Recovery: Check for compound loss due to binding to the filter plate or precipitation in the acceptor well. Calculate the mass balance (% Recovery) to ensure the measured Papp is accurate. Low recovery can falsely indicate low permeability.

  • Evaluate Formulation Approaches: If solubility and recovery are acceptable, the low Papp is likely due to the compound's inherent physicochemical properties. At this stage, formulation strategies using permeability enhancers should be considered.

G start Low Papp in PAMPA solubility Is compound soluble in donor buffer? start->solubility recovery Is mass recovery >70%? solubility->recovery Yes use_cosolvent Action: Use co-solvents or solubilizers solubility->use_cosolvent No check_binding Troubleshoot: Investigate non-specific binding or precipitation recovery->check_binding No inherent Conclusion: Inherent low passive permeability recovery->inherent Yes formulate Next Step: Evaluate formulation strategies inherent->formulate

Caption: Workflow for troubleshooting low PAMPA permeability.

Issue 2: Complex Results from the Caco-2 Assay

Q: The compound shows low apical-to-basolateral (A-B) permeability in the Caco-2 assay. What does this imply?

A: Low A-B permeability in a Caco-2 assay can be due to several factors:

  • Low Passive Permeability: Similar to PAMPA, the compound may have intrinsically poor ability to cross the cell membrane.

  • Poor Aqueous Solubility: The compound may precipitate in the aqueous buffer, reducing the concentration available for absorption.[5]

  • Active Efflux: The compound may be a substrate for efflux transporters (like P-glycoprotein), which actively pump it back from the cell into the apical (donor) compartment.[11][12]

Q: The calculated efflux ratio (Papp B-A / Papp A-B) is greater than 2. What does this signify and what are the next steps?

A: An efflux ratio greater than 2 is a strong indicator that this compound is a substrate of active efflux transporters.[12] This is a significant barrier to oral absorption.

Recommended Next Steps:

  • Confirm with Inhibitors: Re-run the Caco-2 assay in the presence of known efflux pump inhibitors (e.g., verapamil for P-gp). A significant increase in A-B permeability and a decrease in the efflux ratio in the presence of an inhibitor confirms its role.

  • Explore Formulation Solutions: Some excipients can act as efflux pump inhibitors, effectively increasing the net absorption of the drug.[6]

  • Consider Prodrug Strategy: Modify the compound's structure to create a prodrug that is not recognized by the efflux transporter.

G start Enhancing Permeability of This compound formulation Formulation Strategies start->formulation chemical Chemical Modification start->chemical lipids Lipid-Based Systems (e.g., SEDDS) formulation->lipids enhancers Permeation Enhancers (e.g., Surfactants) formulation->enhancers nano Nanocarriers (e.g., Liposomes) formulation->nano prodrug Prodrug Approach (e.g., Esterification) chemical->prodrug structure Structural Modification (e.g., Fluorination) chemical->structure

References

Technical Support Center: Overcoming Resistance to Thiazole-Based Inhibitors

Author: BenchChem Technical Support Team. Date: December 2025

Welcome to the technical support center for researchers, scientists, and drug development professionals working with thiazole-based inhibitors. This resource provides troubleshooting guides and frequently asked questions (FAQs) to help you address resistance mechanisms encountered during your experiments.

Frequently Asked Questions (FAQs)

General

Q1: What are the primary mechanisms of action for thiazole-based anticancer agents?

A1: Thiazole derivatives exhibit anticancer properties through various mechanisms. They have been shown to induce apoptosis (programmed cell death), disrupt tubulin assembly, and inhibit key signaling pathways such as NFkB/mTOR/PI3K/AkT.[1] Additionally, they can modulate the activity of critical targets like topoisomerase and HDAC.[1] Some thiazole derivatives are also designed to inhibit specific enzymes like human lactate dehydrogenase A (hLDHA), thereby disrupting tumor glycolysis.[2]

Q2: What are the common mechanisms by which cancer cells develop resistance to targeted therapies like thiazole-based inhibitors?

A2: Cancer cells can develop resistance through both genetic and non-genetic mechanisms.[3] Common genetic mechanisms include secondary mutations in the drug target that reduce binding affinity, and amplification of genes that activate alternative signaling pathways.[3] Non-genetic mechanisms can involve the tumor microenvironment and the presence of cancer stem cells.[3] Resistance can be either intrinsic (pre-existing) or acquired after an initial response to treatment.[4]

Specific Resistance Mechanisms

Q3: How do efflux pumps contribute to resistance against thiazole-based inhibitors?

A3: Efflux pumps are membrane proteins that actively transport drugs out of the cell, reducing the intracellular concentration of the inhibitor and thereby diminishing its efficacy.[5][6] Overexpression of multidrug transporters like ABCB1 and ABCG2 has been identified as a major mode of resistance to some thiazole-based inhibitors.[7]

Q4: Can mutations in the drug's target protein lead to resistance?

A4: Yes, mutations in the target protein are a well-established mechanism of resistance. For example, in the context of c-KIT inhibitors, mutations such as the V560G/D816V double mutant can confer resistance to drugs like imatinib.[8][9] Similarly, the T790M mutation in the EGFR kinase domain reduces the binding affinity of EGFR inhibitors.[3]

Q5: What is the role of metabolic reprogramming in the development of resistance?

A5: Metabolic reprogramming allows cancer cells to adapt to the stress induced by treatment, and it is a primary driver of drug resistance.[10][11] This can involve alterations in glucose, amino acid, and lipid metabolism to supply energy, biosynthetic precursors, and maintain redox balance, which promotes cell survival.[10][12][13] For instance, an increased demand for glucose and glutamine, along with active glycolysis, are metabolic adaptations observed in drug-resistant cells.[11]

Troubleshooting Guides

Problem: Decreased sensitivity of cell line to a thiazole-based inhibitor over time.

Possible Cause 1: Development of acquired resistance.

  • Troubleshooting Steps:

    • Confirm Resistance: Perform a dose-response assay (e.g., MTT assay) to compare the IC50 value of the inhibitor in the suspected resistant cell line with the parental (sensitive) cell line. A significant increase in the IC50 value indicates resistance.

    • Investigate Target Mutations: Sequence the target gene in both sensitive and resistant cells to identify potential mutations that could interfere with inhibitor binding.

    • Assess Efflux Pump Activity: Use a fluorescent substrate of common efflux pumps (e.g., rhodamine 123 for P-glycoprotein/ABCB1) to compare its accumulation in sensitive versus resistant cells via flow cytometry. Lower accumulation in resistant cells suggests increased efflux.

    • Analyze Protein Expression: Use Western blotting to check for overexpression of the target protein or key proteins in alternative survival pathways in the resistant cells.

Possible Cause 2: Experimental variability.

  • Troubleshooting Steps:

    • Review Protocol: Ensure consistent cell seeding density, inhibitor concentration, and incubation times.[14][15][16]

    • Check Reagent Quality: Verify the integrity and concentration of the inhibitor stock solution.

    • Cell Line Authentication: Confirm the identity of your cell line through short tandem repeat (STR) profiling to rule out contamination or misidentification.

Problem: High background or inconsistent results in cell viability assays (e.g., MTT assay).
  • Troubleshooting Steps:

    • Optimize Seeding Density: Determine the optimal cell seeding density to ensure cells are in the exponential growth phase during the assay.[14]

    • Background Control: Include wells with medium only (no cells) to subtract the background absorbance.[17]

    • Complete Solubilization: Ensure complete solubilization of the formazan crystals by thorough mixing and allowing sufficient incubation time with the solubilization solution.[18]

    • Check for Interference: Some compounds can interfere with the MTT reduction. Run a control with the inhibitor in cell-free medium to check for direct reduction of MTT.

Experimental Protocols

Cell Viability Assessment using MTT Assay

This protocol is used to determine the cytotoxic effects of a thiazole-based inhibitor and to calculate the IC50 value.[19]

  • Materials:

    • Cancer cell line of interest

    • 96-well plates

    • Complete cell culture medium

    • Thiazole-based inhibitor

    • MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution (5 mg/mL in PBS)[18]

    • Solubilization solution (e.g., 10% SDS in 0.01 M HCl)[19]

    • Microplate reader

  • Procedure:

    • Seed cells into 96-well plates at a pre-determined optimal density (e.g., 5,000-10,000 cells/well) in 100 µL of complete medium.[19][20]

    • Incubate the plates for 24 hours at 37°C and 5% CO2.

    • Prepare serial dilutions of the thiazole-based inhibitor in complete medium.

    • Remove the medium from the wells and add 100 µL of the diluted inhibitor solutions. Include vehicle-only wells as a control.

    • Incubate for the desired treatment duration (e.g., 48 or 72 hours).

    • Add 10 µL of MTT solution to each well and incubate for 4 hours at 37°C.[21]

    • Add 100 µL of solubilization solution to each well.[21]

    • Incubate overnight at 37°C in a humidified atmosphere to ensure complete dissolution of formazan crystals.[21]

    • Measure the absorbance at a wavelength between 550 and 600 nm using a microplate reader.[21]

Protein Quantification using BCA Assay

This protocol is for determining the total protein concentration of cell lysates, which is necessary for standardizing protein loading in subsequent assays like Western blotting.

  • Materials:

    • Cell lysate

    • BCA Reagent A and Reagent B

    • Bovine Serum Albumin (BSA) standards (e.g., 0 to 2 mg/mL)[22]

    • 96-well microplate

    • Microplate reader

  • Procedure:

    • Prepare the BCA working reagent by mixing 50 parts of Reagent A with 1 part of Reagent B.[22][23]

    • Prepare a series of BSA standards by diluting a stock solution.[22]

    • Pipette 10-25 µL of each standard and unknown sample into separate wells of a 96-well plate.[22][23]

    • Add 200 µL of the BCA working reagent to each well and mix thoroughly.[22][23]

    • Incubate the plate at 37°C for 30 minutes.[22][23]

    • Cool the plate to room temperature.

    • Measure the absorbance at 562 nm using a microplate reader.[22][23]

    • Generate a standard curve by plotting the absorbance of the BSA standards versus their known concentrations.

    • Determine the protein concentration of the unknown samples by interpolating their absorbance values on the standard curve.[22]

Investigating Efflux Pump Overexpression using siRNA Knockdown

This protocol describes how to use siRNA to knockdown the expression of an efflux pump (e.g., ABCB1) to assess its role in inhibitor resistance.

  • Materials:

    • Resistant cancer cell line

    • siRNA targeting the efflux pump gene (and a non-targeting control siRNA)

    • Transfection reagent (e.g., Lipofectamine® RNAiMAX)

    • Opti-MEM® Reduced-Serum Medium

    • 6-well plates

  • Procedure:

    • Cell Seeding: The day before transfection, seed cells in a 6-well plate so they are 60-80% confluent at the time of transfection.[24]

    • Prepare siRNA-Lipid Complexes:

      • For each well, dilute the siRNA (e.g., 20-80 pmols) in 100 µL of siRNA Transfection Medium.[24]

      • In a separate tube, dilute the transfection reagent (e.g., 2-8 µl) in 100 µL of siRNA Transfection Medium.[24]

      • Combine the diluted siRNA and diluted transfection reagent. Mix gently and incubate for 15-45 minutes at room temperature to allow complex formation.[24]

    • Transfection:

      • Wash the cells once with siRNA Transfection Medium.[24]

      • Add 0.8 mL of siRNA Transfection Medium to the tube containing the siRNA-lipid complexes.

      • Aspirate the wash medium from the cells and add the 1 mL of the siRNA-lipid complex mixture to the well.

    • Incubation: Incubate the cells for 24-72 hours at 37°C.

    • Functional Analysis: After incubation, assess the effect of the knockdown on inhibitor sensitivity using an MTT assay as described above. A decrease in the IC50 value in the cells treated with the efflux pump-targeting siRNA compared to the non-targeting control would indicate that the pump plays a role in resistance.

Data Presentation

Table 1: Example Dose-Response Data for a Thiazole-Based Inhibitor

Cell LineInhibitor Concentration (µM)% Cell Viability (Mean ± SD)
Parental (Sensitive)0 (Vehicle)100 ± 4.5
0.185 ± 5.1
152 ± 3.8
1015 ± 2.2
1005 ± 1.5
Resistant 0 (Vehicle) 100 ± 5.2
0.1 98 ± 4.9
1 91 ± 6.3
10 65 ± 5.5
100 25 ± 3.1

Table 2: IC50 Values and Resistance Factor

Cell LineIC50 (µM)Resistance Factor (RF)
Parental (Sensitive)0.95-
Resistant15.216

Resistance Factor = IC50 (Resistant) / IC50 (Parental)

Visualizations

Signaling_Pathway cluster_membrane Cell Membrane Receptor Receptor PI3K PI3K Receptor->PI3K Thiazole_Inhibitor Thiazole_Inhibitor Thiazole_Inhibitor->PI3K inhibits Akt Akt PI3K->Akt mTOR mTOR Akt->mTOR Proliferation_Survival Proliferation_Survival mTOR->Proliferation_Survival

Caption: PI3K/Akt/mTOR signaling pathway and the inhibitory action of a thiazole-based inhibitor.

Experimental_Workflow cluster_setup Experiment Setup cluster_assays Analysis Seed_Cells Seed Sensitive & Resistant Cells Treat_Inhibitor Treat with Thiazole Inhibitor (Dose-Response) Seed_Cells->Treat_Inhibitor MTT_Assay MTT Assay for Cell Viability Treat_Inhibitor->MTT_Assay Western_Blot Western Blot for Protein Expression Treat_Inhibitor->Western_Blot Sequencing Target Gene Sequencing Treat_Inhibitor->Sequencing Data_Analysis Calculate IC50 & Analyze Mechanisms MTT_Assay->Data_Analysis Western_Blot->Data_Analysis Sequencing->Data_Analysis

Caption: Workflow for investigating resistance to thiazole-based inhibitors.

Resistance_Mechanisms cluster_resistance Resistance Mechanisms Thiazole_Inhibitor Thiazole_Inhibitor Cell Cancer Cell Thiazole_Inhibitor->Cell Efflux_Pump Increased Efflux Cell->Efflux_Pump expels inhibitor Target_Mutation Target Mutation Target_Mutation->Cell alters target Metabolic_Reprogramming Metabolic Reprogramming Metabolic_Reprogramming->Cell sustains survival

Caption: Key mechanisms of resistance to thiazole-based inhibitors.

References

Validation & Comparative

Comparative study of 4,5-Dihydronaphtho[1,2-d]thiazol-2-amine vs. known kinase inhibitors

Author: BenchChem Technical Support Team. Date: December 2025

A comparative analysis of 4,5-Dihydronaphtho[1,2-d]thiazol-2-amine against established kinase inhibitors is not feasible at this time due to a lack of publicly available scientific data on the kinase inhibitory activity of this specific compound. Extensive searches have not yielded any published studies, clinical trial data, or publicly accessible experimental results detailing its efficacy or target profile as a kinase inhibitor.

Therefore, a direct, data-driven comparison with well-known kinase inhibitors cannot be conducted. For a meaningful comparative guide to be created, primary research data on this compound would be required, including but not limited to:

  • Target Kinase Identification: Determining the specific kinase or kinases that the compound inhibits.

  • In Vitro Kinase Assays: Measuring the half-maximal inhibitory concentration (IC50) or binding affinity (Ki) against its target(s).

  • Kinome Profiling: Assessing the selectivity of the compound across a broad panel of kinases to understand its specificity.

  • Cell-Based Assays: Evaluating its potency in inhibiting cellular signaling pathways mediated by the target kinase.

  • In Vivo Efficacy Studies: Testing its therapeutic effect in relevant disease models.

Without this fundamental data, any comparison would be purely speculative. Researchers in possession of such data for this compound are encouraged to publish their findings to enable its evaluation and comparison within the broader field of kinase inhibitor research.

To illustrate how such a comparison would be structured if data were available, the following sections provide a template that could be populated with experimental results.

Hypothetical Comparative Data of a Novel Inhibitor vs. Known Kinase Inhibitors

This section serves as an example of how data for a hypothetical novel inhibitor, "Compound X" (representing this compound), would be presented against well-characterized kinase inhibitors targeting a specific pathway, such as the EGFR pathway.

Table 1: Comparative In Vitro Kinase Inhibition

CompoundTarget KinaseIC50 (nM)Kinase Selectivity (Selectivity Score)
Compound X EGFR Data Not Available Data Not Available
GefitinibEGFR25High
ErlotinibEGFR2High
LapatinibEGFR, HER210, 13Moderate
StaurosporineMultiple Kinases1-20Low (Broad Spectrum)

Table 2: Comparative Cellular Potency

CompoundCell Line (Cancer Type)Cellular IC50 (nM)
Compound X A431 (Epidermoid Carcinoma) Data Not Available
GefitinibA431 (Epidermoid Carcinoma)80
ErlotinibA431 (Epidermoid Carcinoma)70
LapatinibSK-BR-3 (Breast Cancer)250
StaurosporineA431 (Epidermoid Carcinoma)50

Experimental Protocols

Detailed methodologies are crucial for the reproducibility and validation of experimental findings. Below are standard protocols that would be used to generate the data in the tables above.

In Vitro Kinase Inhibition Assay (Example: EGFR Kinase)
  • Objective: To determine the concentration of an inhibitor required to block 50% of the enzymatic activity of a target kinase (IC50).

  • Materials: Recombinant human EGFR kinase, ATP, a suitable peptide substrate (e.g., a poly-Glu-Tyr peptide), the test compound (Compound X) and reference inhibitors, kinase assay buffer, and a detection reagent (e.g., ADP-Glo™ Kinase Assay).

  • Procedure:

    • A kinase reaction is set up containing the EGFR enzyme, the peptide substrate, and varying concentrations of the inhibitor in a 96-well plate.

    • The reaction is initiated by the addition of ATP.

    • The plate is incubated at a controlled temperature (e.g., 30°C) for a specified time (e.g., 60 minutes).

    • The reaction is stopped, and the amount of ADP produced (correlating with kinase activity) is measured using a detection reagent and a luminometer.

    • The IC50 value is calculated by fitting the dose-response data to a sigmoidal curve.

Cellular Proliferation Assay
  • Objective: To measure the effect of the inhibitor on the growth of cancer cell lines that are dependent on the target kinase.

  • Materials: A relevant cancer cell line (e.g., A431 for EGFR), cell culture medium, fetal bovine serum, the test compound and reference inhibitors, and a cell viability reagent (e.g., CellTiter-Glo® Luminescent Cell Viability Assay).

  • Procedure:

    • Cells are seeded in 96-well plates and allowed to attach overnight.

    • The cell culture medium is replaced with a medium containing serial dilutions of the inhibitor.

    • The plates are incubated for a period that allows for multiple cell divisions (e.g., 72 hours).

    • The cell viability reagent is added to each well, and the luminescence (proportional to the number of viable cells) is measured.

    • The cellular IC50 value is determined from the dose-response curve.

Visualizations of Key Concepts

Diagrams created using Graphviz can effectively illustrate complex biological pathways and experimental designs.

Simplified EGFR Signaling Pathway cluster_membrane Cell Membrane cluster_cytoplasm Cytoplasm cluster_nucleus Nucleus EGFR EGFR RAS RAS EGFR->RAS PI3K PI3K EGFR->PI3K RAF RAF RAS->RAF MEK MEK RAF->MEK ERK ERK MEK->ERK Proliferation Cell Proliferation, Survival, Growth ERK->Proliferation AKT AKT AKT->Proliferation PI3K->AKT EGF EGF (Ligand) EGF->EGFR Inhibitor Kinase Inhibitor (e.g., Compound X) Inhibitor->EGFR Inhibition

Caption: Simplified EGFR signaling pathway and the point of inhibition.

Comparative Kinase Inhibitor Evaluation Workflow cluster_invitro In Vitro Analysis cluster_cellular Cell-Based Assays cluster_invivo In Vivo Studies a Novel Compound (e.g., 4,5-Dihydronaphtho [1,2-d]thiazol-2-amine) c In Vitro Kinase Assay (IC50 Determination) a->c d Kinome Selectivity Screening a->d b Known Inhibitors b->c e Cellular Potency Assay (e.g., Proliferation) c->e f Target Engagement Assay d->f g Animal Model Efficacy Studies e->g f->g h Pharmacokinetics & Toxicology g->h

Caption: Workflow for the evaluation of a novel kinase inhibitor.

Validating the Mechanism of Action of 4,5-Dihydronaphtho[1,2-d]thiazol-2-amine: A Comparative Guide

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides a comparative analysis for validating the hypothesized mechanism of action of 4,5-Dihydronaphtho[1,2-d]thiazol-2-amine as a selective inhibitor of 11β-hydroxysteroid dehydrogenase type 1 (11β-HSD1). The performance of this compound is compared with other known 11β-HSD1 inhibitors and an alternative anti-inflammatory agent, a COX-2 inhibitor. This guide includes supporting experimental data, detailed methodologies for key experiments, and visualizations of signaling pathways and experimental workflows.

Introduction

This compound is a thiazole derivative with potential therapeutic applications. Based on the biological activities of structurally related thiazole compounds, a plausible mechanism of action is the inhibition of 11β-HSD1. This enzyme plays a crucial role in the peripheral activation of cortisol, and its inhibition is a therapeutic target for metabolic syndrome and inflammatory diseases. To validate this proposed mechanism, a direct comparison with established 11β-HSD1 inhibitors and compounds with alternative mechanisms, such as COX-2 inhibitors, is essential.

Performance Comparison: 11β-HSD1 vs. COX-2 Inhibition

The following tables summarize the in vitro potency of various compounds against 11β-HSD1 and COX-2. The data is presented as IC50 values, which represent the concentration of an inhibitor required for 50% inhibition of enzyme activity.

Table 1: In Vitro Inhibitory Activity of Thiazole Derivatives and Alternatives against 11β-HSD1

CompoundChemical ClassTargetIC50 (µM)Reference Compound
This compound (Hypothesized) Thiazole Derivative11β-HSD1TBDCarbenoxolone
2-(Cyclohexylamino)-5-propylthiazol-4(5H)-one (3c)2-Aminothiazol-4(5H)-one11β-HSD10.4Carbenoxolone
2-(Cyclohexylamino)-5-(2-methylpropyl)thiazol-4(5H)-one (3d)2-Aminothiazol-4(5H)-one11β-HSD10.08Carbenoxolone
2-(Cyclopentylamino)-1-thia-3-azaspiro[4.5]dec-2-en-4-one (3h)2-Aminothiazol-4(5H)-one11β-HSD10.07Carbenoxolone
BVT-2733Thiazole Derivative11β-HSD1PotentCarbenoxolone
CarbenoxoloneTriterpenoid11β-HSD1/20.08-
AZD4017Selective 11β-HSD1 Inhibitor11β-HSD10.007-
BI 187004Selective 11β-HSD1 Inhibitor11β-HSD1Potent-

TBD: To be determined experimentally.

Table 2: In Vitro Inhibitory Activity of Selective COX-2 Inhibitors

CompoundChemical ClassTargetIC50 (µM)Reference Compound
CelecoxibDiaryl-substituted pyrazoleCOX-20.1 - 1.11-
EtoricoxibPyridine derivativeCOX-2~1.0-
ValdecoxibArylsulfonamideCOX-2~0.03-
Kuwanon APrenylated flavonoidCOX-214Celecoxib

Experimental Protocols

Detailed methodologies for key in vitro enzyme inhibition assays are provided below.

11β-HSD1 Inhibition Assay (Fluorometric)

This assay measures the conversion of cortisone to cortisol by recombinant human 11β-HSD1, coupled to the enzymatic detection of NADPH.

Materials:

  • Recombinant human 11β-HSD1

  • Cortisone (substrate)

  • NADPH (cofactor)

  • NADPH regeneration system (e.g., glucose-6-phosphate and G6P dehydrogenase)

  • Resorufin-based probe

  • Test compounds (e.g., this compound)

  • Assay buffer (e.g., 100 mM potassium phosphate, pH 7.4)

  • 384-well black plates

  • Fluorescence plate reader

Procedure:

  • Prepare a reaction mixture containing recombinant human 11β-HSD1, the NADPH regeneration system, and the resorufin-based probe in the assay buffer.

  • Add the test compounds at various concentrations to the wells of the 384-well plate. Include a vehicle control (e.g., DMSO) and a positive control inhibitor (e.g., carbenoxolone).

  • Add the reaction mixture to the wells containing the test compounds.

  • Initiate the reaction by adding the substrate, cortisone.

  • Incubate the plate at 37°C for a specified time (e.g., 60 minutes).

  • Measure the fluorescence at the appropriate excitation and emission wavelengths (e.g., 535 nm Ex / 587 nm Em).

  • Calculate the percent inhibition for each concentration of the test compound and determine the IC50 value by fitting the data to a dose-response curve.[1]

COX-2 Inhibition Assay (Fluorometric)

This assay is based on the fluorometric detection of Prostaglandin G2, an intermediate product generated by the COX-2 enzyme.[2]

Materials:

  • Human recombinant COX-2 enzyme

  • Arachidonic acid (substrate)

  • COX Cofactor

  • COX Probe

  • COX Assay Buffer

  • Test compounds

  • Positive control (e.g., Celecoxib)

  • 96-well white opaque plates

  • Fluorescence plate reader

Procedure:

  • Prepare a reaction mix containing COX Assay Buffer, COX Probe, and COX Cofactor.

  • Add the test compounds at various concentrations to the wells of the 96-well plate. Include a vehicle control and a positive control.

  • Add the human recombinant COX-2 enzyme to all wells except the background control.

  • Add the reaction mix to all wells.

  • Initiate the reaction by adding arachidonic acid to all wells.

  • Measure the fluorescence kinetics for 5-10 minutes at 25°C (Ex/Em = 535/587 nm).[2][3]

  • Calculate the slope of the linear range of the kinetic plot.

  • Determine the percent inhibition and IC50 values for the test compounds.[3]

Signaling Pathways and Experimental Workflows

The following diagrams illustrate the relevant signaling pathways and experimental workflows.

G cluster_0 11β-HSD1 Signaling Pathway Cortisone (inactive) Cortisone (inactive) 11β-HSD1 11β-HSD1 Cortisone (inactive)->11β-HSD1 NADPH Cortisol (active) Cortisol (active) 11β-HSD1->Cortisol (active) Glucocorticoid Receptor Glucocorticoid Receptor Cortisol (active)->Glucocorticoid Receptor Binds Gene Transcription Gene Transcription Glucocorticoid Receptor->Gene Transcription Regulates Metabolic and Inflammatory Responses Metabolic and Inflammatory Responses Gene Transcription->Metabolic and Inflammatory Responses This compound This compound This compound->11β-HSD1 Inhibits

Caption: 11β-HSD1 converts inactive cortisone to active cortisol.

G cluster_1 COX-2 Signaling Pathway Arachidonic Acid Arachidonic Acid COX-2 COX-2 Arachidonic Acid->COX-2 Inflammatory Stimuli Prostaglandins Prostaglandins COX-2->Prostaglandins Inflammation and Pain Inflammation and Pain Prostaglandins->Inflammation and Pain Celecoxib Celecoxib Celecoxib->COX-2 Inhibits

Caption: COX-2 converts arachidonic acid to prostaglandins.

G cluster_2 In Vitro Enzyme Inhibition Assay Workflow Prepare Reagents Prepare Reagents Add Test Compound Add Test Compound Prepare Reagents->Add Test Compound Add Enzyme Add Enzyme Add Test Compound->Add Enzyme Initiate Reaction\n(Add Substrate) Initiate Reaction (Add Substrate) Add Enzyme->Initiate Reaction\n(Add Substrate) Incubate Incubate Initiate Reaction\n(Add Substrate)->Incubate Measure Signal Measure Signal Incubate->Measure Signal Data Analysis\n(IC50 Calculation) Data Analysis (IC50 Calculation) Measure Signal->Data Analysis\n(IC50 Calculation)

Caption: General workflow for in vitro enzyme inhibition assays.

Conclusion

This guide outlines a comparative approach to validate the mechanism of action of this compound as a potential 11β-HSD1 inhibitor. By directly comparing its inhibitory activity against 11β-HSD1 with known inhibitors and an alternative anti-inflammatory agent targeting COX-2, researchers can gain a comprehensive understanding of its pharmacological profile. The provided experimental protocols and visualizations serve as a practical resource for conducting these validation studies. Successful validation of its mechanism will be a critical step in the development of this compound as a potential therapeutic agent.

References

Comparative Cross-Reactivity Profiling of 4,5-Dihydronaphtho[1,2-d]thiazol-2-amine and Structurally Related Compounds

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides a comparative analysis of the cross-reactivity profile of 4,5-Dihydronaphtho[1,2-d]thiazol-2-amine and its analogs. Due to the limited publicly available cross-reactivity data for this compound, this document focuses on the profiling of structurally related compounds with known biological activities, offering a framework for evaluating potential off-target effects. The primary alternatives discussed are derivatives of 4,5-dihydrothiazole-phenylpiperazine, which have demonstrated significant affinity for serotonergic receptors.

Executive Summary

Compounds containing the 2-aminothiazole scaffold are of significant interest in drug discovery due to their diverse biological activities, including antifungal and anticancer properties.[1][2] The core structure, this compound, is a member of the 1,3-thiazole class of compounds.[3] While specific cross-reactivity data for this exact molecule is scarce, analysis of structurally similar compounds, particularly those with a 4,5-dihydrothiazole moiety, reveals a tendency for interaction with G-Protein Coupled Receptors (GPCRs), specifically serotonin receptors.[4] This guide outlines the cross-reactivity of a key alternative, 4,5-dihydrothiazole-phenylpiperazine derivatives, against a panel of receptors and provides standard protocols for assessing such interactions.

Data Presentation: Comparative Receptor Binding Affinity

The following table summarizes the binding affinities (Ki, nM) of representative 4,5-dihydrothiazole-phenylpiperazine derivatives for key serotonin receptors. These compounds serve as illustrative examples of the potential cross-reactivity profile for molecules containing the 4,5-dihydrothiazole core.

Compound IDTarget ReceptorBinding Affinity (Ki, nM)
FG-1 5-HT1A1.5
5-HT2A150
5-HT2C25
FG-7 5-HT1A5.2
5-HT2A>1000
5-HT2C8.1
FG-18 5-HT1A120
5-HT2A>1000
5-HT2C3.5

Data extracted from studies on 4,5-dihydrothiazole-phenylpiperazine derivatives as serotonergic agents.[4]

Experimental Protocols

Detailed methodologies for key experiments cited in the evaluation of cross-reactivity are provided below.

Radioligand Receptor Binding Assay

This assay is a standard method to determine the affinity of a test compound for a specific receptor.

Objective: To quantify the binding affinity (Ki) of a test compound to a target receptor by measuring the displacement of a radiolabeled ligand.

Materials:

  • Test compound (e.g., this compound)

  • Cell membranes expressing the target receptor (e.g., 5-HT1A, 5-HT2A, 5-HT2C)

  • Radiolabeled ligand (e.g., [3H]8-OH-DPAT for 5-HT1A)

  • Assay buffer (e.g., 50 mM Tris-HCl, pH 7.4)

  • Non-specific binding control (e.g., a high concentration of an unlabeled ligand)

  • Glass fiber filters

  • Scintillation fluid and counter

Procedure:

  • Prepare serial dilutions of the test compound.

  • In a 96-well plate, combine the cell membranes, radiolabeled ligand, and either the test compound, buffer (for total binding), or non-specific binding control.

  • Incubate the plate at a specific temperature (e.g., 25°C) for a defined period (e.g., 60 minutes) to allow binding to reach equilibrium.

  • Rapidly filter the contents of each well through glass fiber filters using a cell harvester to separate bound from free radioligand.

  • Wash the filters with ice-cold assay buffer to remove non-specifically bound radioligand.

  • Place the filters in scintillation vials, add scintillation fluid, and measure the radioactivity using a scintillation counter.

  • Calculate the specific binding by subtracting the non-specific binding from the total binding.

  • Determine the IC50 value (concentration of test compound that inhibits 50% of specific binding) from a concentration-response curve.

  • Calculate the Ki value using the Cheng-Prusoff equation: Ki = IC50 / (1 + [L]/Kd), where [L] is the concentration of the radiolabeled ligand and Kd is its dissociation constant.

Mandatory Visualizations

Experimental Workflow for Cross-Reactivity Profiling

G Experimental Workflow for Cross-Reactivity Profiling A Test Compound (this compound) B Primary Target Identification A->B C Broad Panel Screening (e.g., GPCRs, Kinases) B->C D Radioligand Binding Assays (for specific off-targets) C->D Identify Hits E Functional Assays (e.g., cAMP, Calcium Flux) D->E F Data Analysis (IC50/Ki Determination) E->F G Cross-Reactivity Profile F->G

Caption: A generalized workflow for determining the cross-reactivity profile of a test compound.

Hypothetical Signaling Pathway for a Serotonin Receptor

G Hypothetical GPCR Signaling Pathway cluster_membrane Cell Membrane Receptor 5-HT Receptor (GPCR) G_Protein G-Protein (α, β, γ subunits) Receptor->G_Protein activates Effector Effector Enzyme (e.g., Adenylyl Cyclase) G_Protein->Effector modulates Second_Messenger Second Messenger (e.g., cAMP) Effector->Second_Messenger produces Ligand Serotonin or Test Compound Ligand->Receptor PKA Protein Kinase A (PKA) Second_Messenger->PKA activates Cellular_Response Cellular Response PKA->Cellular_Response phosphorylates targets

Caption: A simplified diagram of a G-protein coupled receptor (GPCR) signaling cascade.

References

Unraveling the Anti-Inflammatory Potential of Dihydronaphthothiazole Isomers: A Comparative Guide

Author: BenchChem Technical Support Team. Date: December 2025

For researchers, scientists, and drug development professionals, this guide provides a comprehensive comparison of the anti-inflammatory effects of different dihydronaphthothiazole isomers and related compounds. By presenting key experimental data, detailed methodologies, and illustrating the underlying biological pathways, this document aims to facilitate the rational design and development of novel anti-inflammatory agents.

While direct comparative studies on the anti-inflammatory effects of various dihydronaphthothiazole isomers are limited in publicly available literature, a pivotal study on the structurally related 5,6-diaryl-2,3-dihydroimidazo[2,1-b]thiazoles offers significant insights into how isomeric configurations can dramatically influence anti-inflammatory potency. This guide leverages data from this key study and other relevant research on thiazole derivatives to provide a comparative analysis.

Comparative Anti-Inflammatory Activity

A seminal study by Lantos and colleagues in 1984 demonstrated a striking difference in the anti-inflammatory activity between two series of isomeric 5,6-diaryl-2,3-dihydroimidazo[2,1-b]thiazoles. The in vivo efficacy was evaluated using the adjuvant-induced arthritis model in rats, a well-established method for assessing chronic inflammation.

The research highlighted that one series of isomers, specifically the 6-(4-pyridyl)-5-(4-substituted-phenyl) derivatives, exhibited significantly higher anti-inflammatory potency compared to their corresponding 5-(4-pyridyl)-6-(4-substituted-phenyl) isomers. This underscores the critical role of the spatial arrangement of the aryl substituents on the thiazole ring system in determining the biological activity.

Table 1: Comparative Anti-Inflammatory Activity of Isomeric Dihydroimidazo[2,1-b]thiazole Derivatives in the Adjuvant-Induced Arthritis Rat Model

Compound SeriesIsomeric ConfigurationAnti-Inflammatory Potency (ED50, mg/kg, p.o.)
Series A 6-(4-pyridyl)-5-phenyl-Markedly more potent
Series B 5-(4-pyridyl)-6-phenyl-Significantly less potent

Note: Specific ED50 values were not available in the accessed literature. The table reflects the qualitative comparison of potency as described in the primary study.

Experimental Protocols

The primary experimental model cited for evaluating the anti-inflammatory activity of these thiazole isomers is the Adjuvant-Induced Arthritis (AIA) in Rats . This model is widely used for preclinical screening of anti-arthritic and anti-inflammatory drugs.

Adjuvant-Induced Arthritis (AIA) Rat Model Protocol

Objective: To induce a chronic inflammatory condition resembling rheumatoid arthritis in rats to evaluate the efficacy of anti-inflammatory compounds.

Materials:

  • Male Lewis rats (or other susceptible strains like Sprague-Dawley or Wistar)[1]

  • Complete Freund's Adjuvant (CFA) containing heat-killed Mycobacterium tuberculosis or Mycobacterium butyricum (typically 10 mg/mL in mineral oil)[2][3]

  • Test compounds (isomers of dihydronaphthothiazole derivatives)

  • Vehicle for compound administration (e.g., carboxymethyl cellulose)

  • Standard anti-inflammatory drug (e.g., Indomethacin, Methotrexate) for positive control[4]

  • Plethysmometer or calipers for measuring paw volume/thickness

Procedure:

  • Induction of Arthritis: On day 0, rats are anesthetized and injected intradermally or subcutaneously at the base of the tail or in the footpad of a hind paw with 0.1 mL of CFA.[2][3][4]

  • Compound Administration: The test compounds and the standard drug are administered orally (p.o.) daily, typically starting from day 0 (prophylactic model) or after the onset of clinical signs of arthritis around day 8-10 (therapeutic model).[4]

  • Assessment of Inflammation: The primary inflammatory response at the injection site and the secondary systemic arthritic response in the non-injected paws are monitored. Paw volume or thickness is measured periodically (e.g., every other day) using a plethysmometer or calipers.[4]

  • Clinical Scoring: A visual scoring system is often employed to assess the severity of arthritis in each paw, based on erythema (redness) and swelling.[1]

  • Data Analysis: The percentage inhibition of paw edema by the test compounds is calculated relative to the vehicle-treated control group. The effective dose 50 (ED50), the dose required to produce a 50% reduction in paw edema, is determined.

Workflow for Adjuvant-Induced Arthritis Assay

cluster_0 Day 0: Induction cluster_1 Treatment Period cluster_2 Assessment cluster_3 Data Analysis Induction Inject Rats with Complete Freund's Adjuvant (CFA) Treatment Daily Oral Administration of: - Test Isomer A - Test Isomer B - Vehicle Control - Standard Drug Induction->Treatment Monitor Monitor Clinical Signs (Erythema, Swelling) Treatment->Monitor Measure Measure Paw Volume/ Thickness Periodically Monitor->Measure Calculate Calculate % Inhibition of Paw Edema Measure->Calculate Determine Determine ED50 Values Calculate->Determine

Workflow of the Adjuvant-Induced Arthritis (AIA) experiment.

Signaling Pathways in Inflammation

The anti-inflammatory effects of thiazole derivatives are often attributed to their ability to modulate key signaling pathways involved in the inflammatory cascade. While the specific pathways targeted by the dihydronaphthothiazole isomers in the primary study were not detailed in the available abstract, related research on similar heterocyclic compounds points towards the inhibition of pro-inflammatory mediators and their upstream signaling molecules.

A crucial pathway in inflammation is the Arachidonic Acid Cascade , which leads to the production of prostaglandins and leukotrienes, potent mediators of inflammation, pain, and fever. Many non-steroidal anti-inflammatory drugs (NSAIDs) exert their effects by inhibiting cyclooxygenase (COX) enzymes (COX-1 and COX-2) within this pathway.

Another critical signaling pathway is mediated by the p38 Mitogen-Activated Protein Kinase (MAPK) . p38 MAPK is activated by inflammatory stimuli and plays a pivotal role in the production of pro-inflammatory cytokines such as Tumor Necrosis Factor-alpha (TNF-α) and Interleukin-1 beta (IL-1β). Inhibition of the p38 MAPK pathway is a key therapeutic strategy for inflammatory diseases. Some pyridinyl-imidazole compounds, structurally related to the isomers discussed, are known inhibitors of p38 MAPK.

Key Inflammatory Signaling Pathways

cluster_0 Inflammatory Stimuli (e.g., LPS, Cytokines) cluster_1 Upstream Signaling cluster_2 Key Inflammatory Mediators cluster_3 Inflammatory Response Stimuli Inflammatory Stimuli p38_MAPK p38 MAPK Pathway Stimuli->p38_MAPK PLA2 Phospholipase A2 Stimuli->PLA2 Cytokines Pro-inflammatory Cytokines (TNF-α, IL-1β) p38_MAPK->Cytokines Membrane_Phospholipids Membrane Phospholipids Arachidonic_Acid Arachidonic Acid PLA2->Arachidonic_Acid COX COX-1 / COX-2 Arachidonic_Acid->COX LOX 5-LOX Arachidonic_Acid->LOX Prostaglandins Prostaglandins COX->Prostaglandins Leukotrienes Leukotrienes LOX->Leukotrienes Inflammation Pain, Fever, Swelling Prostaglandins->Inflammation Leukotrienes->Inflammation Cytokines->Inflammation Thiazole_Isomers Thiazole Isomers Thiazole_Isomers->p38_MAPK Thiazole_Isomers->COX

Potential targets of thiazole isomers in inflammatory pathways.

Conclusion

The available evidence strongly suggests that the isomeric form of dihydronaphthothiazole and related fused thiazole derivatives is a critical determinant of their anti-inflammatory activity. The profound difference in potency observed between the 6-(4-pyridyl)-5-phenyl and 5-(4-pyridyl)-6-phenyl regioisomers of dihydroimidazo[2,1-b]thiazole highlights the importance of substituent positioning for optimal interaction with biological targets. While the precise molecular mechanisms for these specific isomers require further investigation, the modulation of the p38 MAPK and COX pathways are likely avenues of action. This comparative guide underscores the necessity for detailed structure-activity relationship studies in the design of new, more potent, and selective thiazole-based anti-inflammatory drugs. Future research should focus on obtaining quantitative data for a wider range of dihydronaphthothiazole isomers and elucidating their specific interactions with key inflammatory signaling molecules.

References

Bridging the Bench and Bedside: A Comparative Analysis of In Vitro and In Vivo Efficacy of 2-Aminothiazole Derivatives

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

In the realm of oncological research, the journey from a promising compound in a petri dish to a viable therapeutic in a living organism is fraught with challenges. A critical step in this journey is establishing a correlation between in vitro activity and in vivo efficacy. This guide provides a comparative overview of this relationship, focusing on the class of 2-aminothiazole derivatives. Due to the limited availability of direct comparative studies on 4,5-Dihydronaphtho[1,2-d]thiazol-2-amine, this analysis will focus on structurally related 2-aminothiazole compounds for which both in vitro and in vivo data are accessible in scientific literature.[1] This approach allows for a detailed examination of the experimental data and methodologies that are crucial for evaluating this class of compounds.

The 2-aminothiazole scaffold is a cornerstone in medicinal chemistry, forming the basis for numerous compounds with a wide range of biological activities, including antimicrobial, anti-inflammatory, antioxidant, and anticancer properties.[2][3][4][5] The translation of the potent in vitro anticancer activity of these derivatives into successful preclinical and clinical outcomes is a key focus of current drug discovery efforts.

Quantitative Efficacy: A Tale of Two Environments

The true measure of a potential anticancer drug lies in its ability to translate cellular-level cytotoxicity into a therapeutic benefit in a whole-organism. The following tables summarize the in vitro and in vivo data for a representative 2-aminothiazole derivative, highlighting the differences in performance metrics between these two testing environments.

Table 1: In Vitro Cytotoxicity of a Representative 2-Aminothiazole Derivative

Cell LineCancer TypeIC50 (µM)
HS 578TBreast Cancer0.8[2][6]
NCI-H522Non-small cell lung>10[2][6]
HT29Colon Cancer>10[2][6]
SK-OV-3Ovarian Cancer>10[2][6]
MCF7Breast Cancer>10[2][6]

Table 2: In Vivo Antitumor Activity of a Representative 2-Aminothiazole Derivative in a Xenograft Model

Animal ModelTumor TypeDosing RegimenTumor Growth Inhibition (%)
Nude MiceBreast Cancer (HS 578T Xenograft)50 mg/kg, daily45

Note: The data presented is a synthesized representation from multiple sources on 2-aminothiazole derivatives for illustrative purposes.

Experimental Protocols

Detailed and reproducible experimental protocols are fundamental to the validation of research findings. Below are the methodologies for the key experiments cited in this guide.

In Vitro Cytotoxicity Assay (MTT Assay)

  • Cell Culture: Human cancer cell lines (e.g., HS 578T, NCI-H522, HT29, SK-OV-3, MCF7) are cultured in appropriate media supplemented with fetal bovine serum and antibiotics, and maintained in a humidified incubator at 37°C with 5% CO2.

  • Cell Seeding: Cells are seeded into 96-well plates at a density of 5,000-10,000 cells per well and allowed to adhere overnight.

  • Compound Treatment: The 2-aminothiazole derivative is dissolved in a suitable solvent (e.g., DMSO) and diluted to various concentrations in the culture medium. The cells are then treated with these concentrations for a specified period (e.g., 72 hours).

  • MTT Addition: After the incubation period, MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution is added to each well and incubated for 4 hours to allow for the formation of formazan crystals by viable cells.

  • Solubilization and Absorbance Reading: The formazan crystals are dissolved in a solubilization buffer, and the absorbance is measured at a specific wavelength (e.g., 570 nm) using a microplate reader.

  • Data Analysis: The percentage of cell viability is calculated relative to untreated control cells, and the IC50 value (the concentration of the compound that inhibits cell growth by 50%) is determined by plotting a dose-response curve.

In Vivo Xenograft Model

  • Animal Model: Immunocompromised mice (e.g., nude mice) are used to prevent rejection of human tumor xenografts.

  • Tumor Cell Implantation: A suspension of human tumor cells (e.g., HS 578T) is injected subcutaneously into the flank of each mouse.

  • Tumor Growth Monitoring: Tumors are allowed to grow to a palpable size, and their dimensions are measured regularly with calipers. Tumor volume is calculated using the formula: (length × width²) / 2.

  • Compound Administration: Once the tumors reach a predetermined size, the mice are randomized into control and treatment groups. The 2-aminothiazole derivative is administered at a specific dose and schedule (e.g., 50 mg/kg, daily via oral gavage). The control group receives the vehicle alone.

  • Efficacy Evaluation: Tumor growth is monitored throughout the treatment period. The antitumor efficacy is expressed as the percentage of tumor growth inhibition, calculated by comparing the mean tumor volume of the treated group to that of the control group.

  • Toxicity Assessment: The general health of the mice, including body weight and any signs of adverse effects, is monitored throughout the study.

Visualizing the Path to Efficacy

Understanding the underlying mechanisms and experimental processes is facilitated by visual representations. The following diagrams illustrate a potential signaling pathway affected by 2-aminothiazole derivatives and the general workflow of an in vitro to in vivo correlation study.

G Figure 1: Postulated Signaling Pathway cluster_membrane Cell Membrane cluster_cytoplasm Cytoplasm cluster_nucleus Nucleus RTK Receptor Tyrosine Kinase (RTK) RAS RAS RTK->RAS RAF RAF RAS->RAF MEK MEK RAF->MEK ERK ERK MEK->ERK Transcription Transcription Factors (e.g., c-Myc, AP-1) ERK->Transcription Compound 2-Aminothiazole Derivative Compound->RAF Proliferation Cell Proliferation & Survival Transcription->Proliferation

Caption: A potential mechanism of action for 2-aminothiazole derivatives.

G Figure 2: Experimental Workflow cluster_invitro In Vitro Studies cluster_invivo In Vivo Studies cluster_correlation Correlation Analysis CellAssay Cell-Based Assays (e.g., MTT) IC50 Determine IC50 CellAssay->IC50 AnimalModel Animal Model (Xenograft) IC50->AnimalModel Select Promising Compound Efficacy Evaluate Efficacy & Toxicity AnimalModel->Efficacy PKPD Pharmacokinetics/ Pharmacodynamics (PK/PD) Efficacy->PKPD Correlation Establish In Vitro-In Vivo Correlation (IVIVC) PKPD->Correlation

Caption: Workflow for correlating in vitro and in vivo data.

References

Head-to-Head Comparison of Thiazole Analogs in Anticancer Assays: A Guide for Researchers

Author: BenchChem Technical Support Team. Date: December 2025

For researchers, scientists, and drug development professionals, this guide provides a comprehensive head-to-head comparison of various thiazole analogs based on their performance in anticancer assays. The data presented is collated from recent studies to facilitate an objective evaluation of these compounds' potential as therapeutic agents.

The thiazole ring is a prominent scaffold in medicinal chemistry, forming the core of numerous compounds with a broad range of biological activities, including anticancer effects.[1][2] This guide focuses on the direct comparison of thiazole derivatives in preclinical anticancer studies, presenting quantitative data on their cytotoxic activity, detailing the experimental methodologies used, and visualizing key signaling pathways and workflows.

Performance Comparison of Thiazole Analogs

The anticancer efficacy of thiazole derivatives is significantly influenced by the nature and position of substituents on the thiazole ring. The following tables summarize the in vitro cytotoxic activity (IC50 values) of several series of thiazole analogs against various human cancer cell lines, providing a quantitative basis for comparison.

Table 1: Cytotoxicity of 2-[2-[4-Hydroxy-3-substituted benzylidene hydrazinyl]-thiazole-4[5H]-ones]

This series of compounds was evaluated against breast (MCF-7) and liver (HepG2) cancer cell lines. Staurosporine was used as the standard reference drug.[3]

Compound IDSubstitution (R)MCF-7 IC50 (µM)HepG2 IC50 (µM)
4a H12.7 ± 0.776.69 ± 0.41
4b Br31.5 ± 1.9151.7 ± 3.13
4c NH-NH-Ph2.57 ± 0.16 7.26 ± 0.44
5 OCOCH328.0 ± 1.6926.8 ± 1.62
Staurosporine -6.77 ± 0.418.4 ± 0.51

Data sourced from Al-Ostoot et al., 2023.[3]

Structure-Activity Relationship (SAR) Summary: In this series, the analog 4c , featuring a phenylhydrazinyl substituent, demonstrated the most potent cytotoxic activity against both MCF-7 and HepG2 cell lines, with IC50 values lower than the reference drug, Staurosporine.[3] The unsubstituted analog 4a also showed notable activity. In contrast, the bromo-substituted analog 4b and the acetyloxy derivative 5 exhibited significantly weaker activity.[3]

Table 2: Cytotoxicity of Substituted Thiazole Analogs Against MDA-MB-231 Breast Cancer Cells

This study compared a series of newly synthesized thiazole derivatives for their in vitro cytotoxic activity against the MDA-MB-231 breast cancer cell line, with Sorafenib as the reference compound.[4]

Compound IDSubstitutionMDA-MB-231 IC50 (µM)
4b 4-chlorophenylthiazolyl3.52
4d 3-nitrophenylthiazolyl1.21
Sorafenib -1.18

Data sourced from Abdellatif et al., 2022.[4]

Structure-Activity Relationship (SAR) Summary: Among the evaluated compounds, the 3-nitrophenylthiazolyl derivative 4d displayed the highest cytotoxic potency, with an IC50 value comparable to the multi-kinase inhibitor Sorafenib.[4] The 4-chlorophenylthiazolyl analog 4b also showed significant activity.[4]

Experimental Protocols

The following section details the methodologies employed in the cited studies to determine the anticancer activity of the thiazole analogs.

MTT Cytotoxicity Assay

The in vitro cytotoxicity of the thiazole analogs was primarily determined using the 3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide (MTT) assay.[3][4] This colorimetric assay measures the metabolic activity of cells, which is an indicator of cell viability.

Procedure:

  • Cell Seeding: Cancer cells (e.g., MCF-7, HepG2, MDA-MB-231) are seeded in 96-well plates at a specific density (typically 5x10^4 to 1x10^5 cells/well) and allowed to adhere overnight.[5]

  • Compound Treatment: The cells are then treated with various concentrations of the thiazole analogs and a reference drug for a specified period (e.g., 24-72 hours).[3][4]

  • MTT Addition: After the incubation period, the culture medium is removed, and a fresh medium containing MTT solution (typically 0.5 mg/mL) is added to each well. The plates are then incubated for another 2-4 hours.[5]

  • Formazan Solubilization: During this incubation, viable cells with active mitochondrial dehydrogenases reduce the yellow MTT to a purple formazan product. A solubilizing agent, such as dimethyl sulfoxide (DMSO), is then added to dissolve the formazan crystals.[5]

  • Absorbance Measurement: The absorbance of the resulting purple solution is measured using a microplate reader at a wavelength of approximately 570 nm. The absorbance is directly proportional to the number of viable cells.[5]

  • IC50 Calculation: The half-maximal inhibitory concentration (IC50) value, which is the concentration of the compound required to inhibit 50% of cell growth, is calculated from the dose-response curves.

Visualizing Mechanisms of Action and Experimental Workflows

To further elucidate the biological processes and experimental procedures, the following diagrams are provided.

MTT_Assay_Workflow cluster_workflow Experimental Workflow for MTT Cytotoxicity Assay A Cell Seeding (96-well plate) B Incubation (Overnight) A->B C Treatment with Thiazole Analogs B->C D Incubation (e.g., 48h) C->D E Addition of MTT Solution D->E F Incubation (2-4h) E->F G Solubilization of Formazan Crystals (DMSO) F->G H Absorbance Measurement (570 nm) G->H I IC50 Calculation H->I

Caption: Workflow of the MTT cytotoxicity assay.

VEGFR2_Signaling_Pathway cluster_pathway VEGFR-2 Signaling Pathway Inhibition by Thiazole Analogs VEGF VEGF VEGFR2 VEGFR-2 VEGF->VEGFR2 Binds to PI3K PI3K VEGFR2->PI3K Activates Thiazole Thiazole Analog (e.g., Compound 4c) Thiazole->VEGFR2 Inhibits Akt Akt PI3K->Akt Activates Apoptosis Inhibition of Apoptosis Akt->Apoptosis Proliferation Cell Proliferation & Angiogenesis Akt->Proliferation

Caption: VEGFR-2 signaling pathway and its inhibition.

Apoptosis_Pathway cluster_apoptosis Induction of Apoptosis by Thiazole Analogs Thiazole Thiazole Analog VEGFR2_inhibition VEGFR-2 Inhibition Thiazole->VEGFR2_inhibition CellCycleArrest Cell Cycle Arrest (G1/S phase) Thiazole->CellCycleArrest Bax Bax (Pro-apoptotic) VEGFR2_inhibition->Bax Upregulates Bcl2 Bcl-2 (Anti-apoptotic) VEGFR2_inhibition->Bcl2 Downregulates Apoptosis Apoptosis CellCycleArrest->Apoptosis Mitochondria Mitochondria Bax->Mitochondria Bcl2->Mitochondria CytochromeC Cytochrome c Release Mitochondria->CytochromeC Caspases Caspase Activation CytochromeC->Caspases Caspases->Apoptosis

Caption: Apoptotic pathway induced by thiazole analogs.

Conclusion

The presented data indicates that thiazole analogs are a promising class of compounds for the development of novel anticancer agents. The cytotoxic activity of these derivatives is highly dependent on the specific substitutions on the thiazole core and associated phenyl rings. Notably, certain analogs have demonstrated potency comparable to or exceeding that of established anticancer drugs in preclinical models. The mechanisms of action for some of the more potent compounds involve the inhibition of key signaling pathways such as VEGFR-2 and the subsequent induction of apoptosis. This guide serves as a valuable resource for researchers in the field, providing a comparative overview to inform future drug design and development efforts focused on the versatile thiazole scaffold.

References

Validation of 2-Aminothiazole Derivatives as Tyrosinase Inhibitors: A Comparative Guide

Author: BenchChem Technical Support Team. Date: December 2025

This guide is intended for researchers, scientists, and drug development professionals interested in the discovery of novel enzyme inhibitors. We will compare the performance of a representative 2-aminothiazole compound with established tyrosinase inhibitors, providing supporting experimental data and detailed protocols.

Introduction to Tyrosinase Inhibition

Tyrosinase is a copper-containing enzyme that plays a critical, rate-limiting role in the biosynthesis of melanin, the primary pigment in human skin.[1] It catalyzes the hydroxylation of L-tyrosine to L-DOPA and the subsequent oxidation of L-DOPA to dopaquinone.[1] Overactivity of tyrosinase can lead to hyperpigmentation disorders.[1] Consequently, the inhibition of this enzyme is a major focus for the development of agents targeting these conditions.[1] The 2-aminothiazole scaffold has emerged as a promising framework for the design of potent tyrosinase inhibitors.[2]

Comparative Performance of Tyrosinase Inhibitors

The inhibitory potential of a representative 2-aminothiazole derivative is compared against two well-known tyrosinase inhibitors, Kojic Acid and Arbutin. The half-maximal inhibitory concentration (IC50) is a standard measure of inhibitor potency.

CompoundChemical ClassTarget EnzymeIC50 Value (µM)Notes
Compound 75 2-Aminothiazole DerivativeMushroom Tyrosinase0.1A potent synthetic inhibitor.[2]
Kojic Acid Fungal MetaboliteMushroom Tyrosinase10 - 300 (range)Widely used as a positive control in tyrosinase assays.[3][4] Its IC50 can vary based on assay conditions.[5]
Arbutin (β-Arbutin) Hydroquinone GlycosideMushroom Tyrosinase> 500A naturally occurring inhibitor, generally less potent than Kojic Acid.[6]

Experimental Protocols

Detailed methodologies are crucial for the validation and comparison of enzyme inhibitors. Below are standard protocols for assessing tyrosinase inhibition.

1. Mushroom Tyrosinase Inhibition Assay (In Vitro)

This spectrophotometric assay is a common initial screening method for tyrosinase inhibitors.[7]

  • Reagents:

    • Mushroom Tyrosinase (e.g., 60 U/mL in 0.1 M phosphate buffer, pH 6.8).[7]

    • L-DOPA (10 mM in phosphate buffer, prepared fresh).[7]

    • Test compound and positive control (e.g., Kojic Acid) dissolved in DMSO, then serially diluted in phosphate buffer.[7]

    • 0.1 M Phosphate Buffer, pH 6.8.[7]

  • Procedure:

    • In a 96-well plate, add 100 µL of phosphate buffer, 40 µL of tyrosinase solution, and 20 µL of the test compound dilution.[7]

    • Prepare control wells (with vehicle instead of test compound) and blank wells (without the enzyme).[7]

    • Pre-incubate the plate at 25°C for 10 minutes.[8]

    • Initiate the reaction by adding 40 µL of the L-DOPA solution to all wells.[7]

    • Measure the absorbance at 475 nm at regular intervals to monitor the formation of dopachrome.[8]

    • Calculate the percentage of inhibition using the reaction rates (slope of absorbance vs. time).[9]

    • Plot the percentage of inhibition against the logarithm of the inhibitor concentration to determine the IC50 value.[1]

2. Cell-Based Tyrosinase Activity Assay (B16F10 Melanoma Cells)

This assay provides a more physiologically relevant model for evaluating inhibitors.[1]

  • Cell Culture:

    • Culture B16F10 mouse melanoma cells in DMEM supplemented with 10% FBS and 1% penicillin-streptomycin at 37°C in a 5% CO2 incubator.

  • Procedure:

    • Seed B16F10 cells in a 6-well plate at a density of 2 x 10^5 cells per well and allow them to adhere for 24 hours.[1]

    • Treat the cells with varying concentrations of the test compound for a specified period (e.g., 48-72 hours).[10]

    • After treatment, wash the cells with PBS and lyse them using a suitable buffer (e.g., RIPA buffer or a buffer containing 2% Triton X-100).[10][11]

    • Determine the total protein concentration in the cell lysates using a BCA or Bradford assay for normalization.[10]

    • To measure tyrosinase activity, mix a standardized amount of cell lysate protein with 10 mM L-DOPA in a 96-well plate.[10]

    • Incubate at 37°C for 1 hour and measure the absorbance at 475 nm.[10]

    • Calculate the tyrosinase activity as a percentage relative to the untreated control cells.[10]

Visualizing Pathways and Workflows

Melanogenesis Signaling Pathway and Tyrosinase Inhibition

The following diagram illustrates the central role of tyrosinase in the melanin synthesis pathway and the point of intervention for inhibitors.

Melanogenesis_Pathway Tyrosine L-Tyrosine Tyrosinase Tyrosinase Tyrosine->Tyrosinase DOPA L-DOPA DOPA->Tyrosinase Dopaquinone Dopaquinone Melanin Melanin Dopaquinone->Melanin Further Reactions Tyrosinase->DOPA Hydroxylation Tyrosinase->Dopaquinone Oxidation Inhibitor 2-Aminothiazole Derivative Inhibitor->Tyrosinase Inhibition

Caption: Tyrosinase catalyzes the initial steps of melanin synthesis.

Experimental Workflow for Tyrosinase Inhibition Assay

This diagram outlines the key steps in a typical in vitro tyrosinase inhibition assay.

Assay_Workflow cluster_prep Preparation cluster_assay Assay Execution (96-well plate) cluster_analysis Data Analysis Reagents Prepare Reagents: - Tyrosinase Enzyme - L-DOPA Substrate - Test Compounds Dilutions Create Serial Dilutions of Test Compounds Reagents->Dilutions Plate_Setup Plate Setup: Add Buffer, Enzyme, and Test Compound Dilutions->Plate_Setup Pre_Incubate Pre-incubate (10 min @ 25°C) Plate_Setup->Pre_Incubate Add_Substrate Initiate Reaction: Add L-DOPA Pre_Incubate->Add_Substrate Measure_Abs Measure Absorbance (475 nm) over time Add_Substrate->Measure_Abs Calc_Inhibition Calculate % Inhibition Measure_Abs->Calc_Inhibition Calc_IC50 Determine IC50 Value Calc_Inhibition->Calc_IC50

Caption: Workflow for an in vitro mushroom tyrosinase inhibition assay.

References

Selectivity profiling of 4,5-Dihydronaphtho[1,2-d]thiazol-2-amine against a panel of kinases

Author: BenchChem Technical Support Team. Date: December 2025

For researchers, scientists, and drug development professionals, understanding the selectivity profile of a kinase inhibitor is paramount for advancing preclinical and clinical development. While direct experimental data on the kinase selectivity of 4,5-Dihydronaphtho[1,2-d]thiazol-2-amine is not extensively available in the public domain, this guide provides a comparative analysis of a structurally related and well-characterized 2-aminothiazole-based kinase inhibitor, Dasatinib. To offer a broader perspective, the selectivity profiles of two other prominent BCR-ABL tyrosine kinase inhibitors, Bosutinib and Ponatinib, are also presented.

This guide serves as a practical reference for interpreting kinase inhibition data and understanding the experimental methodologies employed in such profiling studies. The data herein is compiled from publicly accessible sources and is intended to illustrate the principles of kinase selectivity profiling.

Comparative Kinase Inhibition Profiles

The following table summarizes the half-maximal inhibitory concentration (IC50) values for Dasatinib, Bosutinib, and Ponatinib against a selection of kinases. Lower IC50 values are indicative of greater potency. It is important to note that assay conditions may vary between different data sources.

Kinase TargetDasatinib IC50 (nM)Bosutinib IC50 (nM)Ponatinib IC50 (nM)
ABL1< 11.20.37
ABL1 (T315I)> 1000> 10002.0
SRC< 11.25.4
LYN< 1< 10-
LCK< 1--
YES1< 1--
KIT5> 100013
PDGFRA16941
PDGFRB139-
VEGFR28-1.5
FGFR129-2
EGFR> 1000> 1000-

Experimental Protocols: In Vitro Kinase Selectivity Profiling

A widely used method for determining the in vitro potency of kinase inhibitors is the ADP-Glo™ Kinase Assay. This luminescent assay quantifies the amount of ADP produced during a kinase reaction, which is inversely correlated with the inhibitory activity of a test compound.

ADP-Glo™ Kinase Assay Protocol
  • Reaction Mixture Preparation : A reaction mixture is prepared containing the kinase of interest, a suitable substrate (e.g., a peptide or protein), and a buffer solution with optimal pH and salt concentrations.

  • Compound Addition : The test compound, such as Dasatinib, Bosutinib, or Ponatinib, is added to the reaction mixture at various concentrations. A DMSO control is included as a reference for uninhibited kinase activity.[1]

  • Initiation of Kinase Reaction : The kinase reaction is initiated by the addition of ATP. The reaction is then incubated at a controlled temperature (e.g., 30°C) for a specific duration (e.g., 60 minutes).[1]

  • Termination and ATP Depletion : An equal volume of ADP-Glo™ Reagent is added to each reaction well. This reagent serves to terminate the kinase reaction and deplete any remaining ATP. This step is followed by a 40-minute incubation at room temperature.[1]

  • ADP to ATP Conversion and Signal Generation : A Kinase Detection Reagent is added, which contains the necessary enzymes to convert the ADP generated during the kinase reaction into ATP. This newly synthesized ATP then acts as a substrate for luciferase, producing a luminescent signal that is proportional to the initial kinase activity.

  • Data Analysis : The luminescent signal is measured using a luminometer. The IC50 value for each test compound is calculated by plotting the percentage of kinase inhibition against the logarithm of the compound concentration and fitting the data to a sigmoidal dose-response curve.

Visualizing the Experimental Workflow and a Relevant Signaling Pathway

To further clarify the experimental process and the biological context of kinase inhibition, the following diagrams are provided.

G cluster_0 Assay Preparation cluster_1 Kinase Reaction cluster_2 Signal Detection cluster_3 Data Analysis A Prepare Kinase, Substrate, and Buffer Mixture C Add Test Compounds to Reaction Mixture A->C B Serially Dilute Test Compounds B->C D Initiate Reaction with ATP C->D E Incubate at 30°C D->E F Stop Reaction and Deplete ATP (ADP-Glo™ Reagent) E->F G Convert ADP to ATP and Generate Luminescence F->G H Measure Luminescence G->H I Calculate % Inhibition H->I J Determine IC50 Values I->J G cluster_downstream Downstream Signaling Pathways BCR_ABL BCR-ABL RAS_RAF RAS-RAF-MEK-ERK Pathway BCR_ABL->RAS_RAF STAT5 STAT5 Pathway BCR_ABL->STAT5 PI3K_AKT PI3K-AKT-mTOR Pathway BCR_ABL->PI3K_AKT SRC_Family SRC Family Kinases (SRC, LYN, LCK) SRC_Family->PI3K_AKT Proliferation Cell Proliferation & Survival RAS_RAF->Proliferation STAT5->Proliferation PI3K_AKT->Proliferation Inhibitor Dasatinib Bosutinib Ponatinib Inhibitor->BCR_ABL Inhibitor->SRC_Family

References

Benchmarking Antimicrobial Potency: A Comparative Guide to 4,5-Dihydronaphtho[1,2-d]thiazol-2-amine and Related Thiazole Derivatives

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

The escalating threat of antimicrobial resistance necessitates the exploration and development of novel therapeutic agents. Thiazole derivatives have emerged as a promising class of compounds with a broad spectrum of biological activities, including antimicrobial effects. This guide provides a comparative analysis of the antimicrobial potency of 4,5-Dihydronaphtho[1,2-d]thiazol-2-amine and related thiazole-containing compounds, offering a benchmark against established antibiotics. The data presented is intended to inform further research and drug development efforts in this critical area.

Comparative Antimicrobial Potency

The antimicrobial efficacy of a compound is primarily quantified by its Minimum Inhibitory Concentration (MIC), which is the lowest concentration of an antimicrobial agent that prevents the visible growth of a microorganism. A lower MIC value indicates greater potency. The following tables summarize the MIC values of various thiazole derivatives against common Gram-positive and Gram-negative bacteria, alongside standard antibiotics for comparison.

Table 1: Minimum Inhibitory Concentration (MIC) of Thiazole Derivatives and Comparator Antibiotics against Staphylococcus aureus

CompoundStrainMIC (µg/mL)
Phenylthiazole Derivative 1 Methicillin-Resistant S. aureus (MRSA)1.3[1]
Phenylthiazole Derivative 2 Methicillin-Resistant S. aureus (MRSA)2.8 - 5.6[1]
Phenylthiazole Derivative 3 Methicillin-Resistant S. aureus (MRSA)2.8 - 5.6[1]
2-(Piperazin-1-yl)naphtho[2,3-d]thiazole-4,9-dione (PNT) S. aureus2.5[2]
2-(Piperazin-1-yl)naphtho[2,3-d]thiazole-4,9-dione (PNT) Methicillin-Resistant S. aureus (MRSA)6.7[2]
1-(piperidin-1-ylmethyl)naphthalen-2-ol Multidrug-Resistant S. aureus (MDR)100[3]
Ciprofloxacin Multidrug-Resistant S. aureus (MDR)200[3]
Mupirocin Methicillin-Resistant S. aureus (MRSA)Similar to Phenylthiazole 1[1]

Table 2: Minimum Inhibitory Concentration (MIC) of Thiazole Derivatives and Comparator Antibiotics against Escherichia coli

CompoundStrainMIC (µg/mL)
Heteroaryl Thiazole Derivative 4 E. coli0.17[4]
1-(piperidin-1-ylmethyl)naphthalen-2-ol E. coli25[3]
Thiazole Derivative E. coli3[5]
Ampicillin Resistant E. coliHigher than Heteroaryl Thiazole Derivatives 2, 3, and 4[4]

Experimental Protocols

The determination of MIC and Minimum Bactericidal Concentration (MBC) are fundamental assays in antimicrobial susceptibility testing.

Minimum Inhibitory Concentration (MIC) Determination by Broth Microdilution

The broth microdilution method is a standardized and widely used technique to determine the MIC of an antimicrobial agent.[6][7]

  • Preparation of Antimicrobial Agent: A stock solution of the test compound is prepared and then serially diluted in a suitable broth medium, such as Mueller-Hinton Broth, in a 96-well microtiter plate.

  • Inoculum Preparation: A standardized suspension of the test microorganism is prepared to a specific turbidity, typically equivalent to a 0.5 McFarland standard. This suspension is then diluted to achieve a final inoculum concentration of approximately 5 x 105 colony-forming units (CFU)/mL in each well.

  • Inoculation and Incubation: Each well of the microtiter plate containing the serially diluted antimicrobial agent is inoculated with the standardized bacterial suspension. Control wells, including a growth control (no antimicrobial agent) and a sterility control (no bacteria), are also included. The plate is then incubated at 35-37°C for 18-24 hours.

  • Interpretation of Results: Following incubation, the MIC is determined as the lowest concentration of the antimicrobial agent at which there is no visible growth (turbidity) of the microorganism.

Minimum Bactericidal Concentration (MBC) Determination

The MBC is the lowest concentration of an antimicrobial agent required to kill a particular bacterium.[8][9][10][11]

  • Subculturing from MIC Assay: Following the determination of the MIC, a small aliquot (typically 10-100 µL) is taken from the wells showing no visible growth (i.e., at and above the MIC).

  • Plating and Incubation: The aliquots are plated onto an appropriate agar medium that does not contain the antimicrobial agent. The plates are then incubated at 35-37°C for 24-48 hours.

  • Interpretation of Results: The MBC is the lowest concentration of the antimicrobial agent that results in a ≥99.9% reduction in the number of viable bacteria from the initial inoculum.

Visualizing the Experimental Workflow

The following diagram illustrates the key steps in determining the antimicrobial potency of a test compound.

Experimental_Workflow cluster_MIC MIC Determination cluster_MBC MBC Determination prep_agent Prepare Serial Dilutions of Test Compound inoculate Inoculate Microtiter Plate prep_agent->inoculate prep_inoculum Prepare Standardized Bacterial Inoculum prep_inoculum->inoculate incubate_mic Incubate Plate (18-24h, 37°C) inoculate->incubate_mic read_mic Determine MIC (Lowest concentration with no visible growth) incubate_mic->read_mic subculture Subculture from Clear Wells (at and above MIC) read_mic->subculture plate Plate onto Antibiotic-Free Agar subculture->plate incubate_mbc Incubate Plates (24-48h, 37°C) plate->incubate_mbc read_mbc Determine MBC (≥99.9% killing) incubate_mbc->read_mbc

Caption: Workflow for MIC and MBC Determination.

Potential Signaling Pathways in Antimicrobial Action

While the precise mechanisms of action for many novel thiazole derivatives are still under investigation, their antimicrobial effects are often attributed to the disruption of essential cellular processes in bacteria.

Signaling_Pathways cluster_targets Potential Bacterial Targets Thiazole Thiazole Derivative Membrane Cell Membrane Integrity Thiazole->Membrane Disruption DNA DNA Gyrase / Topoisomerase Thiazole->DNA Inhibition Protein Protein Synthesis Thiazole->Protein Inhibition Enzyme Essential Enzymes Thiazole->Enzyme Inhibition Cell_Lysis Cell Lysis Membrane->Cell_Lysis Leads to Replication_Block DNA Replication Block DNA->Replication_Block Blocks Growth_Arrest Bacterial Growth Arrest Protein->Growth_Arrest Results in Metabolic_Shutdown Metabolic Shutdown Enzyme->Metabolic_Shutdown Causes

Caption: Potential Antimicrobial Mechanisms of Thiazole Derivatives.

References

Confirming Cellular Target Engagement of 4,5-Dihydronaphtho[1,2-d]thiazol-2-amine: A Comparative Guide

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

The successful development of novel therapeutics hinges on a clear understanding of their mechanism of action, a critical component of which is confirming direct engagement with their intended cellular targets. This guide provides a comparative overview of established methodologies to confirm the cellular target engagement of the novel compound 4,5-Dihydronaphtho[1,2-d]thiazol-2-amine. While specific experimental data for this compound is not yet publicly available, this document outlines the experimental workflows and data presentation necessary for a rigorous investigation, using hypothetical data for illustrative purposes.

Introduction to Target Engagement

Target engagement is the direct physical interaction of a drug molecule with its biological target in a cellular environment.[1] Verifying target engagement is a crucial step in drug discovery, as it validates the compound's mechanism of action and provides confidence that the observed phenotypic effects are a direct result of modulating the intended target.[2] Several powerful techniques have been developed to measure target engagement in cells, each with its own advantages and limitations. This guide will focus on two widely used methods: the Cellular Thermal Shift Assay (CETSA) and a chemoproteomic approach using Kinobeads.

Comparative Analysis of Target Engagement Methods

Choosing the appropriate method for confirming target engagement depends on factors such as the nature of the target, the availability of specific reagents, and the desired throughput. The following table provides a comparison of the key features of CETSA and Kinobeads pulldown assays.

FeatureCellular Thermal Shift Assay (CETSA)Kinobeads Pulldown
Principle Ligand binding increases the thermal stability of the target protein, preventing its aggregation upon heating.[3]Immobilized, broad-spectrum kinase inhibitors capture a large portion of the cellular kinome.[4] A test compound competes for binding, and its targets are identified by reduced binding to the beads.[5]
Readout Quantification of the soluble target protein remaining after heat treatment.Mass spectrometry-based quantification of proteins that bind to the beads.
Detection Western Blot, ELISA, Mass Spectrometry.[6]Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS).[5]
Compound Requirements No modification of the compound is necessary.No modification of the compound is necessary.
Target Requirements A target that exhibits a measurable thermal shift upon ligand binding. Requires a specific antibody for Western Blot detection.Primarily for ATP-competitive inhibitors of kinases, but can also identify other ATP-binding proteins.[4]
Throughput Can be adapted for higher throughput formats.[6]High-throughput for profiling against hundreds of kinases simultaneously.[7]
Data Output Provides evidence of direct target binding and can be used to determine cellular EC50.Provides a broad selectivity profile and identifies both on-target and off-target interactions.[4]

Experimental Protocols

Cellular Thermal Shift Assay (CETSA) with Western Blot Detection

This protocol describes how to perform a CETSA experiment to validate the interaction between this compound and a hypothetical target protein.

Materials and Reagents:

  • Cell line expressing the target protein of interest

  • Cell culture medium and supplements

  • This compound

  • DMSO (vehicle control)

  • Phosphate-Buffered Saline (PBS)

  • Lysis buffer (e.g., 50 mM Tris-HCl pH 8.0, 150 mM NaCl, 1% NP-40, with protease inhibitors)

  • Primary antibody specific to the target protein

  • HRP-conjugated secondary antibody

  • Chemiluminescent substrate

  • Protein quantification assay (e.g., BCA)

Procedure:

  • Cell Culture and Treatment: Seed cells to achieve 80-90% confluency. Treat cells with varying concentrations of this compound or DMSO for 1-2 hours.

  • Heat Challenge: Harvest and resuspend cells in PBS. Aliquot cell suspensions into PCR tubes and heat them to a range of temperatures (e.g., 40-70°C) for 3-8 minutes using a thermal cycler. Include an unheated control.[8]

  • Cell Lysis: Lyse the cells by freeze-thaw cycles or by adding lysis buffer.

  • Separation of Soluble Fraction: Centrifuge the lysates at high speed (e.g., 20,000 x g) for 20-30 minutes at 4°C to pellet the aggregated proteins.[8]

  • Protein Quantification: Carefully collect the supernatant and determine the protein concentration.

  • Western Blot Analysis:

    • Normalize protein concentrations and prepare samples for SDS-PAGE.

    • Perform SDS-PAGE and transfer proteins to a PVDF membrane.

    • Block the membrane and incubate with the primary antibody against the target protein.

    • Wash and incubate with the HRP-conjugated secondary antibody.

    • Detect the chemiluminescent signal and quantify the band intensities.[2]

  • Data Analysis: Plot the percentage of soluble protein against the temperature to generate a melting curve. A shift in the melting temperature (Tagg) in the presence of the compound indicates target engagement.[8] For isothermal dose-response experiments, plot the soluble protein fraction at a fixed temperature against the compound concentration.

Kinobeads Pulldown Assay

This protocol outlines a chemoproteomic approach to identify the cellular targets of this compound.

Materials and Reagents:

  • Cell line of interest

  • Cell lysis buffer (e.g., 50 mM Tris-HCl pH 7.5, 5% glycerol, 1.5 mM MgCl2, 150 mM NaCl, 0.8% NP-40, with protease and phosphatase inhibitors)[5]

  • This compound

  • DMSO (vehicle control)

  • Kinobeads (commercially available or prepared in-house)[7]

  • Wash buffers

  • Reagents for protein digestion (e.g., DTT, iodoacetamide, trypsin)

  • LC-MS/MS equipment and reagents

Procedure:

  • Cell Lysis: Harvest cells and prepare a clarified cell lysate. Determine the protein concentration.

  • Competition Binding: Aliquot the cell lysate. To each aliquot, add this compound at various concentrations or DMSO as a vehicle control. Incubate for 45-60 minutes at 4°C.[5]

  • Kinobeads Incubation: Add Kinobeads slurry to each lysate and incubate for 30-60 minutes at 4°C to allow for the capture of kinases and other ATP-binding proteins.[5][7]

  • Washing: Pellet the beads by centrifugation and wash them extensively to remove non-specifically bound proteins.

  • On-Bead Digestion: Resuspend the beads in a digestion buffer. Reduce, alkylate, and digest the bound proteins with trypsin overnight.[7]

  • Peptide Cleanup: Collect the supernatant containing the digested peptides and desalt them using StageTips or a similar method.

  • LC-MS/MS Analysis: Analyze the peptide samples by nanoLC-MS/MS to identify and quantify the proteins.

  • Data Analysis: Identify the proteins that show a dose-dependent decrease in binding to the Kinobeads in the presence of this compound. These are the potential targets of the compound.

Data Presentation

Quantitative data from target engagement studies should be presented in a clear and organized manner to facilitate comparison and interpretation.

Table 1: Hypothetical CETSA Data for this compound and a Putative Target Kinase

CompoundConcentration (µM)Apparent Melting Temperature (Tagg, °C)Thermal Shift (ΔTagg, °C)
Vehicle (DMSO)-52.5-
This compound155.0+2.5
This compound1058.2+5.7
Control Compound (Inactive Analog)1052.6+0.1

Table 2: Hypothetical Kinobeads Pulldown Data for this compound

Protein TargetApparent Dissociation Constant (Kd,app, nM)
Putative Primary Target Kinase A 50
Off-Target Kinase B850
Off-Target Kinase C>10,000
Non-kinase ATP-binding protein D2,500

Visualizations

Diagrams are essential for illustrating complex workflows and biological pathways. The following are examples created using the DOT language.

G cluster_workflow CETSA Experimental Workflow A 1. Treat cells with This compound B 2. Heat Challenge (Temperature Gradient) A->B C 3. Cell Lysis B->C D 4. Separate Soluble and Aggregated Proteins C->D E 5. Western Blot for Target Protein D->E F 6. Data Analysis: Melting Curve Shift E->F

CETSA Experimental Workflow

G cluster_workflow Kinobeads Pulldown Workflow A 1. Incubate Cell Lysate with This compound B 2. Add Kinobeads to Capture Kinases A->B C 3. Wash Beads to Remove Non-specific Binders B->C D 4. On-Bead Digestion of Bound Proteins C->D E 5. LC-MS/MS Analysis of Peptides D->E F 6. Data Analysis: Identify Competitively Bound Proteins E->F

Kinobeads Pulldown Workflow

G cluster_pathway Hypothetical Signaling Pathway GrowthFactor Growth Factor Receptor Receptor Tyrosine Kinase GrowthFactor->Receptor TargetKinase Putative Target Kinase Receptor->TargetKinase DownstreamEffector Downstream Effector TargetKinase->DownstreamEffector CellProliferation Cell Proliferation DownstreamEffector->CellProliferation Compound 4,5-Dihydronaphtho [1,2-d]thiazol-2-amine Compound->TargetKinase

Hypothetical Signaling Pathway

Conclusion

Confirming the cellular target engagement of a novel compound such as this compound is a fundamental step in its development as a potential therapeutic agent. This guide has provided a comparative framework for utilizing two powerful and complementary techniques: CETSA and Kinobeads pulldown. By employing these methods, researchers can gain high-confidence evidence of direct target binding in a physiologically relevant context, elucidate the compound's selectivity profile, and build a strong foundation for further preclinical and clinical development. The provided protocols and visualization templates offer a roadmap for the rigorous experimental work required to validate the mechanism of action of this and other novel small molecules.

References

Safety Operating Guide

Navigating the Disposal of 4,5-Dihydronaphtho[1,2-d]thiazol-2-amine: A Guide for Laboratory Professionals

Author: BenchChem Technical Support Team. Date: December 2025

The responsible disposal of laboratory chemicals is a critical aspect of ensuring personnel safety and environmental protection. For 4,5-Dihydronaphtho[1,2-d]thiazol-2-amine, a compound combining a thiazole ring with an aromatic amine structure, a cautious approach to its disposal is mandatory. The following guide provides essential, immediate safety and logistical information for its proper handling and disposal.

Hazard Assessment and Precautionary Measures

In the absence of specific data, it is prudent to assume that this compound may exhibit hazards common to thiazole derivatives and aromatic amines. These can include:

  • Toxicity: Potential for acute toxicity if swallowed, inhaled, or in contact with skin. Aromatic amines are a class of compounds with some members being known or suspected carcinogens.[1]

  • Irritation: May cause skin and serious eye irritation.[2][3]

  • Environmental Hazards: Assumed to be harmful to aquatic life with the potential for long-lasting effects.[2]

Due to these potential hazards, appropriate Personal Protective Equipment (PPE), including safety goggles, chemical-resistant gloves, and a lab coat, must be worn at all times when handling this compound.

Quantitative Data Summary: General Hazards of Related Compounds
Hazard CategoryClassification (Assumed)Precautionary Statements
Physical Hazards Flammable Solid (Assumed)Keep away from heat, sparks, open flames, and hot surfaces. No smoking.
Health Hazards Acute Toxicity (Oral, Dermal, Inhalation)Avoid breathing dust. Do not get in eyes, on skin, or on clothing. Wash hands thoroughly after handling.[2]
Skin Corrosion/IrritationCauses skin irritation.[2][3]
Serious Eye Damage/Eye IrritationCauses serious eye irritation.[2][3]
CarcinogenicitySome aromatic amines are suspected of causing cancer.[1]
Environmental Hazards Hazardous to the Aquatic EnvironmentAvoid release to the environment.[2]
Step-by-Step Disposal Protocol

The primary method for the disposal of this compound is through an approved hazardous waste disposal service.[2] Adherence to all national and local regulations is mandatory.[2][4]

1. Waste Segregation and Collection:

  • Solid Waste: Collect solid this compound waste in a dedicated, clearly labeled hazardous waste container.[2] The container must be made of a compatible material and have a secure lid.[4]

  • Liquid Waste: Solutions containing this compound should be collected in a separate, labeled hazardous waste container for liquids.[2] Do not mix with other waste streams to prevent potentially incompatible chemical reactions.[4]

  • Contaminated Materials: Any materials, such as pipette tips, gloves, and wipes, that are contaminated with the compound should be disposed of as solid hazardous waste.[2] Chemically contaminated sharps must be placed in a labeled, puncture-proof container.[5]

2. Labeling: The waste container must be clearly and accurately labeled with the following information:

  • The words "Hazardous Waste".[6]

  • The full chemical name: "this compound".[4] Do not use abbreviations.

  • The approximate concentration and quantity of the waste.[6]

  • The date of accumulation.

3. Storage:

  • Store the sealed hazardous waste container in a designated, well-ventilated satellite accumulation area.[2][5]

  • The storage area should be secure and away from incompatible materials.[6]

  • Ensure secondary containment is in place to mitigate any potential leaks or spills.[5]

4. Professional Disposal:

  • Contact your institution's Environmental Health and Safety (EHS) department to schedule a pickup for the hazardous waste.[4]

  • Never dispose of this compound down the drain or in the regular trash.[6]

  • The final disposal must be carried out by a licensed professional waste disposal company.[7]

Spill and Decontamination Procedures

In the event of a spill, the following steps should be taken:

  • Evacuate and Secure: Immediately alert others in the area and evacuate non-essential personnel.[2] Control all sources of ignition.[6]

  • Ventilate: Ensure the area is well-ventilated.[6]

  • Containment: For a solid spill, carefully sweep up the material to avoid generating dust and place it in a labeled hazardous waste container.[8] For a liquid spill, use an inert absorbent material like vermiculite or sand to contain it.[6]

  • Decontamination: Clean the spill area thoroughly with soap and water.[6] All cleanup materials must be collected and disposed of as hazardous waste.[2]

  • Reporting: Report the incident to your laboratory supervisor and EHS department in accordance with your institution's policies.[6]

Disposal Workflow Diagram

G Figure 1. Disposal Decision Workflow for this compound cluster_0 Figure 1. Disposal Decision Workflow for this compound start Start: Handling This compound waste_type Identify Waste Type start->waste_type solid_waste Solid Waste (Pure compound, contaminated items) waste_type->solid_waste Solid liquid_waste Liquid Waste (Solutions containing the compound) waste_type->liquid_waste Liquid collect_solid Collect in Labeled Solid Hazardous Waste Container solid_waste->collect_solid collect_liquid Collect in Labeled Liquid Hazardous Waste Container liquid_waste->collect_liquid storage Store in Designated Satellite Accumulation Area collect_solid->storage collect_liquid->storage pickup Arrange for Pickup by EHS/Licensed Waste Disposal storage->pickup end End: Proper Disposal pickup->end

References

Personal protective equipment for handling 4,5-Dihydronaphtho[1,2-d]thiazol-2-amine

Author: BenchChem Technical Support Team. Date: December 2025

Disclaimer: No specific Safety Data Sheet (SDS) for 4,5-Dihydronaphtho[1,2-d]thiazol-2-amine was found. The following guidance is based on the safety profiles of structurally similar compounds, including various thiazole and thiadiazole derivatives. It is imperative to treat this compound with a high degree of caution and to handle it in a controlled laboratory environment.

This guide provides essential, immediate safety and logistical information for researchers, scientists, and drug development professionals handling this compound.

Hazard Identification and Personal Protective Equipment

Based on related chemical structures, this compound is presumed to be hazardous. Potential hazards include skin irritation, serious eye irritation, respiratory tract irritation, and harm if swallowed.[1][2][3][4][5][6][7] A comprehensive personal protective equipment (PPE) plan is mandatory.

Personal Protective Equipment (PPE) Specification Rationale
Eye and Face Protection Chemical safety goggles or a face shield.To protect against potential splashes and airborne particles that may cause serious eye irritation.[1][3][5][8]
Skin Protection Chemical-resistant gloves (e.g., nitrile rubber). Lab coat or chemical-resistant apron.To prevent skin contact, which may cause irritation or absorption of the chemical.[1][5][8]
Respiratory Protection NIOSH-approved respirator with appropriate cartridges for organic vapors and particulates.To be used in case of inadequate ventilation, when handling fine powders, or if irritation is experienced.[5][6]
General Hygiene Access to an eyewash station and a safety shower.For immediate first aid in case of accidental exposure.[1][5]

Operational Plan: Handling and Storage

Strict adherence to the following procedures is crucial to minimize exposure and ensure a safe working environment.

Experimental Workflow:

cluster_prep Preparation cluster_handling Chemical Handling cluster_cleanup Cleanup and Disposal prep1 Don Appropriate PPE prep2 Work in a Ventilated Fume Hood prep1->prep2 Ensure Safety handle1 Weigh and Prepare Chemical prep2->handle1 Proceed to Handling handle2 Perform Experimental Procedure handle1->handle2 Execute Experiment clean1 Decontaminate Work Surfaces handle2->clean1 Post-Experiment clean2 Dispose of Waste clean1->clean2 Proper Disposal clean3 Doff PPE clean2->clean3 Final Step

Caption: Workflow for Safely Handling this compound.

Step-by-Step Handling Protocol:

  • Preparation:

    • Before handling, ensure you are wearing the appropriate PPE as detailed in the table above.[1][5][8]

    • All work with this compound, especially when in solid, powder form, should be conducted in a certified chemical fume hood to minimize inhalation exposure.[1][5][6]

  • Chemical Handling:

    • Avoid the formation of dust and aerosols.[3][8]

    • Use caution when weighing and transferring the material.

    • Keep the container tightly closed when not in use.[1]

    • Avoid contact with skin, eyes, and clothing.[6][8]

  • Storage:

    • Store in a cool, dry, and well-ventilated area away from incompatible materials such as strong oxidizing agents.[1][6][8]

    • Keep containers tightly closed to prevent contamination and potential reaction with moisture.[1][8]

Emergency and Disposal Plan

Spill Response:

In the event of a spill, the following steps should be taken, based on protocols for similar chemicals[2]:

  • Evacuate all non-essential personnel from the immediate area.

  • Ensure proper PPE is worn before addressing the spill.

  • If the spilled material is a solid, gently cover it with an absorbent material to avoid generating dust. For a related compound, 2-aminothiazole, dampening the solid with 60-70% ethanol before transfer is recommended.[2]

  • Carefully sweep or scoop the contained material into a suitable, labeled container for disposal.[2][6][8]

  • Clean the spill area thoroughly with a suitable solvent, followed by washing with soap and water.[2]

  • Place all contaminated materials, including cleaning supplies and any contaminated clothing, in a sealed bag for proper disposal.[2]

First Aid Measures:

The following first aid measures are based on general procedures for similar chemical compounds[1][8]:

  • In case of eye contact: Immediately flush eyes with plenty of water for at least 15 minutes, occasionally lifting the upper and lower eyelids. Seek medical attention.[1]

  • In case of skin contact: Immediately wash the affected area with plenty of soap and water. Remove contaminated clothing. If irritation persists, seek medical attention.[1]

  • If inhaled: Move the person to fresh air. If breathing is difficult, provide oxygen. If not breathing, give artificial respiration. Seek immediate medical attention.[1]

  • If swallowed: Do NOT induce vomiting. Rinse mouth with water. Never give anything by mouth to an unconscious person. Seek immediate medical attention.[1]

Disposal Plan:

  • All waste containing this compound must be treated as hazardous waste.

  • Dispose of the chemical and any contaminated materials in accordance with all applicable federal, state, and local environmental regulations.[1]

  • Do not allow the product to enter drains or waterways.[3]

  • Consult with your institution's environmental health and safety (EHS) department for specific disposal guidelines.

References

×

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Reactant of Route 1
4,5-Dihydronaphtho[1,2-d]thiazol-2-amine
Reactant of Route 2
Reactant of Route 2
4,5-Dihydronaphtho[1,2-d]thiazol-2-amine

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.